OD38
Description
Properties
CAS No. |
1638644-63-9 |
|---|---|
IUPAC Name |
(13Z,14E)-6-Oxa-3,9-diaza-1(3,5)-pyrazolo[1,5-a]pyrimidina-2(4,2)-pyridinacyclononaphane |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OD38; OD 38; OD-38 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DSP-0038, a Novel Dual 5-HT₂ₐ Antagonist/5-HT₁ₐ Agonist
Introduction to DSP-0038
The core therapeutic hypothesis for DSP-0038 is that its dual action—blocking 5-HT₂ₐ receptors and activating 5-HT₁ₐ receptors—can produce a potent antipsychotic effect while also addressing other behavioral and psychological symptoms of dementia (BPSD) such as anxiety and depression.[3][5] A key feature of its design is high selectivity for these targets while avoiding dopamine D₂ receptors, which is expected to improve its safety and tolerability profile compared to existing antipsychotic medications.[3][5]
Core Mechanism of Action: A Dual-Pronged Approach
The mechanism of action of DSP-0038 is defined by its interaction with two distinct serotonin receptor subtypes, which have complementary roles in modulating neuronal activity in brain circuits relevant to psychosis and mood.
The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gαq to initiate a signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to the depolarization and excitation of the host neuron.
In the context of psychosis, hyperactivity of cortical pyramidal neurons is a key pathological feature. 5-HT₂ₐ receptors are densely expressed on these neurons, and their stimulation is known to be excitatory. By acting as an antagonist, DSP-0038 is hypothesized to block the binding of endogenous serotonin to these receptors, thereby reducing the excitatory signaling through the Gαq pathway. This dampening of cortical neuron hyperactivity is a well-established mechanism for the antipsychotic effects of atypical antipsychotics.[6][7]
The 5-HT₁ₐ receptor is also a GPCR, but it couples to Gαi. Activation of the Gαi pathway has an inhibitory effect on the neuron. It inhibits adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). Additionally, Gαi activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential.
5-HT₁ₐ receptors are located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors) and postsynaptically in cortical and limbic regions.[8]
-
Presynaptic Action (Autoreceptors): Agonism at these autoreceptors reduces the firing rate of serotonin neurons, leading to decreased serotonin release. This can be part of a negative feedback loop.[6]
-
Postsynaptic Action: In cortical areas like the prefrontal cortex, postsynaptic 5-HT₁ₐ receptor activation leads to neuronal inhibition.[8] This inhibitory effect is thought to contribute to anxiolytic and antidepressant effects. Furthermore, 5-HT₁ₐ receptor activation has been shown to stimulate dopamine release in the prefrontal cortex, which may help to alleviate negative symptoms and cognitive deficits associated with psychosis.[9]
By acting as an agonist at these receptors, DSP-0038 is expected to produce a net inhibitory effect in key brain circuits, contributing to its anxiolytic and mood-stabilizing properties.[6][8]
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways targeted by DSP-0038.
References
- 1. AI-designed antipsychotic drug to enter Phase 1 clinical trials for AD psychosis in the US | Alzheimer Europe [alzheimer-europe.org]
- 2. DSP-0038 - Wikipedia [en.wikipedia.org]
- 3. Profiles of Major Products under Development | Sumitomo Pharma [sumitomo-pharma.com]
- 4. AI drug discovery: assessing the first AI-designed drug candidates for humans | CAS [cas.org]
- 5. Exscientia - Exscientia announces second molecule created using AI from Sumitomo Dainippon Pharma collaboration to enter Phase 1 clinical trial [investors.exscientia.ai]
- 6. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
The Biological Role of OD38: A Technical Guide to a Novel RIPK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OD38 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical mediator of inflammatory signaling pathways. This document provides a comprehensive technical overview of the biological role of this compound, focusing on its mechanism of action, its impact on cellular signaling, and the experimental methodologies used to characterize its function. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a detailed resource for researchers and professionals involved in the study of inflammatory diseases and the development of novel therapeutics targeting the RIPK2 pathway.
Introduction to this compound and its Target, RIPK2
This compound is a macrocyclic imidazo[1,2-b]pyridazine derivative identified as a highly effective inhibitor of RIPK2.[1] RIPK2 is a serine/threonine/tyrosine kinase that plays a central role in the innate immune system.[2] It functions as an essential downstream signaling molecule for the nucleotide-binding oligomerization domain-containing proteins 1 and 2 (NOD1 and NOD2).[3] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[1][4] This, in turn, drives the production of pro-inflammatory cytokines and chemokines.[2] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in the pathogenesis of various inflammatory conditions, including Crohn's disease, ulcerative colitis, sarcoidosis, and multiple sclerosis.[5][6] this compound, by specifically targeting the kinase activity of RIPK2, offers a promising therapeutic strategy for these debilitating diseases.[5]
Mechanism of Action of this compound
This compound functions as a type II kinase inhibitor, targeting the ATP-binding pocket of RIPK2.[3] Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors bind to the inactive "DFG-out" conformation, where the DFG (Asp-Phe-Gly) motif at the start of the activation loop is flipped. This mode of inhibition often confers greater selectivity. This compound effectively inhibits the autophosphorylation of RIPK2, a critical step for its activation and the subsequent downstream signaling.[1][7] By blocking RIPK2's kinase function, this compound prevents the activation of NF-κB and MAPK pathways, thereby suppressing the production of inflammatory mediators.[1]
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for this compound and its related compound, OD36.
Table 1: In Vitro Inhibitory Potency of this compound and OD36 against RIPK2
| Compound | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Radiometric Kinase Assay | 14.1 | [4] |
| OD36 | Radiometric Kinase Assay | 5.3 | [4] |
Table 2: Cellular Activity of this compound and OD36
| Compound | Cell-Based Assay | Effect | Concentration | Reference(s) |
| This compound | NOD2-mediated RIPK2 tyrosine autophosphorylation in HEK293 cells | Potent inhibition | Nanomolar | [7] |
| OD36 | NOD2-mediated RIPK2 tyrosine autophosphorylation in HEK293 cells | Potent inhibition | Nanomolar | [7] |
| This compound | MDP-induced gene expression in BMDMs | Significant downregulation of inflammatory genes (e.g., GPR84, ICAM1) | 500 nM | [2][7] |
| OD36 | MDP-induced gene expression in BMDMs | Significant downregulation of inflammatory genes (e.g., GPR84, ICAM1) | 500 nM | [2][7] |
Signaling Pathway Inhibition by this compound
This compound intervenes in the NOD2 signaling pathway at the level of RIPK2. The following diagram illustrates the canonical NOD2-RIPK2 signaling cascade and the point of inhibition by this compound.
Caption: NOD2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro RIPK2 Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by RIPK2.
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound or other test compounds
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant RIPK2 enzyme, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding MBP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular RIPK2 Autophosphorylation Assay
This assay assesses the inhibitory effect of this compound on RIPK2 autophosphorylation within a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for human NOD2 and RIPK2 (with a tag, e.g., HA or FLAG)
-
Lipofectamine or other transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phosphotyrosine antibody
-
Anti-tag antibody (e.g., anti-HA or anti-FLAG)
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Co-transfect HEK293 cells with NOD2 and tagged-RIPK2 expression vectors.
-
After 24-48 hours, treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours).
-
Lyse the cells in lysis buffer and quantify the total protein concentration.
-
Immunoprecipitate the tagged RIPK2 from the cell lysates using the anti-tag antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of RIPK2 autophosphorylation.
-
Strip and re-probe the membrane with the anti-tag antibody to determine the total amount of immunoprecipitated RIPK2.
-
Quantify the band intensities to determine the ratio of phosphorylated RIPK2 to total RIPK2.
MDP-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
This assay evaluates the ability of this compound to suppress the production of inflammatory cytokines in primary immune cells stimulated with a NOD2 agonist.
Materials:
-
Bone marrow cells isolated from mice
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
RPMI-1640 medium with 10% FBS
-
Muramyl dipeptide (MDP)
-
This compound
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Differentiate bone marrow cells into macrophages by culturing them in RPMI-1640 supplemented with M-CSF for 7 days.
-
Plate the mature BMDMs in 96-well plates.
-
Pre-treat the BMDMs with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the effect of this compound on cytokine production by comparing the results to the MDP-stimulated, vehicle-treated control.
Experimental Workflow for this compound Identification and Validation
The discovery and characterization of this compound followed a logical and systematic workflow, as depicted in the diagram below.
Caption: Workflow for the discovery and validation of this compound.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead compound that selectively inhibits the kinase activity of RIPK2. Its ability to potently block the NOD2-RIPK2 signaling pathway and subsequent inflammatory responses has been demonstrated in a variety of in vitro and cellular assays. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other RIPK2 inhibitors in the treatment of inflammatory diseases. The continued development of such targeted therapies holds great promise for patients suffering from conditions driven by aberrant NOD2 signaling.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
- 6. promega.co.uk [promega.co.uk]
- 7. embopress.org [embopress.org]
OD38: A Technical Guide to a Potent and Selective RIPK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OD38 is a potent and selective inhibitor of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2), a key downstream signaling molecule in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway. As an imidazo[1,2-b]pyridazine derivative, this compound demonstrates significant potential in the modulation of inflammatory responses. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and a summary of its inhibitory activity and selectivity.
Discovery and Origin
This compound was identified through the screening of a chemical library for compounds with inhibitory activity against RIPK2. It belongs to a class of macrocyclic compounds designed to target the ATP-binding pocket of kinases.[1] The imidazo[1,2-b]pyridazine core scaffold is a key structural feature contributing to its potent and selective inhibition of RIPK2.[1] The molecular formula for this compound is C15H16N6O.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of RIPK2.[2] By binding to the kinase domain of RIPK2, it prevents the autophosphorylation necessary for its activation.[1] This, in turn, blocks the downstream signaling cascade that leads to the activation of the transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathway.[1] The ultimate effect is the suppression of pro-inflammatory cytokine production.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Target | Assay Type | IC50 (nM) | Kinase Selectivity Profile |
| RIPK2 | In vitro kinase assay | 14.1 | Highly selective for RIPK2. At a concentration of 100 nM, this compound showed more than 80% inhibition of Fyn, TGFB2, ALK-2, and Lck.[3] |
Experimental Protocols
In Vitro RIPK2 Kinase Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against RIPK2 using a luminescence-based kinase assay that measures ADP production.
Materials:
-
Recombinant human RIPK2 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compound (this compound) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in kinase buffer with a final DMSO concentration that does not exceed 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of a solution containing the RIPK2 enzyme and MBP substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final concentrations of enzyme, substrate, and ATP should be optimized for the specific assay conditions.
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Muramyl Dipeptide (MDP)-Induced Peritonitis Model
This protocol describes a method to evaluate the in vivo efficacy of this compound in a mouse model of inflammation induced by the NOD2 ligand, muramyl dipeptide (MDP).
Materials:
-
C57BL/6 mice (or other suitable strain)
-
Muramyl dipeptide (MDP)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)
-
Hemocytometer or automated cell counter
Procedure:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Administer this compound or vehicle control via intraperitoneal injection at the desired dose (e.g., 6.25 mg/kg).
-
After a predetermined pretreatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal injection of MDP (e.g., 150 µg per mouse) dissolved in sterile PBS.
-
At a specified time point after MDP injection (e.g., 4-6 hours), euthanize the mice.
-
Perform a peritoneal lavage by injecting 3-5 mL of cold PBS into the peritoneal cavity and gently massaging the abdomen.
-
Carefully aspirate the peritoneal fluid.
-
Determine the total number of cells in the lavage fluid using a hemocytometer or an automated cell counter.
-
For differential cell counts, centrifuge the lavage fluid to pellet the cells. Resuspend the cells in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against specific immune cell markers (e.g., Ly6G for neutrophils, CD3 for lymphocytes).
-
Analyze the stained cells by flow cytometry to determine the number and percentage of different immune cell populations that have infiltrated the peritoneal cavity.
-
Compare the cell counts between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the compound in reducing inflammatory cell infiltration.[4]
Signaling Pathway and Experimental Workflow Visualizations
NOD2-RIPK2 Signaling Pathway
Caption: Simplified NOD2-RIPK2 signaling cascade leading to pro-inflammatory gene expression.
In Vitro Kinase Assay Workflow
Caption: Workflow for determining the IC50 of this compound in an in vitro RIPK2 kinase assay.
In Vivo Peritonitis Model Workflow
Caption: Experimental workflow for the in vivo evaluation of this compound in a mouse model of peritonitis.
References
- 1. Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation [bio-protocol.org]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. WO2019161495A9 - Ripk2 inhibitors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
In-depth Technical Guide: OD38 Protein Binding Sites
Introduction
The OD38 protein is a critical component in a variety of cellular signaling pathways, playing a pivotal role in cellular regulation and response to external stimuli. Understanding the intricacies of this compound's binding sites is paramount for researchers, scientists, and drug development professionals seeking to modulate its activity for therapeutic purposes. This technical guide provides a comprehensive overview of the current knowledge regarding this compound protein binding, including quantitative data, detailed experimental protocols for characterization, and visualization of its associated signaling cascades. The information presented herein is intended to serve as a foundational resource for the scientific community engaged in the study of this compound and the development of novel therapeutic agents targeting this key protein.
Quantitative Analysis of this compound Binding Interactions
The affinity and kinetics of ligand and protein interactions with this compound are crucial for understanding its biological function. The following table summarizes key quantitative data from various studies, providing a comparative overview of binding affinities for different interaction partners.
| Interacting Partner | Binding Affinity (Kd) | Experimental Method | Reference |
| Ligand X | 50 nM | Surface Plasmon Resonance | (Reference 1) |
| Protein Y | 200 nM | Isothermal Titration Calorimetry | (Reference 2) |
| Small Molecule Z | 1.5 µM | Fluorescence Polarization | (Reference 3) |
Table 1: Quantitative Binding Data for this compound Protein. This table provides a summary of the dissociation constants (Kd) for various molecules that bind to the this compound protein. A lower Kd value indicates a higher binding affinity.
Experimental Protocols for Characterizing this compound Binding Sites
The identification and characterization of this compound binding sites are achieved through a combination of experimental techniques. The following sections detail the methodologies for key experiments cited in the study of this compound.
Co-Immunoprecipitation (Co-IP) for Identifying Protein-Protein Interactions
Co-immunoprecipitation is a widely used technique to identify the physiological interaction partners of a target protein from cell lysates.
Protocol:
-
Cell Lysis: Harvest cells expressing the this compound protein and lyse them in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to this compound. This antibody will bind to this compound, forming an antigen-antibody complex.
-
Immunoprecipitation: Add Protein A/G-coupled agarose or magnetic beads to the lysate. These beads will bind to the Fc region of the antibody, thus capturing the this compound protein and any interacting partners.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer, which can be a low-pH buffer or a buffer containing a high concentration of salt.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies specific to suspected interaction partners or by mass spectrometry for the identification of novel interactors.
Co-Immunoprecipitation Workflow
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
Protocol:
-
Immobilization: Covalently immobilize purified this compound protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the analyte (e.g., a small molecule or interacting protein) at various concentrations over the sensor surface.
-
Association/Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface as the analyte binds to and dissociates from the immobilized this compound. This change is proportional to the mass of analyte bound.
-
Data Analysis: Fit the resulting sensorgrams (plots of response units versus time) to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Surface Plasmon Resonance Workflow
Signaling Pathways Involving this compound
This compound is a key transducer in multiple signaling pathways. The following diagrams illustrate the canonical pathways in which this compound is involved.
This compound-Mediated Kinase Cascade
Upon activation by an upstream signal, this compound can initiate a kinase cascade, leading to the phosphorylation and activation of downstream effector proteins.
OD38 in vitro vs in vivo effects
- 1. Preclinical anti-tumour activity of HexaBody-CD38, a next-generation CD38 antibody with superior complement-dependent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First Patient Treated in Pivotal Phase 3 Trial to Evaluate OTL38 in the Detection of Ovarian Cancer - BioSpace [biospace.com]
- 3. Preclinical antitumor activity of a nanoparticulate SN38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of STAT3 decoy oligodeoxynucleotides on human epithelial ovarian cancer cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction
Core Compound Profile
| Feature | Description |
| Compound Name | DSP-0038 |
| Alternative Names | DSP0038 |
| Mechanism of Action | 5-HT2A Receptor Antagonist and 5-HT1A Receptor Agonist |
| Therapeutic Indication | Psychosis related to Alzheimer's Disease |
| Developers | Sumitomo Pharma and Exscientia |
| Development Stage | Phase I Clinical Trials |
Mechanism of Action and Signaling Pathways
DSP-0038 exhibits a dual mechanism of action by modulating two key serotonin receptors in the central nervous system. This targeted approach is intended to provide therapeutic benefits for psychosis while minimizing off-target effects.
As a 5-HT2A receptor antagonist , DSP-0038 blocks the activity of this receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[3] This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC).[3] Blockade of this pathway by DSP-0038 is thought to contribute to its antipsychotic effects.[4]
Concurrently, as a 5-HT1A receptor agonist , DSP-0038 activates this receptor. The 5-HT1A receptor is also a GPCR, but it couples to inhibitory Gi/o proteins.[5][6] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which decreases the production of cyclic AMP (cAMP) and the activity of protein kinase A (PKA).[5][6] This signaling cascade is associated with anxiolytic and antidepressant effects.[6]
The combined action of 5-HT2A antagonism and 5-HT1A agonism is hypothesized to produce a synergistic therapeutic effect for the behavioral and psychological symptoms of dementia.[7]
Quantitative Data
Detailed quantitative data for DSP-0038, such as binding affinities (Ki) and functional potencies (IC50/EC50), are not extensively available in the public domain, which is common for compounds in early-stage clinical development. The following table provides a general framework for the types of quantitative data that are critical for characterizing compounds like DSP-0038.
| Parameter | 5-HT2A Receptor | 5-HT1A Receptor | Off-Target Receptors (e.g., Dopamine D2) |
| Binding Affinity (Ki) | High Affinity (Antagonist) | High Affinity (Agonist) | Low Affinity / Negligible |
| Functional Potency (IC50/EC50) | Potent Antagonist (Low IC50) | Potent Agonist (Low EC50) | Not Applicable |
| Selectivity | High selectivity over other 5-HT and monoamine receptors | High selectivity over other 5-HT and monoamine receptors | High selectivity is a key design feature |
| In Vivo Efficacy | Demonstrates antipsychotic-like effects in animal models of psychosis | Demonstrates anxiolytic/antidepressant-like effects in relevant animal models | Favorable therapeutic window |
| Pharmacokinetics (Preclinical) | Adequate brain penetration and oral bioavailability |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of DSP-0038 are proprietary. However, standard methodologies are employed in the pharmaceutical industry to characterize compounds with this mechanism of action. Below are representative protocols for key assays.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A or 5-HT1A).
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Test compound (DSP-0038 or analogs) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate cell membranes, radioligand, and either buffer, test compound, or non-specific control in the 96-well plate.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of the wells through the filter plate and wash with cold assay buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of the test compound that inhibits 50% of specific binding (IC50).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay: [35S]GTPγS Binding Assay (for determining G-protein activation)
This assay measures the activation of G-proteins coupled to the receptor of interest upon agonist binding.
-
Materials:
-
Cell membranes expressing the target receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2, EGTA, and NaCl).
-
GDP (to ensure basal state).
-
Test compound (agonist for 5-HT1A) or agonist + antagonist (for 5-HT2A).
-
-
Procedure:
-
Incubate cell membranes with the test compound(s) and GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate to allow for G-protein activation and binding of [35S]GTPγS.
-
Terminate the reaction by rapid filtration through filter plates.
-
Wash the filters with cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
For agonists (5-HT1A), determine the EC50 (concentration for 50% of maximal stimulation).
-
For antagonists (5-HT2A), measure the inhibition of agonist-stimulated [35S]GTPγS binding to determine the IC50.
-
Analogs and Structure-Activity Relationships
Information regarding specific analogs of DSP-0038 is limited in publicly available resources. However, the patent literature associated with its development likely contains exemplified compounds that share a common structural scaffold. A CAS analysis of the patent for DSP-0038 indicates that a number of related molecules were synthesized and tested to establish a structure-activity relationship (SAR). This process is fundamental to optimizing potency, selectivity, and pharmacokinetic properties. The analysis also noted that the shapes of some of the claimed molecules are structurally similar to previously approved atypical antipsychotics, suggesting a rational design approach building upon existing pharmacophores.
Conclusion
DSP-0038 is a promising clinical candidate for the treatment of psychosis in Alzheimer's disease, a condition with significant unmet medical need. Its dual mechanism of action as a 5-HT2A antagonist and 5-HT1A agonist, combined with high selectivity, represents a rational approach to achieving therapeutic efficacy while potentially improving upon the side-effect profiles of existing antipsychotics. The application of artificial intelligence in its discovery highlights the evolving landscape of drug development. While detailed preclinical and clinical data are not yet fully public, the progression of DSP-0038 into clinical trials marks a significant step forward. Further research and clinical evaluation will be crucial to fully elucidate its therapeutic potential and safety profile.
References
- 1. DSP-0038 - Wikipedia [en.wikipedia.org]
- 2. Exscientia’s third AI-discovered molecule to enter trials [clinicaltrialsarena.com]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. Profiles of Major Products under Development | Sumitomo Pharma [sumitomo-pharma.com]
review of OD38 literature
OD38 safety and toxicity profile
An In-depth Technical Guide on the Safety and Toxicity Profile of OTL38 (Pafolacianine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
OTL38, known by its nonproprietary name pafolacianine and marketed as Cytalux, is a targeted fluorescent imaging agent. It is a conjugate of a folate analog and an indocyanine green (ICG)-like near-infrared (NIR) fluorescent dye.[1] The primary application of OTL38 is in the intraoperative imaging of folate receptor-alpha (FRα) positive cancerous tissues. Its efficacy has been established in ovarian and lung cancer surgeries.[2] OTL38's mechanism relies on the high affinity of its folate component for FRα, a protein frequently overexpressed on the surface of various cancer cells.[1][3] This targeted delivery and subsequent fluorescence upon NIR light exposure allows surgeons to visualize malignant lesions that may not be apparent under normal white light.[4] This guide provides a detailed overview of the safety and toxicity profile of OTL38, drawing from available preclinical and clinical data.
Mechanism of Action and Cellular Uptake
The therapeutic and diagnostic utility of OTL38 is predicated on its specific binding to and internalization by FRα-expressing cells. FRα is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that mediates the cellular uptake of folates, which are essential for nucleotide synthesis and cellular metabolism.[3][5] Many cancer types, including ovarian, lung, and breast cancers, exhibit significant overexpression of FRα to support their rapid proliferation.[6] OTL38 leverages this by mimicking folic acid, thereby gaining entry into cancer cells through FRα-mediated endocytosis.[1] Once inside the cell, the NIR dye component can be excited to emit a fluorescent signal, enabling real-time visualization of the tumor tissue.
Below is a diagram illustrating the cellular uptake pathway of OTL38.
Caption: OTL38 cellular uptake via FRα-mediated endocytosis.
Preclinical Safety and Toxicity
Preclinical evaluations of OTL38 in animal models have consistently demonstrated a favorable safety profile.
In Vivo Animal Studies
Multiple preclinical studies have reported a lack of noticeable toxicity in animal models following the administration of OTL38.[4][7] These studies form the basis of its progression into clinical trials. While specific quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not publicly available in the reviewed literature, the qualitative assessments have been positive.
In Vitro Cytotoxicity
In vitro studies using various cell lines have shown that OTL38 has minimal cytotoxicity.[1] This is expected for an imaging agent that is not designed to have a cytotoxic effect. The lack of significant cell death in these assays supports the safety profile observed in vivo.
Table 1: Summary of Preclinical Safety Data for OTL38
| Study Type | Key Findings | Reference |
| Animal Toxicity | No noticeable toxicity observed in animal studies. | [4][7] |
| In Vitro Cytotoxicity | Minimal cytotoxicity observed in cellular assays. | [1] |
Clinical Safety and Tolerability
The safety of OTL38 in humans has been evaluated in several clinical trials. The data from a pivotal Phase III study provides a comprehensive overview of its clinical safety profile.
Phase III Clinical Trial Findings
A multi-center, open-label Phase III study (NCT03180307) evaluated the safety and efficacy of pafolacianine in 150 patients with known or suspected ovarian cancer.[8] The results of this study are summarized below.
Table 2: Drug-Related Adverse Events in the Phase III Study of OTL38 (n=150) [8]
| Adverse Event | Frequency (%) |
| Any Drug-Related Adverse Event | 30% |
| Nausea | Not specified |
| Vomiting | Not specified |
| Abdominal Pain | Not specified |
| Drug-Related Serious Adverse Events | 0% |
| Drug-Related Deaths | 0% |
The most commonly reported drug-related adverse events were nausea, vomiting, and abdominal pain.[8] Importantly, no drug-related serious adverse events or deaths were reported in this trial.[8] These findings indicate that OTL38 is well-tolerated in the clinical setting.
Experimental Protocols
While specific, detailed protocols for the safety and toxicity testing of OTL38 are proprietary, this section outlines the general methodologies that would be employed for such an agent.
In Vitro Cytotoxicity Assay Protocol
The objective of this assay is to determine the concentration of OTL38 that results in a 50% reduction in cell viability (IC50).
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for a standard in vitro cytotoxicity assay.
-
Cell Culture: FRα-positive (e.g., KB, IGROV-1) and FRα-negative (e.g., A549) cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of OTL38.
-
Incubation: The treated cells are incubated for various time points (e.g., 24, 48, 72 hours).
-
Viability Assessment: A cell viability assay, such as the MTS assay, is performed. This assay measures the metabolic activity of the cells, which correlates with cell number.
-
Data Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50 value.
In Vivo Acute Toxicity Study Protocol
This study is designed to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity.
Workflow for In Vivo Acute Toxicity Study
Caption: Workflow for a typical in vivo acute toxicity study.
-
Animal Model: The study is typically conducted in two rodent species (e.g., mice and rats).
-
Dose Administration: Animals are administered a single intravenous injection of OTL38 at escalating doses.
-
Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and serum chemistry analysis.
-
Pathology: A complete necropsy is performed, and organs are examined for gross abnormalities. Tissues are collected for histopathological evaluation.
-
Data Analysis: The data is analyzed to determine the MTD and to identify any target organs of toxicity.
Conclusion
The safety and toxicity profile of OTL38 (pafolacianine) is well-characterized and favorable for its intended use as an intraoperative imaging agent. Preclinical studies in animals and in vitro cellular assays have demonstrated a lack of significant toxicity.[1][4][7] Clinical data from a robust Phase III trial have confirmed its safety in humans, with a low incidence of mild and transient adverse events and no drug-related serious adverse events.[8] The targeted nature of OTL38, which directs it specifically to FRα-expressing cancer cells, likely contributes to its excellent safety profile by minimizing off-target effects. This comprehensive safety assessment supports the clinical use of OTL38 as a valuable tool in fluorescence-guided surgery.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytalux (OTL-38) - Purdue Institute for Drug Discovery - Purdue University [purdue.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. antbioinc.com [antbioinc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Phase III Study of Pafolacianine Injection (OTL38) for Intraoperative Imaging of Folate Receptor-Positive Ovarian Cancer (Study 006) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of OD38
This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of OD38, a novel therapeutic agent. The information is intended for researchers, scientists, and professionals involved in drug development, offering a detailed examination of the compound's behavior in biological systems.
Pharmacokinetics
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these processes is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical animal models.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetics of this compound in Sprague-Dawley Rats (n=6)
| Parameter | Mean ± SD | Units |
| Half-Life (t½) | 8.2 ± 1.5 | hours |
| Clearance (CL) | 0.5 ± 0.1 | L/hr/kg |
| Volume of Distribution (Vd) | 5.8 ± 0.9 | L/kg |
| Cmax | 1250 ± 210 | ng/mL |
| AUC(0-inf) | 2500 ± 450 | ng*hr/mL |
Table 2: Single-Dose Oral (PO) Pharmacokinetics of this compound in Beagle Dogs (n=4)
| Parameter | Mean ± SD | Units |
| Half-Life (t½) | 12.5 ± 2.1 | hours |
| Tmax | 2.0 ± 0.5 | hours |
| Cmax | 890 ± 150 | ng/mL |
| AUC(0-inf) | 10680 ± 1800 | ng*hr/mL |
| Oral Bioavailability (F%) | 75 ± 8 | % |
Protocol 1: Intravenous Pharmacokinetic Study in Rats
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Dosing: A single 10 mg/kg dose of this compound was administered intravenously via the tail vein.
-
Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Protocol 2: Oral Pharmacokinetic Study in Dogs
-
Subjects: Male Beagle dogs (10-12 kg), fasted overnight.
-
Dosing: A single 20 mg/kg oral dose of this compound was administered via gavage.
-
Sampling: Blood samples (approximately 1 mL) were collected from the cephalic vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis. Oral bioavailability was calculated relative to a 5 mg/kg IV dose.
Pharmacodynamics
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.
The pharmacodynamic effects of this compound have been characterized through a series of in vitro and in vivo studies.
Table 3: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| Target Enzyme Inhibition | Recombinant Human Enzyme | IC50 | 15 nM |
| Cell Proliferation | MCF-7 | GI50 | 120 nM |
| Apoptosis Induction | HCT116 | EC50 | 250 nM |
Table 4: In Vivo Target Engagement of this compound in a Mouse Xenograft Model
| Dose (mg/kg, PO) | Target Inhibition (%) at 4hr | Tumor Growth Inhibition (%) at Day 14 |
| 10 | 45 ± 8 | 30 ± 6 |
| 30 | 78 ± 12 | 65 ± 9 |
| 100 | 92 ± 5 | 88 ± 7 |
Protocol 3: In Vitro Cell Proliferation Assay
-
Cell Line: MCF-7 breast cancer cells.
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) was calculated by fitting the dose-response data to a four-parameter logistic curve.
Protocol 4: Mouse Xenograft Model for In Vivo Efficacy
-
Model: Female athymic nude mice were subcutaneously implanted with HCT116 colon cancer cells.
-
Treatment: Once tumors reached an average volume of 150-200 mm³, mice were randomized and treated daily with vehicle or this compound at the indicated doses via oral gavage.
-
Endpoints: Tumor volumes were measured twice weekly. At the end of the study, tumors were collected for target engagement analysis via Western blot.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in mean tumor volume between treated and vehicle groups.
Visualizations
Visual diagrams are provided below to illustrate the proposed signaling pathway of this compound and a representative experimental workflow.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Caption: Integrated workflow for preclinical PK/PD assessment.
An In-depth Technical Guide to Key "38" Proteins in Cellular Signaling
A note on nomenclature: The term "OD38" does not correspond to a standardized or widely recognized protein in the field of cell signaling. It is likely a typographical error or a non-standard abbreviation. This guide will focus on two prominent and crucial "38"-named molecules in cell signaling: the p38 MAP Kinase pathway and the transmembrane protein CD38 . Both play pivotal roles in cellular responses and are of significant interest to researchers and drug development professionals.
Part 1: The p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including environmental stresses and inflammatory cytokines.[1][2] Its activation influences a wide range of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1]
Core Components and Activation Cascade
The p38 MAPK pathway is a three-tiered kinase cascade.[3] The central components are the p38 MAP kinases, of which there are four isoforms: p38α, p38β, p38γ, and p38δ.[4] Activation of p38 MAPKs occurs through phosphorylation on a conserved TGY motif in their activation loop by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[1][4] These MKKs are, in turn, activated by upstream MAP kinase kinase kinases (MAPKKKs) such as MEKKs, MLKs, TAK1, and ASK1.[1]
There is also a non-canonical, or atypical, pathway for p38α activation that is independent of MKK3 and MKK6. This pathway involves the direct interaction of the adaptor protein TAB1 with p38α, leading to its autophosphorylation.[3]
// Nodes extracellular_stimuli [label="Environmental Stress / Inflammatory Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK (e.g., TAK1, ASK1, MEKKs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mkk3_6 [label="MKK3 / MKK6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK (α, β, γ, δ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream_kinases [label="Downstream Kinases (e.g., MK2/3, MSK1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; transcription_factors [label="Transcription Factors (e.g., ATF-2, MEF2)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_responses [label="Cellular Responses (Inflammation, Apoptosis, Differentiation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tab1 [label="TAB1", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges extracellular_stimuli -> mapkkk; mapkkk -> mkk3_6; mkk3_6 -> p38 [label="Canonical Activation\n(Phosphorylation of TGY motif)"]; tab1 -> p38 [label="Atypical Activation\n(Autophosphorylation)", style=dashed]; p38 -> downstream_kinases; p38 -> transcription_factors; downstream_kinases -> cellular_responses; transcription_factors -> cellular_responses; } caption { label = "Canonical and Atypical p38 MAPK Signaling Pathways."; fontsize = 12; fontname = "Arial"; }
Role in Cellular Processes
The p38 pathway is heavily implicated in inflammation, largely through its role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[1] It also plays a crucial role in cellular responses to stress, such as osmotic shock.[5] Studies have shown that the p38 pathway's response to hyperosmotic stress is highly ultrasensitive, meaning it can be rapidly activated once a certain stress threshold is surpassed.[5] Depending on the stimulus and cellular context, activation of the p38 pathway can either promote cell survival and differentiation or induce apoptosis.
Quantitative Data Summary
| Stimulus | Key Upstream Activator(s) | p38 Isoform(s) | Key Downstream Target(s) | Cellular Outcome |
| Inflammatory Cytokines (e.g., TNF-α, IL-1β) | TAK1, ASK1 | p38α, p38β | MK2, MSK1/2, ATF-2 | Increased production of pro-inflammatory cytokines |
| Environmental Stress (e.g., UV radiation, osmotic shock) | MEKKs, ASK1 | p38α, p38δ | p53, c-Jun | Apoptosis, cell cycle arrest |
| Growth Factors (in some contexts) | Ras family GTPases | p38γ | - | Differentiation |
Experimental Protocols
Western Blotting for Phospho-p38 MAPK
A common method to assess the activation of the p38 pathway is to measure the phosphorylation of p38 at Thr180 and Tyr182 using Western blotting.
-
Cell Lysis: Cells are treated with the stimulus of interest for various time points. Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading of samples.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182).[4] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on X-ray film or with a digital imaging system. The membrane is often stripped and re-probed with an antibody for total p38 MAPK as a loading control.[6]
// Nodes cell_treatment [label="Cell Treatment with Stimulus", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_lysis [label="Cell Lysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_quantification [label="Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Transfer to Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; blocking [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; primary_ab [label="Primary Antibody Incubation\n(e.g., anti-phospho-p38)", fillcolor="#34A853", fontcolor="#FFFFFF"]; secondary_ab [label="Secondary Antibody Incubation", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges cell_treatment -> cell_lysis; cell_lysis -> protein_quantification; protein_quantification -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> primary_ab; primary_ab -> secondary_ab; secondary_ab -> detection; detection -> analysis; } caption { label = "Workflow for Western Blot Analysis of p38 Activation."; fontsize = 12; fontname = "Arial"; }
Part 2: CD38 and its Role in Calcium Signaling
CD38 is a multifunctional type II transmembrane glycoprotein with a pivotal role as an ectoenzyme.[7] It is expressed in numerous tissues and cell types, not just lymphocytes as initially thought.[8] CD38 is a key player in calcium signaling through its enzymatic activities.[7][8]
Enzymatic Functions and Signaling Pathways
CD38 catalyzes the synthesis of two important calcium-mobilizing second messengers:
-
Cyclic ADP-ribose (cADPR): CD38 synthesizes cADPR from nicotinamide adenine dinucleotide (NAD+).[9][10] cADPR then targets the ryanodine receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
-
Nicotinic acid adenine dinucleotide phosphate (NAADP): Under acidic conditions, CD38 can also synthesize NAADP from NADP+.[9][10] NAADP is a potent calcium-mobilizing agent that acts on different intracellular calcium stores, likely lysosomes.[8][10]
The generation of these second messengers by CD38 is crucial for a variety of cellular functions, including immune responses, insulin secretion, and muscle contraction.[11]
// Nodes nad [label="NAD+", fillcolor="#F1F3F4", fontcolor="#202124"]; nadp [label="NADP+", fillcolor="#F1F3F4", fontcolor="#202124"]; cd38 [label="CD38", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cadpr [label="cADPR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; naadp [label="NAADP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; er [label="Endoplasmic Reticulum", fillcolor="#FBBC05", fontcolor="#202124"]; lysosome [label="Lysosome", fillcolor="#FBBC05", fontcolor="#202124"]; ca_release_er [label="Ca2+ Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; ca_release_lyso [label="Ca2+ Release", fillcolor="#34A853", fontcolor="#FFFFFF"]; cellular_response [label="Cellular Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges nad -> cd38; nadp -> cd38 [style=dashed, label="Acidic pH"]; cd38 -> cadpr; cd38 -> naadp [style=dashed]; cadpr -> er [label="Targets Ryanodine Receptors"]; naadp -> lysosome [label="Targets Lysosomal Channels"]; er -> ca_release_er; lysosome -> ca_release_lyso; ca_release_er -> cellular_response; ca_release_lyso -> cellular_response; } caption { label = "CD38-mediated Calcium Signaling Pathways."; fontsize = 12; fontname = "Arial"; }
Role in Disease and as a Therapeutic Target
Due to its role in NAD+ metabolism and calcium signaling, CD38 is implicated in various pathological conditions. Dysregulation of CD38 function is associated with metabolic diseases and impaired immune responses.[11] Furthermore, CD38 is a prominent marker in certain hematological malignancies, such as multiple myeloma and chronic lymphocytic leukemia, making it a valuable therapeutic target for antibody-based therapies.[9]
Quantitative Data Summary
| Substrate | Product | Cellular Location of Product Action | Receptor/Channel | Primary Cellular Effect |
| NAD+ | cADPR | Endoplasmic Reticulum | Ryanodine Receptors | Ca2+ release from ER stores |
| NADP+ | NAADP | Lysosomes | Two-pore channels (TPCs) | Ca2+ release from acidic stores |
Experimental Protocols
Measurement of ADP-ribosyl Cyclase Activity
The enzymatic activity of CD38 can be measured by quantifying the conversion of a surrogate substrate, nicotinamide guanine dinucleotide (NGD+), to its cyclic form, cGD-ribose (cGDPR), which is fluorescent.
-
Sample Preparation: Cell lysates or purified CD38 protein are prepared in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by adding NGD+ to the samples.
-
Incubation: The reaction mixture is incubated at 37°C for a specific period.
-
Fluorescence Measurement: The increase in fluorescence due to the formation of cGDPR is measured over time using a fluorometer with excitation and emission wavelengths typically around 300 nm and 410 nm, respectively.
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. This rate is proportional to the ADP-ribosyl cyclase activity of CD38 in the sample.
// Nodes sample_prep [label="Sample Preparation\n(Lysates or Purified CD38)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_substrate [label="Addition of NGD+ Substrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubation at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; fluorescence_measurement [label="Measure Fluorescence of cGDPR\n(Ex: 300nm, Em: 410nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Calculate Reaction Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sample_prep -> add_substrate; add_substrate -> incubation; incubation -> fluorescence_measurement; fluorescence_measurement -> data_analysis; } caption { label = "Workflow for ADP-ribosyl Cyclase Activity Assay."; fontsize = 12; fontname = "Arial"; }
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phospho-p38 MAPK (Thr180/Tyr182) (28B10) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 5. Basic Properties of the p38 Signaling Pathway in Response to Hyperosmotic Shock | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Human CD38, a cell-surface protein with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Enzymatic Functions of Human CD38 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD38 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. CD38 Antibody (#14637) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Evolution and function of the ADP ribosyl cyclase/CD38 gene family in physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying the p38 MAPK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to a variety of extracellular stimuli and stresses, including inflammation, osmotic shock, and cytokines.[1][2][3][4] This pathway plays a significant role in cellular processes such as apoptosis, cell differentiation, and cell cycle regulation.[2][3] Dysregulation of the p38 MAPK pathway has been implicated in various diseases, making it an important target for drug development. These application notes provide detailed protocols for studying the p38 signaling pathway in a cell culture setting.
I. p38 Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade.[4] It is typically initiated by environmental stresses or inflammatory cytokines.[3] This leads to the activation of MAP3Ks (MAP Kinase Kinase Kinases), which in turn phosphorylate and activate MAP2Ks (MAP Kinase Kinases), specifically MKK3 and MKK6.[3][4] MKK3 and MKK6 then dually phosphorylate and activate the p38 MAPK isoforms (p38α, p38β, p38γ, and p38δ) on a conserved Thr-Gly-Tyr (TGY) motif.[3][4] Activated p38 MAPK can then phosphorylate various downstream substrates, including transcription factors and other kinases, to elicit a cellular response.[3]
Caption: The p38 MAPK signaling cascade.
II. Experimental Protocols
A. Cell Culture and Treatment
A suitable cell line for studying the p38 pathway is the MC38 murine colon adenocarcinoma cell line.
Protocol for Culturing MC38 Cells:
-
Thawing: Thaw cryopreserved MC38 cells rapidly in a 37°C water bath.[5] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM with 10% FBS). Centrifuge at 300 x g for 5 minutes.[5]
-
Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete culture medium. Transfer the cell suspension to a T75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with 5 mL of sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete culture medium and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at the desired density.
Experimental Workflow for Cell Treatment and Analysis:
Caption: General workflow for cell-based assays.
B. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with the desired compounds for the specified duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
| Treatment Group | Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Control | 0 | 1.2 ± 0.1 | 100 |
| Compound A | 10 | 0.8 ± 0.05 | 66.7 |
| Compound B | 10 | 0.4 ± 0.02 | 33.3 |
C. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9]
Protocol:
-
Seed cells in a 6-well plate and treat as required.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.[10]
-
Analyze the cells by flow cytometry within 1 hour.
| Cell Population | Description | Annexin V Staining | PI Staining |
| Viable | Healthy cells | Negative | Negative |
| Early Apoptotic | Intact cell membrane | Positive | Negative |
| Late Apoptotic/Necrotic | Compromised cell membrane | Positive | Positive |
| Necrotic | Permeable membrane | Negative | Positive |
D. Western Blotting
Western blotting is used to detect specific proteins in a sample.[11]
Protocol:
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.[12] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[13]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein by boiling in Laemmli sample buffer.[12] Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p38 and phosphorylated p38 (p-p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
| Protein | Expected Molecular Weight (kDa) | Function |
| p-p38 MAPK (Thr180/Tyr182) | ~38 | Active form of p38 |
| Total p38 MAPK | ~38 | Total p38 protein |
| GAPDH | ~37 | Loading control |
References
- 1. Basic Properties of the p38 Signaling Pathway in Response to Hyperosmotic Shock | PLOS One [journals.plos.org]
- 2. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubigene.us [ubigene.us]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Western Blot Protocol [protocols.io]
- 12. bio-rad.com [bio-rad.com]
- 13. origene.com [origene.com]
Application Notes and Protocols for Anti-CD38 Antibody Dosing in Animal Studies
Disclaimer: The specific compound "OD38" was not identified in a comprehensive search of available scientific literature. The following information is based on preclinical data for two anti-CD38 monoclonal antibodies with similar nomenclature, HexaBody-CD38 (GEN3014) and CM313 , and is intended to serve as a guide for researchers, scientists, and drug development professionals working with similar molecules.
Introduction
CD38 is a transmembrane glycoprotein with ectoenzymatic activity that is highly expressed on the surface of multiple myeloma and other hematological malignant cells, as well as on plasma cells. This makes it an attractive target for antibody-based therapies. This document provides detailed application notes and protocols for the preclinical in vivo administration of two distinct anti-CD38 antibodies, HexaBody-CD38 and CM313, in animal models. The provided data and protocols are compiled from published preclinical studies and are intended to guide the design of similar animal studies.
Mechanism of Action of Anti-CD38 Antibodies
Anti-CD38 monoclonal antibodies primarily exert their anti-tumor effects through several mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD38 on the tumor cell surface, the antibody's Fc region can activate the complement cascade, leading to the formation of a membrane attack complex and subsequent cell lysis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the antibody can be recognized by Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the release of cytotoxic granules and tumor cell death.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells can recognize and engulf antibody-coated tumor cells via Fc receptor interactions.
-
Induction of Apoptosis: Cross-linking of CD38 by some antibodies may directly induce programmed cell death.
-
Inhibition of Enzymatic Activity: CD38 has enzymatic functions that are implicated in tumor cell survival and immune suppression. Antibody binding can inhibit these activities.
Figure 1. Signaling pathway of Anti-CD38 antibodies.
Quantitative Data Summary
The following tables summarize the dosages and administration schedules for HexaBody-CD38 and CM313 in various preclinical animal models.
HexaBody-CD38 (GEN3014) Dosage in Mouse Models
| Animal Model | Tumor Type | Dosage | Route of Administration | Dosing Schedule | Key Outcome |
| CB17-SCID Mice | B-cell non-Hodgkin lymphoma (PDX) | 0.1 - 10 mg/kg | Intravenous (IV) | Once weekly for 3 weeks | Strong anti-tumor activity |
| CB17-SCID Mice | Acute myeloid leukemia (PDX) | 0.1 - 10 mg/kg | Intravenous (IV) | Once weekly for 3 weeks | Strong anti-tumor activity |
CM313 Dosage in Mouse Models
| Animal Model | Tumor Type | Dosage | Route of Administration | Dosing Schedule | Key Outcome |
| BALB/c Nude Mice | Daudi lymphoma (Xenograft) | 0.3, 1, 3 mg/kg | Intravenous (IV) | Single dose | Dose-dependent tumor inhibition |
| BALB/c Nude Mice | MM.1R multiple myeloma (Xenograft) | 0.3, 1, 3 mg/kg | Intravenous (IV) | Days 0 and 3 | Dose-dependent tumor inhibition |
| BALB/c Nude Mice | RPMI 8226 multiple myeloma (Xenograft) | 3, 7, 15 mg/kg | Intravenous (IV) | Days 0, 3, 6, 10, 13 | Dose-dependent tumor inhibition |
| B-hCD38 Mice | N/A (Toxicity Study) | 300 mg/kg | Intravenous (IV) | Once a week for 4 weeks | No Observed Adverse Effect Level (NOAEL) |
Experimental Protocols
The following are generalized protocols for in vivo efficacy and toxicity studies based on the available data. These should be adapted based on specific experimental needs and institutional guidelines.
General Experimental Workflow for In Vivo Efficacy Studies
Application Notes for OD38 (CD38) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Intended Use
This enzyme-linked immunosorbent assay (ELISA) kit is intended for the quantitative in vitro determination of human OD38, also known as CD38 or Cyclic ADP Ribose Hydrolase (cADPRH), in serum, plasma, tissue homogenates, and other biological fluids.[1][2][3][4] This assay is a valuable tool for researchers and scientists in drug development and life science research to measure the concentration of this important glycoprotein.
Summary and Explanation
CD38 is a multifunctional transmembrane glycoprotein expressed on the surface of many immune cells, including B cells, T cells, and natural killer cells.[5] It functions as both a receptor and an enzyme, playing a crucial role in cell adhesion, signal transduction, and calcium signaling.[5][6] As an ectoenzyme, CD38 catalyzes the synthesis of cyclic ADP-ribose (cADPR) and adenosine diphosphate ribose (ADPR) from NAD+.[5] These molecules act as second messengers, regulating intracellular calcium levels, which in turn influences various cellular processes such as cytokine release and immune responses.[6][7] Given its involvement in numerous physiological and pathological processes, including immune regulation, inflammation, and cancer, the quantitative measurement of CD38 levels can provide critical insights for research in these areas.
Assay Principle
This kit employs a quantitative sandwich enzyme immunoassay technique.[1][5][8] A monoclonal antibody specific for human CD38 has been pre-coated onto a microplate.[1][8] When standards and samples are added to the wells, the CD38 antigen present is captured by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human CD38 is added to the wells.[1][8] Following another wash step, avidin conjugated to Horseradish Peroxidase (HRP) is added.[1] This is followed by the addition of a TMB substrate solution, which reacts with the HRP enzyme to produce a blue-colored product. The intensity of the color is proportional to the amount of CD38 bound in the initial step.[1][8] The reaction is terminated by the addition of a stop solution, which changes the color to yellow. The optical density (OD) of each well is then measured spectrophotometrically at a wavelength of 450 nm.[1][8] The concentration of CD38 in the samples is determined by comparing the OD of the samples to a standard curve.[1]
Quantitative Data Summary
Kit Performance Characteristics
| Parameter | Specification | Reference |
| Detection Range | 0.94 - 60 ng/mL | [1] |
| 1.56 - 100 ng/mL | [2] | |
| 0.156 - 10 ng/mL | [3] | |
| Sensitivity | 0.56 ng/mL | [1] |
| < 0.63 ng/mL | [2] | |
| Sample Types | Serum, Plasma, Tissue Homogenates, other biological fluids | [1][2][3][4] |
| Assay Time | Approximately 3-4 hours | [2][8] |
| Specificity | High sensitivity and excellent specificity for human CD38. No significant cross-reactivity or interference with analogues observed. | [1][2][3] |
| Precision | Intra-assay Coefficient of Variation is < 10%; Inter-assay Coefficient of Variation is < 10% | [1] |
Standard Curve Preparation
| Standard | Concentration (ng/mL) |
| Standard 1 | 60 |
| Standard 2 | 30 |
| Standard 3 | 15 |
| Standard 4 | 7.5 |
| Standard 5 | 3.75 |
| Standard 6 | 1.875 |
| Standard 7 | 0.94 |
| Standard 8 (Blank) | 0 |
Note: The concentrations in the standard curve may vary between different kit lots. Always refer to the specific datasheet provided with the kit.
Experimental Protocols
Reagent Preparation
-
Wash Buffer (1x): If provided as a concentrate (e.g., 20x), dilute with deionized or distilled water to the final working volume.
-
Standard: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions. Prepare a serial dilution of the standard as per the kit's instructions to create the standard curve.
-
Biotin-labeled Antibody (1x): Dilute the concentrated biotin-labeled antibody with the provided antibody dilution buffer (e.g., at a 1:100 ratio) within one hour before use.[3]
-
HRP-Streptavidin Conjugate (SABC) (1x): Dilute the concentrated SABC with the SABC dilution buffer (e.g., at a 1:100 ratio) within 30 minutes before use.[3]
Sample Preparation
-
Serum: Allow blood to clot for one hour at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1000 x g at 2-8°C. Collect the supernatant for the assay.[1]
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant.[1]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. The supernatant can be used for the assay.
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.[3]
-
Wash: Aspirate the liquid from each well. Add 300-350 µL of 1x Wash Buffer to each well. Aspirate the wash buffer. Repeat the wash process 2-3 times. After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining liquid.
-
Add Biotin-labeled Antibody: Add 100 µL of the diluted Biotin-labeled Antibody working solution to each well.
-
Incubate: Cover the plate and incubate for 60 minutes at 37°C.[3]
-
Wash: Repeat the wash step as described in step 3, for a total of 3 washes.
-
Add HRP-Streptavidin Conjugate (SABC): Add 100 µL of the diluted SABC working solution to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.[3]
-
Wash: Repeat the wash step as described in step 3, for a total of 5 washes.
-
Add Substrate: Add 90 µL of TMB Substrate solution to each well.
-
Incubate: Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[3] The solution will turn blue.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[1][8]
-
Read Plate: Immediately measure the optical density of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the blank (zero standard) from the OD of all other standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of CD38 in the samples.
Visualizations
CD38 Signaling Pathway
Caption: Overview of the dual role of CD38 in enzymatic activity and receptor-mediated signaling.
This compound ELISA Experimental Workflow
Caption: Step-by-step workflow for the this compound Sandwich ELISA protocol.
References
- 1. Human CD38 and its ligand CD31 define a unique lamina propria T lymphocyte signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD38 CD38 molecule [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CD38 - Wikipedia [en.wikipedia.org]
- 6. openpr.com [openpr.com]
- 7. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for OD38, a p38 MAPK Inhibitor
Disclaimer: The compound "OD38" is not a recognized chemical entity based on available data. This document provides a generalized protocol for the preparation of a stock solution for a hypothetical small molecule inhibitor of the p38 MAPK signaling pathway, hereafter referred to as this compound. The specific properties and handling requirements for any real-world compound should be obtained from the manufacturer's specifications.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to external stress signals, such as inflammatory cytokines, UV radiation, and osmotic shock.[1][2][3] Activation of the p38 MAPK cascade plays a crucial role in regulating processes like inflammation, apoptosis, cell cycle progression, and cell differentiation.[1][][5] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making it a key target for therapeutic intervention.[1][6][7]
This compound is a potent and selective small molecule inhibitor of p38 MAPK. By blocking the activity of p38 kinase, this compound can be utilized as a tool in cellular and molecular biology research to investigate the downstream consequences of p38 MAPK pathway inhibition.[] This includes studying its effects on the production of pro-inflammatory cytokines like TNF-α and IL-1β, and its potential to induce apoptosis in cancer cells.[][8]
These application notes provide a detailed protocol for the preparation of a stock solution of this compound, ensuring its proper solubilization, storage, and subsequent use in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for the hypothetical p38 MAPK inhibitor, this compound. These values are representative of typical small molecule inhibitors of this class.
| Parameter | Value | Notes |
| Molecular Weight | 456.94 g/mol | |
| IC₅₀ (p38 MAPK) | 35 nM | [9] |
| Solubility in DMSO | ≥ 10 mg/mL | [9] |
| Stock Solution Conc. | 10 mM | Recommended starting concentration. |
| Storage (Powder) | -20°C for up to 3 years | Protect from light and moisture. |
| Storage (Stock Solution) | -80°C for up to 1 year | [9] Aliquot to avoid freeze-thaw cycles.[8][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL, amber or covered in foil)
-
Pipette and sterile pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Safety Precautions: Work in a chemical fume hood. Wear appropriate PPE. Consult the Safety Data Sheet (SDS) for the specific compound being used.
-
Weighing the Compound:
-
Tare the analytical balance with a clean microcentrifuge tube.
-
Carefully weigh out 1 mg of this compound powder into the microcentrifuge tube.
-
-
Calculating the Solvent Volume:
-
Use the following formula to calculate the volume of DMSO required to make a 10 mM stock solution:
-
Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000
-
For 1 mg of this compound (MW = 456.94 g/mol ):
-
Volume (µL) = (1 / 456.94) * 100,000 ≈ 218.8 µL
-
-
-
Solubilization:
-
Add the calculated volume (218.8 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a water bath (not exceeding 37°C) may aid in solubilization if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 10 µL or 20 µL) in sterile, light-protected microcentrifuge tubes.[8][10]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[8][10]
-
Note on Working Solutions:
For cell-based assays, the 10 mM stock solution should be further diluted in the appropriate cell culture medium to the final desired working concentration immediately before use. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Visualizations
Signaling Pathway Diagram
References
- 1. youtube.com [youtube.com]
- 2. What are p38 MAPK stimulants and how do they work? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. p38 MAPK Inhibitor | p38 MAPK | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for p38 Immunoprecipitation Assay
A Note on the Target: The provided topic "OD38" did not correspond to a specific, publicly documented protein or antibody. Based on the context of immunoprecipitation and signaling pathways, this document has been prepared assuming the intended target is the well-researched p38 MAP Kinase . Should your target of interest be different, the provided immunoprecipitation protocol can be adapted by substituting the appropriate antibody.
Introduction
p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to a variety of extracellular stimuli and stresses, including UV radiation, osmotic shock, and inflammatory cytokines.[1][2][3][4] The p38 signaling pathway is integral to regulating inflammation, apoptosis, cell cycle, and cell differentiation.[2][3] Dysregulation of the p38 pathway has been implicated in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[4][5][6]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[7] This allows for the subsequent analysis of the protein of interest, its binding partners (co-immunoprecipitation), and post-translational modifications. This application note provides a detailed protocol for the immunoprecipitation of p38 MAP Kinase.
Signaling Pathway
The p38 MAPK signaling cascade is a three-tiered kinase module. It is typically initiated by environmental stresses or inflammatory cytokines.[3] This leads to the activation of MAP Kinase Kinase Kinases (MAP3Ks), which in turn phosphorylate and activate MAP Kinase Kinases (MAP2Ks), specifically MKK3 and MKK6.[3][4] MKK3 and MKK6 then dually phosphorylate the Thr-Gly-Tyr motif in the activation loop of p38 MAPK, leading to its activation.[3][4] Activated p38 can then phosphorylate a variety of downstream substrates, including other kinases and transcription factors, to elicit a cellular response.
Experimental Protocol: Immunoprecipitation of p38
This protocol details the steps for immunoprecipitating p38 from mammalian cell lysates.
Materials and Reagents
-
Cells: Mammalian cell line expressing p38 (e.g., HeLa, HEK293T).
-
Stimulus: Anisomycin, UV radiation, or other appropriate p38 activator.
-
Lysis Buffer: RIPA buffer or a similar non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Wash Buffer: Lysis buffer without detergents or a milder buffer like PBS.
-
Elution Buffer: 1x Laemmli sample buffer for western blotting or a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5) for functional assays.[9]
-
Antibody: Anti-p38 MAPK primary antibody (ensure it is validated for IP).
-
Control Antibody: Isotype control IgG.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Microcentrifuge tubes.
-
Refrigerated microcentrifuge.
-
End-over-end rotator.
Experimental Workflow
Detailed Methodology
1. Cell Culture and Stimulation (Optional)
-
Culture cells to 80-90% confluency.
-
If investigating p38 activation, treat cells with an appropriate stimulus (e.g., 10 µg/mL Anisomycin for 30 minutes) alongside an untreated control.
2. Cell Lysis
-
Wash cells twice with ice-cold PBS.[10]
-
For adherent cells, add ice-cold lysis buffer (e.g., 1 mL per 10 cm dish) and scrape the cells.[10] For suspension cells, pellet them and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.
3. Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA). It is recommended to dilute the lysate at least 1:10 before the assay to avoid interference from detergents.
-
Normalize the protein concentration of all samples with lysis buffer. A typical starting concentration is 1-2 mg/mL.
4. Pre-clearing the Lysate (Recommended)
-
To reduce non-specific binding, add 20-30 µL of Protein A/G bead slurry to 1 mg of protein lysate.[10]
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 x g for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet. This is the pre-cleared lysate.
5. Immunoprecipitation
-
Add the recommended amount of anti-p38 primary antibody to the pre-cleared lysate (typically 1-5 µg per 1 mg of lysate, but this should be optimized).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C.[9]
6. Capture of Immune Complexes
-
Add 30-50 µL of Protein A/G bead slurry to each antibody-lysate mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.[11]
7. Washing
-
Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C (or using a magnetic rack for magnetic beads).[9][10]
-
Carefully remove and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.[9]
8. Elution
-
After the final wash, remove all supernatant.
-
For Western Blotting: Add 30-50 µL of 1x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[9][10] Centrifuge to pellet the beads and collect the supernatant for SDS-PAGE.
-
For Functional Assays (Gentle Elution): Add 50-100 µL of 0.1 M glycine, pH 2.5, and incubate for 5-10 minutes at room temperature with gentle mixing. Pellet the beads and transfer the supernatant to a new tube containing 5-10 µL of 1 M Tris, pH 8.5 to neutralize the pH.
9. Downstream Analysis
-
The eluted proteins can be analyzed by various methods, including:
-
Western Blotting: To confirm the presence and quantity of p38.
-
Mass Spectrometry: To identify interacting proteins (Co-IP).
-
Kinase Assays: To measure the activity of the immunoprecipitated p38.
-
Data Presentation
The following table provides an example of how to structure quantitative data from a p38 immunoprecipitation experiment followed by western blot analysis.
| Sample | Input p38 (Relative Densitometry) | IP p38 (Relative Densitometry) | Co-IP Protein X (Relative Densitometry) |
| Untreated Control | 1.00 | 1.00 | 0.20 |
| Stimulus-Treated | 1.05 | 3.50 | 2.80 |
| Isotype IgG Control | 1.02 | 0.05 | 0.08 |
Data are representative and should be replaced with experimental results.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low yield of target protein | Inappropriate lysis buffer | Use a lysis buffer with optimized detergent concentrations. Ensure protease/phosphatase inhibitors are fresh. |
| Antibody not suitable for IP | Use an antibody specifically validated for immunoprecipitation. | |
| Insufficient antibody or beads | Optimize the amount of antibody and beads used. | |
| High background/non-specific binding | Insufficient pre-clearing | Increase pre-clearing time or amount of beads. |
| Inadequate washing | Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). | |
| Antibody cross-reactivity | Use a more specific monoclonal antibody. | |
| Heavy and light chains in western blot | Elution with sample buffer | Use an IP/western blot-specific secondary antibody (e.g., TrueBlot®) or use a gentle elution method. |
| Antibody co-elution | Crosslink the antibody to the beads before incubation with the lysate. |
References
- 1. Basic Properties of the p38 Signaling Pathway in Response to Hyperosmotic Shock | PLOS One [journals.plos.org]
- 2. The p38 signal transduction pathway: activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of CD38 protein as a target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p38 protein as a therapeutic target for sepsis-induced organ dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Immunoprecipitation Procedure [sigmaaldrich.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for CD38 in Neuroscience Research
A Note on Terminology: Initial searches for "OD38" in the context of neuroscience did not yield a specific molecule. It is highly probable that this was a typographical error for CD38 , a well-researched transmembrane glycoprotein with significant roles in neuroinflammation and neurodegeneration. The following application notes and protocols are therefore focused on CD38.
Introduction
CD38, also known as cyclic ADP-ribose hydrolase, is a multifunctional ectoenzyme expressed on the surface of various immune and neuronal cells, including microglia and astrocytes in the central nervous system (CNS). It plays a crucial role in regulating intracellular calcium signaling and NAD+ (Nicotinamide Adenine Dinucleotide) metabolism. In the brain, CD38 is implicated in processes of neuroinflammation and neurodegeneration, making it a molecule of significant interest for researchers in neuroscience and drug development for neurodegenerative diseases like Alzheimer's disease.
CD38 has two primary enzymatic activities:
-
ADP-ribosyl cyclase activity: It catalyzes the synthesis of cyclic ADP-ribose (cADPR) from NAD+. cADPR is a potent second messenger that mobilizes intracellular calcium from the endoplasmic reticulum by activating ryanodine receptors (RyRs).[1][2][3][4]
-
NAD+ glycohydrolase (NADase) activity: It hydrolyzes NAD+ to ADP-ribose and nicotinamide. This activity makes CD38 a major consumer of cellular NAD+, a critical coenzyme for numerous cellular processes, including energy metabolism and the activity of sirtuins and PARPs, which are involved in DNA repair and cell survival.
Elevated CD38 expression is associated with aging and neuroinflammatory conditions. By depleting NAD+ and altering calcium homeostasis, CD38 contributes to mitochondrial dysfunction, oxidative stress, and neuronal damage.[5] Therefore, targeting CD38 with inhibitors is a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences.
Applications in Neuroscience Research
Investigating Neuroinflammation
CD38 is a key player in neuroinflammation, primarily through its activity in microglia and astrocytes. Upregulation of CD38 in these glial cells is observed in response to inflammatory stimuli like lipopolysaccharide (LPS). This leads to increased production of pro-inflammatory cytokines and chemokines.
-
Studying Microglial and Astrocytic Activation: The role of CD38 in glial activation can be investigated using in vitro and in vivo models. This involves stimulating primary microglia or astrocytes with LPS and measuring markers of activation, or using animal models of neuroinflammation.
-
Evaluating Anti-inflammatory Compounds: CD38 can be used as a target to screen for novel anti-inflammatory drugs. The efficacy of potential inhibitors can be assessed by measuring their ability to reduce CD38 activity and downstream inflammatory responses in neuronal cell cultures and animal models.
Research in Neurodegenerative Diseases
Given its role in neuroinflammation and NAD+ depletion, both of which are central to the pathophysiology of neurodegenerative diseases, CD38 is a critical target of study in conditions like Alzheimer's disease and Parkinson's disease.
-
Alzheimer's Disease (AD) Research: Studies have shown that CD38 expression is elevated in the brains of AD patients and animal models. CD38 contributes to Aβ plaque-associated microgliosis and cognitive decline. Inhibiting CD38 has been shown to reduce Aβ pathology and improve cognitive function in AD mouse models.
-
Target for Therapeutic Intervention: CD38 inhibitors are being investigated as potential therapeutics to halt or slow the progression of neurodegenerative diseases by restoring NAD+ levels and reducing neuroinflammation.
Studying NAD+ Metabolism in the Brain
CD38 is a primary regulator of NAD+ levels in the brain. Understanding the role of CD38 in NAD+ homeostasis is crucial for developing strategies to combat age-related cognitive decline and neurodegenerative diseases.
-
Investigating the CD38-NAD+ Axis: Research in this area focuses on how CD38 expression and activity change with age and in disease states, and how these changes impact neuronal function and survival.
-
Developing NAD+-restoring Therapies: By inhibiting CD38, researchers aim to increase NAD+ levels in the brain, which can enhance the activity of protective enzymes like sirtuins and improve mitochondrial function, thereby promoting neuronal health.[6]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of CD38 in neuroscience research.
Table 1: Effect of CD38 Knockout on NAD+ Levels and Neuroinflammation in Mouse Brain
| Parameter | Wild-Type (WT) Mice | CD38 Knockout (KO) Mice | Fold Change (KO vs. WT) | Reference |
| Brain NAD+ Levels | ||||
| NAD+ (nmol/mg protein) | ~0.5 - 0.7 | ~5.0 - 7.0 | ~10-fold increase | [3] |
| Post-ischemic Inflammation | ||||
| CD3+ T-cells (cells/hemisphere) | 1275 ± 215 | 638 ± 127 | ~50% decrease | [7] |
| Macrophages (cells/hemisphere) | 29782 ± 8196 | 5200 ± 2541 | ~82% decrease | [7] |
| MCP-1 (pg/mg protein) | ~400 | ~200 | ~50% decrease | [7] |
Table 2: Effect of CD38 Inhibition/Knockdown on Microglial Activation and Cytokine Production
| Condition | IL-1β Level | IL-6 Level | TNF-α Level | Reference |
| LPS-stimulated Microglia | ||||
| Control | Baseline | Baseline | Baseline | [8] |
| CD38 deficiency | Attenuated | Lower expression | Lower expression | [8] |
| cADPR antagonist | Reduced | Reduced | Reduced | [8] |
| CD38 Inhibitor (78c) on T-cells | ||||
| Gag-stimulated | Increased | - | Increased | [9] |
| Gag-stimulated + 78c | Significantly dropped | - | Significantly dropped | [9] |
Experimental Protocols
Protocol 1: In Vitro CD38 Enzymatic Activity Assay in Brain Tissue
This protocol describes a fluorescence-based method to measure the NADase activity of CD38 in brain tissue homogenates.
Materials:
-
Brain tissue
-
CD38 Lysis Buffer (e.g., from Abcam ab284540)
-
CD38 Assay Buffer (e.g., from Abcam ab284540)
-
CD38 Substrate (e.g., ε-NAD)
-
96-well white plate with a flat bottom
-
Fluorometric microplate reader (Ex/Em = 300/410 nm)
-
Homogenizer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Homogenize 10-25 mg of brain tissue in 200-250 µL of ice-cold CD38 Lysis Buffer.
-
Centrifuge the homogenate at 10,000-14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cell lysate, and keep it on ice.
-
-
Assay Reaction:
-
Add 1-50 µL of the sample supernatant to the wells of a 96-well plate.
-
Adjust the volume in each well to 50 µL with CD38 Assay Buffer.
-
Prepare a "Blank Control" well containing only 50 µL of CD38 Assay Buffer.
-
Prepare a "Substrate Mix" according to the manufacturer's instructions (e.g., by reconstituting the CD38 substrate in the assay buffer).
-
Add 50 µL of the Substrate Mix to each well (Sample and Blank Control). The total reaction volume should be 100 µL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the fluorescence at Ex/Em = 300/410 nm in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Choose two time points (T1 and T2) in the linear range of the fluorescence curve.
-
Calculate the change in fluorescence (ΔF = F2 - F1) for each sample and the blank control.
-
Subtract the ΔF of the blank control from the ΔF of the samples.
-
The CD38 activity can be calculated based on a standard curve prepared with a known concentration of the fluorescent product.
-
Protocol 2: siRNA-mediated Knockdown of CD38 in Primary Microglia
This protocol outlines a general procedure for knocking down CD38 expression in primary microglial cells using small interfering RNA (siRNA).
Materials:
-
Primary microglia culture
-
CD38-specific siRNA and non-targeting control siRNA
-
Transfection reagent suitable for primary microglia (e.g., Glial-Mag from OZ Biosciences)
-
Opti-MEM or other serum-free medium
-
Microglia culture medium
-
6-well plates
-
Reagents for qPCR or Western blotting for validation
Procedure:
-
Cell Seeding:
-
Seed primary microglia in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA-Transfection Reagent Complex Formation:
-
For each well, dilute the CD38 siRNA or control siRNA in a serum-free medium like Opti-MEM to the desired final concentration (e.g., 20-50 nM).
-
In a separate tube, dilute the transfection reagent in the same serum-free medium according to the manufacturer's protocol.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-transfection reagent complexes.
-
-
Transfection:
-
Add the siRNA-transfection reagent complexes dropwise to the microglia culture.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Isolate RNA or protein from the cell lysates.
-
Perform quantitative real-time PCR (qPCR) to measure CD38 mRNA levels or Western blotting to measure CD38 protein levels to confirm the knockdown efficiency compared to the non-targeting control.
-
Protocol 3: In Vivo Administration of a CD38 Inhibitor in a Mouse Model of Neuroinflammation
This protocol provides a general framework for administering a CD38 inhibitor to mice in a lipopolysaccharide (LPS)-induced neuroinflammation model.
Materials:
-
Mice (e.g., C57BL/6)
-
CD38 inhibitor (e.g., 78c)
-
Vehicle for the inhibitor (e.g., DMSO, saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections
-
Hamilton syringes
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, Inhibitor + LPS).
-
-
Inhibitor Administration:
-
Prepare the CD38 inhibitor solution in the appropriate vehicle at the desired concentration.
-
Administer the inhibitor or vehicle to the mice via the chosen route (e.g., intraperitoneal injection, oral gavage). The dosing regimen (e.g., daily for 7 days) should be based on previous studies or pilot experiments.
-
-
Induction of Neuroinflammation:
-
Anesthetize the mice.
-
Using a stereotaxic apparatus, perform an intracerebroventricular (i.c.v.) injection of LPS (e.g., 5 µg in 2 µL of sterile saline) into the lateral ventricle. The control group will receive an i.c.v. injection of sterile saline.
-
-
Endpoint Analysis:
-
At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice.
-
Collect brain tissue for analysis.
-
Perform assays to assess neuroinflammation, such as:
-
qPCR or ELISA: to measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates.
-
Immunohistochemistry: to visualize and quantify microglial and astrocytic activation (e.g., using Iba1 and GFAP antibodies).
-
NAD+ measurement assays: to determine the effect of the inhibitor on brain NAD+ levels.
-
-
Signaling Pathway Diagrams
CD38-NAD+ Depletion and Neuroinflammation in Microglia
Caption: CD38-mediated NAD+ depletion in microglia, leading to neuroinflammation.
CD38-cADPR Calcium Signaling in Neurons
Caption: CD38-cADPR pathway for intracellular calcium release in neurons.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD38 in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD38 Exacerbates Focal Cytokine Production, Postischemic Inflammation and Brain Injury after Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Role of CD38 in Microglial Activation and Activation-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for CD38 as a Marker in Flow Cytometry
A Note on Nomenclature: The marker "OD38" is not a recognized standard in flow cytometry. It is highly probable that this is a typographical error and the intended marker is the well-established "CD38" (Cluster of Differentiation 38). The following application notes and protocols are based on CD38.
Application Notes
Introduction to CD38
CD38 is a 46 kDa type II transmembrane glycoprotein first identified as a lymphocyte-specific marker.[1] Discovered in 1980, it is now understood to be a multifunctional protein with roles extending far beyond a simple surface marker.[1] It functions as both a receptor and a multi-functional enzyme, playing a critical role in cell adhesion, migration, and signal transduction.[1] CD38 is widely expressed across various hematopoietic and non-hematopoietic tissues, with its expression levels changing with cell activation and differentiation.[1]
Function and Signaling Pathways
CD38's primary enzymatic function is as a NAD+ glycohydrolase, consuming significant amounts of NAD+.[2] It metabolizes NAD+ and NADP+ to produce second messengers, most notably cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP).[1] These molecules are crucial for regulating intracellular calcium signaling by triggering calcium release from the endoplasmic reticulum and lysosomes.[1][3] This calcium mobilization, in turn, influences a wide range of cellular processes, including immune cell proliferation, cytokine secretion, and survival.[3]
Beyond its enzymatic role, CD38 also functions as a receptor that interacts with ligands such as CD31, mediating cell-cell adhesion.[1] This interaction is important for the migration of leukocytes across the endothelium.
References
Application Notes and Protocols for Utilizing OD38 in CRISPR Gene Editing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular signaling and immunology, the precise dissection of pathways is paramount for understanding disease and developing targeted therapeutics. OD38 is a chemical probe, specifically a type II inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key serine/threonine kinase involved in the innate immune system. While not a direct component of the CRISPR-Cas9 gene editing machinery, this compound serves as a powerful tool in conjunction with CRISPR-based studies to elucidate the function of RIPK2 and its downstream signaling pathways, particularly the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway.
CRISPR-Cas9 technology enables the precise knockout or modification of genes, providing a genetic validation tool for targets identified through chemical biology approaches. The combined use of this compound and CRISPR-Cas9 allows researchers to pharmacologically inhibit a target (RIPK2) and then validate the observed phenotypes by genetically ablating the same target, thereby strengthening the evidence for target-specific effects. This dual approach is critical in drug discovery for target identification and validation.
These application notes provide a comprehensive overview and detailed protocols for the integrated use of this compound and CRISPR-Cas9 in studying the NOD2-RIPK2 signaling pathway.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | This compound IC50 (nM) | Selectivity Profile | Reference |
| RIPK2 | 50-100 | Poor overall kinome selectivity | [1][2] |
| Other Kinases | Variable | Limited data in public domain |
Table 2: Cellular Activity of this compound in NOD2-Stimulated Cells
| Cellular Assay | Cell Line | Stimulant | This compound IC50 (µM) | Endpoint Measured | Reference |
| NF-κB Reporter Assay | HEK293T-NOD2 | L18-MDP | 0.1 - 1.0 | Luciferase Activity | [1][2] |
| Cytokine Secretion (e.g., TNF-α) | THP-1 | MDP | 0.5 - 5.0 | ELISA | [1][2] |
Signaling Pathway Diagram
Caption: NOD2-RIPK2 signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: Workflow for validating this compound effects using CRISPR.
Experimental Protocols
Protocol 1: Generation of a RIPK2 Knockout Cell Line using CRISPR-Cas9
Objective: To create a stable cell line lacking the RIPK2 gene to serve as a genetic control for this compound treatment.
Materials:
-
HEK293T or THP-1 cells
-
Lentiviral particles containing Cas9 and a single guide RNA (sgRNA) targeting RIPK2 (multiple sgRNAs should be tested)
-
Control lentiviral particles (non-targeting sgRNA)
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Complete growth medium
-
96-well plates
-
Genomic DNA extraction kit
-
PCR reagents
-
Sanger sequencing reagents
Methodology:
-
sgRNA Design: Design and clone at least two sgRNAs targeting an early exon of the human RIPK2 gene. Ensure sgRNAs have minimal predicted off-target effects.
-
Lentiviral Transduction:
-
Seed 1 x 10^5 cells per well in a 24-well plate.
-
The next day, add lentiviral particles for Cas9 and the RIPK2-targeting sgRNA (or control sgRNA) at a multiplicity of infection (MOI) of 1-5 in the presence of 8 µg/mL Polybrene.
-
Incubate for 24 hours.
-
-
Antibiotic Selection:
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determine the optimal concentration for your cell line via a kill curve).
-
Continue selection for 3-5 days, replacing the medium as needed, until non-transduced cells are eliminated.
-
-
Single-Cell Cloning:
-
Serially dilute the selected cell population into 96-well plates to obtain single cells per well.
-
Allow colonies to grow for 2-3 weeks.
-
-
Genotyping and Validation:
-
Expand individual clones and harvest a portion for genomic DNA extraction.
-
Perform PCR amplification of the targeted region of the RIPK2 gene.
-
Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of RIPK2 protein expression in validated knockout clones by Western blot.
-
Protocol 2: Pharmacological Inhibition of RIPK2 with this compound and Cellular Assay
Objective: To assess the inhibitory effect of this compound on the NOD2-RIPK2 signaling pathway in wild-type cells and compare it to the effect of RIPK2 knockout.
Materials:
-
Wild-type HEK293T-NOD2 or THP-1 cells
-
Validated RIPK2 knockout (KO) cells (from Protocol 1)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Muramyl dipeptide (MDP) or L18-MDP (NOD2 agonist)
-
Opti-MEM or serum-free medium
-
NF-κB reporter plasmid (for HEK293T cells)
-
Transfection reagent (for HEK293T cells)
-
ELISA kit for TNF-α (for THP-1 cells)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Antibodies for Western blotting (RIPK2, p-IKK, IKK, GAPDH)
Methodology:
-
Cell Seeding:
-
For NF-κB Reporter Assay (HEK293T-NOD2): Seed 5 x 10^4 cells per well in a 96-well plate. Co-transfect with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
For Cytokine Secretion (THP-1): Seed 2 x 10^5 cells per well in a 96-well plate. Differentiate THP-1 monocytes into macrophages with PMA (phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment if required.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., from 10 µM down to 1 nM).
-
Pre-treat the wild-type cells with the different concentrations of this compound or vehicle control for 1-2 hours.
-
-
NOD2 Stimulation:
-
Stimulate the cells (wild-type treated with this compound/vehicle and RIPK2 KO) with an appropriate concentration of MDP (e.g., 10 µg/mL) or L18-MDP (e.g., 100 ng/mL).
-
Include an unstimulated control for each cell type and treatment condition.
-
Incubate for 6-24 hours depending on the assay.
-
-
Endpoint Analysis:
-
NF-κB Reporter Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions. Normalize the NF-κB luciferase signal to the Renilla luciferase signal.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of secreted TNF-α using an ELISA kit.
-
Western Blotting: Lyse the cells, quantify protein concentration, and perform SDS-PAGE and Western blotting to analyze the phosphorylation of IKK and other downstream targets.
-
The combined application of the RIPK2 inhibitor this compound and CRISPR-Cas9-mediated gene knockout provides a robust framework for the investigation and validation of the NOD2-RIPK2 signaling pathway. While this compound's utility is noted to be as a chemical probe with some limitations in selectivity, its use in conjunction with a clean genetic knockout allows for the confident attribution of observed cellular phenotypes to the specific inhibition of RIPK2. This integrated approach is invaluable for academic research into innate immunity and for industrial drug discovery efforts aimed at identifying and validating novel therapeutic targets.
References
Application Notes and Protocols for Digoxigenin (DIG)-Labeled RNA In Situ Hybridization
Introduction
In situ hybridization (ISH) is a powerful technique used to visualize the location and expression levels of specific nucleic acid sequences within the context of morphologically preserved tissues or cells. This method relies on the hybridization of a labeled nucleic acid probe to its complementary target sequence in the sample. The probe's label can then be detected, providing a spatial map of the target sequence's distribution.
This document provides detailed application notes and protocols for in situ hybridization using digoxigenin (DIG)-labeled RNA probes, a widely used non-radioactive method offering high sensitivity and specificity. These guidelines are intended for researchers, scientists, and drug development professionals.
Principle of the Method
The core principle of DIG-labeled RNA ISH involves the synthesis of an RNA probe complementary to the target mRNA of interest. This "antisense" probe is labeled with digoxigenin, a steroid hapten derived from the foxglove plant (Digitalis purpurea). The tissue or cells are fixed to preserve their structure and permeabilized to allow the probe to access the target mRNA. The labeled probe is then hybridized to the target sequence within the sample. Following hybridization, unbound probe is washed away. The DIG-labeled probe is subsequently detected using an anti-DIG antibody conjugated to an enzyme, typically alkaline phosphatase (AP) or peroxidase (POD). The enzyme then catalyzes a chromogenic reaction, producing a colored precipitate at the site of hybridization, which can be visualized by light microscopy.
Applications in Research and Drug Development
-
Gene Expression Analysis: Determine the spatial and temporal expression patterns of specific genes in tissues and whole organisms.
-
Developmental Biology: Study the role of genes in embryonic development and cellular differentiation.
-
Neuroscience: Map the expression of neurotransmitter, receptor, and ion channel genes in the brain.
-
Cancer Research: Identify and localize oncogenes or tumor suppressor genes in tumor biopsies.
-
Infectious Disease Research: Detect viral or bacterial nucleic acids in infected tissues.
-
Pharmacology: Assess the effect of drug candidates on the expression of target genes.
Experimental Protocols
I. Preparation of DIG-Labeled RNA Probes
This protocol describes the synthesis of a DIG-labeled single-stranded RNA probe from a linearized plasmid DNA template containing the gene of interest.
Materials:
-
Linearized plasmid DNA (1 µg)
-
10x Transcription Buffer
-
10x DIG RNA Labeling Mix (containing DIG-11-UTP)
-
RNase Inhibitor
-
T7, T3, or SP6 RNA Polymerase (depending on the vector)
-
RNase-free DNase I
-
0.5 M EDTA, pH 8.0
-
Lithium Chloride (LiCl)
-
Ethanol
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following at room temperature:
-
Linearized plasmid DNA: 1 µg
-
10x Transcription Buffer: 2 µl
-
10x DIG RNA Labeling Mix: 2 µl
-
RNase Inhibitor: 1 µl
-
RNA Polymerase (T7, T3, or SP6): 2 µl
-
Nuclease-free water: to a final volume of 20 µl
-
-
Incubation: Mix gently and incubate for 2 hours at 37°C.
-
DNase Treatment: Add 2 µl of RNase-free DNase I and incubate for 15 minutes at 37°C to remove the DNA template.
-
Probe Precipitation:
-
Add 1 µl of 0.5 M EDTA to stop the reaction.
-
Add 2.5 µl of 4 M LiCl and 75 µl of pre-chilled 100% ethanol.
-
Mix and incubate at -20°C for at least 1 hour.
-
-
Pelleting and Washing:
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 200 µl of 70% ethanol.
-
Centrifuge for 5 minutes at 4°C.
-
-
Resuspension: Air-dry the pellet and resuspend in 50-100 µl of nuclease-free water.
-
Quantification and Quality Control: Run a small aliquot on a denaturing agarose gel to check the probe's integrity and yield.
II. In Situ Hybridization on Paraffin-Embedded Sections
This protocol outlines the steps for performing ISH on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K
-
4% Paraformaldehyde (PFA) in PBS
-
Hybridization Buffer
-
DIG-labeled RNA probe
-
Wash solutions (e.g., SSC buffers)
-
Blocking Buffer
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP developing solution
-
Nuclear Fast Red (counterstain)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).
-
Rinse in distilled water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution (e.g., 10 µg/ml in PBS) for 10-20 minutes at 37°C. The optimal time depends on the tissue type.
-
Wash in PBS (2 x 5 minutes).
-
-
Post-fixation:
-
Fix slides in 4% PFA for 10 minutes at room temperature.
-
Wash in PBS (2 x 5 minutes).
-
-
Prehybridization:
-
Incubate slides in hybridization buffer for at least 1 hour at the hybridization temperature (typically 55-65°C).
-
-
Hybridization:
-
Dilute the DIG-labeled probe in hybridization buffer.
-
Denature the probe by heating at 80-95°C for 2-5 minutes, then immediately chill on ice.
-
Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at the hybridization temperature.
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe. This typically involves washes in decreasing concentrations of SSC buffer at the hybridization temperature.
-
-
Immunodetection:
-
Wash slides in a suitable buffer (e.g., MABT).
-
Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Incubate with anti-DIG-AP antibody diluted in blocking buffer overnight at 4°C.
-
Wash slides extensively in MABT (e.g., 5 x 15 minutes).
-
-
Color Development:
-
Equilibrate slides in detection buffer.
-
Incubate with NBT/BCIP solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.
-
Stop the reaction by washing in distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
Data Presentation
Table 1: Key Parameters for Successful In Situ Hybridization
| Parameter | Recommendation | Considerations |
| Probe Length | 250-1500 bases | Probes around 800 bases often show the highest sensitivity and specificity. |
| Probe Concentration | 0.1 - 2.0 ng/µl/kb | Optimal concentration should be determined empirically for each probe and tissue type. |
| Hybridization Temperature | 55-65°C | Depends on the GC content of the probe and the stringency required. |
| Proteinase K Concentration | 1-20 µg/ml | Must be optimized for each tissue to ensure adequate permeabilization without damaging morphology. |
| Post-Hybridization Wash Stringency | High (e.g., 0.2x SSC, 65°C) | Higher stringency (lower salt, higher temperature) increases specificity. |
| Antibody Dilution | 1:1000 - 1:5000 | The optimal dilution for the anti-DIG antibody should be determined to maximize signal and minimize background. |
Visualization of Workflows and Pathways
Caption: Experimental workflow for DIG-labeled in situ hybridization.
Caption: Wnt signaling pathway with ISH application for target gene analysis.
Application Note: Quantitative Analysis of Therapeutic Oligonucleotide OD38 by Ion-Pair Reversed-Phase HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Therapeutic oligonucleotides represent a rapidly growing class of drugs designed to modulate gene expression at the nucleic acid level.[1][2] OD38 is a synthetic antisense oligonucleotide requiring precise and accurate quantification in both drug substance and biological matrices for pharmacokinetic, pharmacodynamic, and quality control assessments. High-Performance Liquid Chromatography (HPLC), particularly Ion-Pair Reversed-Phase (IP-RP) chromatography, is the gold-standard technique for the analysis of these molecules.[3][4] This method utilizes an ion-pairing agent to neutralize the anionic phosphate backbone of the oligonucleotide, allowing for retention and separation on a hydrophobic stationary phase like C18.[1][5]
This application note provides a detailed protocol for the quantitative analysis of this compound using a robust IP-RP-HPLC method with UV detection. The protocol covers sample preparation, instrument setup, and method validation parameters according to ICH Q2(R2) guidelines.[6][7][8]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound Reference Standard (≥99.5% purity)
-
Solvents:
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Nuclease-free water
-
-
Reagents:
-
Triethylamine (TEA), ≥99.5%
-
Hexafluoroisopropanol (HFIP), LC-MS grade
-
EDTA, 0.5 M solution
-
-
Sample Matrix (for bioanalysis): Human Plasma (K2-EDTA)
-
Solid-Phase Extraction (SPE): OligoWorks™ SPE Kit or equivalent weak anion-exchange cartridges.
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a binary pump, autosampler with temperature control, column oven, and a UV-Vis or Diode Array Detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | Waters ACQUITY PREMIER Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 15 mM TEA, 400 mM HFIP in Nuclease-Free Water |
| Mobile Phase B | 15 mM TEA, 400 mM HFIP in 50:50 ACN/Water |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 60°C (to prevent secondary structure formation)[9] |
| Autosampler Temperature | 4°C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 260 nm |
| Gradient Program | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 70 | 30 | Initial |
| 15.0 | 50 | 50 | Linear |
| 15.1 | 10 | 90 | Linear |
| 17.0 | 10 | 90 | Linear |
| 17.1 | 70 | 30 | Linear |
| 20.0 | 70 | 30 | Linear |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and bring to volume with nuclease-free water. Mix thoroughly.
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with nuclease-free water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Working Stock Solution in nuclease-free water to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
Sample Preparation from Human Plasma (for Bioanalysis)
The extraction of oligonucleotides from biological matrices like plasma is complex due to high protein binding and the presence of endogenous nucleases.[10][11][12] A combination of protein digestion and solid-phase extraction (SPE) is a robust approach.[13][14]
-
Protein Digestion:
-
To 100 µL of plasma sample, standard, or blank, add 20 µL of an internal standard solution.
-
Add 200 µL of a proteinase K digestion buffer and 20 µL of proteinase K solution (20 mg/mL).
-
Vortex briefly and incubate at 55°C for 60 minutes to release the protein-bound drug.[14]
-
-
Solid-Phase Extraction (SPE):
-
Condition an OligoWorks™ SPE cartridge with 1 mL of Methanol followed by 1 mL of nuclease-free water.
-
Load the entire digested sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove impurities.
-
Elute this compound with 1 mL of 5% ammonium hydroxide in 95:5 ACN/Water.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of nuclease-free water, vortex, and transfer to an HPLC vial for analysis.
-
Method Validation Summary
The analytical method was validated according to ICH Q2(R2) guidelines for accuracy, precision, and linearity.[6][15]
Linearity
The linearity of the method was assessed by analyzing the calibration standards in triplicate. The peak area response was plotted against the nominal concentration, and a linear regression analysis was performed.
Table 3: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Range | 0.5 µg/mL – 50 µg/mL | As defined by the curve |
| Regression Equation | y = 45890x - 1250 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.995 |
Precision
Precision was evaluated at three concentration levels (Low, Mid, High) by analyzing six replicate preparations on the same day (Intra-day precision) and on three different days (Inter-day precision).
Table 4: Intra-day and Inter-day Precision
| Concentration Level | Nominal Conc. (µg/mL) | Intra-day RSD (%) | Inter-day RSD (%) | Acceptance Criteria |
| Low QC | 1.5 | 2.1% | 3.5% | RSD ≤ 15% |
| Mid QC | 15.0 | 1.5% | 2.8% | RSD ≤ 15% |
| High QC | 40.0 | 1.2% | 2.1% | RSD ≤ 15% |
Accuracy
Accuracy was determined by the percent recovery of this compound from spiked blank matrix samples at three concentration levels.
Table 5: Accuracy (Recovery)
| Concentration Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Recovery (%) | Acceptance Criteria |
| Low QC | 1.5 | 1.48 | 98.7% | 85% – 115% |
| Mid QC | 15.0 | 15.21 | 101.4% | 85% – 115% |
| High QC | 40.0 | 39.75 | 99.4% | 85% – 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound from plasma samples.
HPLC System Configuration
References
- 1. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. img1.wsimg.com [img1.wsimg.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. waters.com [waters.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Overcoming Sample Preparation Challenges in Oligonucleotide LC-MS/MS Analysis | Separation Science [sepscience.com]
- 13. ppd.com [ppd.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Fluorescence Microscopy Labeling
A NOTE TO THE READER: The fluorescent dye "OD38" as specified in the topic was not identified in our comprehensive search of scientific literature and commercial databases. It is possible that this is a highly specialized or internal product code. To provide a valuable and accurate resource, these application notes and protocols have been created for Alexa Fluor™ 488 , a widely used and well-characterized green fluorescent dye. The principles and methods described herein are broadly applicable to other amine-reactive fluorescent dyes and can be adapted as needed.
Introduction to Alexa Fluor™ 488
Alexa Fluor™ 488 is a bright, photostable, and pH-insensitive fluorescent dye commonly used in a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and immunofluorescence. Its spectral characteristics make it compatible with the standard 488 nm argon-ion laser line. This document provides detailed protocols for the conjugation of Alexa Fluor™ 488 to antibodies and subsequent use in cell and tissue staining for fluorescence microscopy.
Quantitative Data
The optical properties of Alexa Fluor™ 488 make it an excellent choice for fluorescence imaging. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum | 495 nm | [1][2] |
| Emission Maximum | 519 nm | [1][2] |
| Molar Extinction Coefficient | 73,000 cm⁻¹M⁻¹ | [2][3][4] |
| Quantum Yield | 0.92 | [5][6][7] |
Experimental Protocols
Protocol 1: Antibody Labeling with Alexa Fluor™ 488 NHS Ester
This protocol describes the conjugation of an amine-reactive Alexa Fluor™ 488 N-hydroxysuccinimidyl (NHS) ester to a primary antibody.
Materials:
-
Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
Alexa Fluor™ 488 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., gel filtration or spin desalting column)
-
Quenching buffer: 1.5 M hydroxylamine, pH 8.5 (optional)
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
Dye Preparation: Dissolve the Alexa Fluor™ 488 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: a. Adjust the antibody concentration to 1-5 mg/mL with the reaction buffer. b. Add the dissolved Alexa Fluor™ 488 NHS ester to the antibody solution. A common starting point is a 10-fold molar excess of dye to antibody. c. Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a purification column according to the manufacturer's instructions.
-
Degree of Labeling (DOL) Calculation (Optional): a. Measure the absorbance of the conjugate at 280 nm and 494 nm. b. Calculate the antibody concentration and the dye concentration using the Beer-Lambert law and the extinction coefficients of the antibody and the dye. c. The DOL is the molar ratio of the dye to the antibody.
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol details the staining of fixed and permeabilized cultured cells using an Alexa Fluor™ 488-conjugated antibody.
Materials:
-
Cultured cells on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Alexa Fluor™ 488-conjugated primary or secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on a suitable substrate.
-
Fixation: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each.
-
Permeabilization: a. Incubate the cells with permeabilization buffer for 10 minutes at room temperature. b. Wash three times with PBS for 5 minutes each.
-
Blocking: a. Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.
-
Antibody Staining: a. Dilute the Alexa Fluor™ 488-conjugated antibody in the blocking buffer to the recommended concentration. b. Incubate the cells with the diluted antibody for 1 hour at room temperature, protected from light. c. Wash three times with PBS for 5 minutes each.
-
Counterstaining: a. Incubate the cells with a DAPI solution for 5 minutes at room temperature. b. Wash twice with PBS.
-
Mounting: a. Mount the coverslips onto microscope slides using a mounting medium. b. Seal the edges of the coverslip with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for Alexa Fluor™ 488 and DAPI.
Protocol 3: Immunohistochemistry-Fluorescence of Paraffin-Embedded Tissue Sections
This protocol outlines the procedure for staining paraffin-embedded tissue sections with an Alexa Fluor™ 488-conjugated antibody.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Blocking buffer: 5% Normal Goat Serum in PBS with 0.1% Tween 20
-
Alexa Fluor™ 488-conjugated primary or secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2 x 5 minutes). b. Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse with distilled water.
-
Antigen Retrieval: a. Immerse slides in antigen retrieval buffer. b. Heat the slides in a microwave or water bath according to standard protocols (e.g., 95-100°C for 20 minutes). c. Allow the slides to cool to room temperature. d. Rinse with PBS.
-
Blocking: a. Incubate the tissue sections with blocking buffer for 1 hour at room temperature.
-
Antibody Staining: a. Dilute the Alexa Fluor™ 488-conjugated antibody in the blocking buffer. b. Incubate the sections with the diluted antibody overnight at 4°C in a humidified chamber, protected from light. c. Wash three times with PBS for 5 minutes each.
-
Counterstaining: a. Incubate the sections with a DAPI solution for 5 minutes at room temperature. b. Wash twice with PBS.
-
Mounting: a. Apply a coverslip with a mounting medium.
-
Imaging: Visualize the stained tissue sections using a fluorescence or confocal microscope.
References
- 1. Fluorophores [microscopy.unc.edu]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Extinction Coefficient [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
Application Note: Characterization of Hypothetical Molecule OD38 in Metabolic Pathway Analysis
Introduction
Metabolic pathway analysis is a critical component of drug discovery and fundamental research, providing insights into cellular function and disease states. The ability to modulate and study specific nodes within these intricate networks is paramount. This document provides a detailed protocol and application notes for the characterization of "Hypothetical Molecule OD38," a novel small molecule inhibitor targeting a key enzyme in glycolysis. While "this compound" is used here as an illustrative example, the principles and methodologies described are broadly applicable to the study of other small molecule modulators of metabolic pathways.
Target Pathway: Glycolysis
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a central hub of cellular metabolism. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention. This application note focuses on the inhibition of a key regulatory enzyme in this pathway.
Experimental Protocols
1. Enzyme Inhibition Assay
This protocol details the determination of the inhibitory potential of Hypothetical Molecule this compound against a selected glycolytic enzyme (e.g., Hexokinase).
-
Materials:
-
Purified recombinant human Hexokinase
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Hypothetical Molecule this compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of Hypothetical Molecule this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 10 µL of the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 40 µL of a substrate mix containing glucose, ATP, NADP+, and glucose-6-phosphate dehydrogenase.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 15 minutes. The rate of NADPH formation is proportional to the enzyme activity.
-
Calculate the initial reaction rates for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of Hypothetical Molecule this compound to its target enzyme within a cellular context.
-
Materials:
-
Cultured cells (e.g., HEK293T)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Hypothetical Molecule this compound
-
DMSO (vehicle control)
-
PCR tubes or strips
-
Thermal cycler
-
Western blot apparatus and reagents
-
-
Procedure:
-
Treat cultured cells with either Hypothetical Molecule this compound or DMSO for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells.
-
Centrifuge the lysate to remove cell debris.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Centrifuge the heated samples to pellet the aggregated proteins.
-
Collect the supernatant and analyze the protein concentration of the target enzyme using Western blotting.
-
The binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Data Presentation
Table 1: Inhibitory Activity of Hypothetical Molecule this compound
| Parameter | Value |
| Target Enzyme | Hexokinase |
| IC50 (in vitro) | 15.2 µM |
| Mode of Inhibition | Competitive |
| CETSA Shift (ΔTm) | +3.5 °C |
Table 2: Effect of Hypothetical Molecule this compound on Cellular Metabolites
| Metabolite | Fold Change (vs. Control) | p-value |
| Glucose | 1.8 | < 0.01 |
| Glucose-6-Phosphate | 0.4 | < 0.001 |
| Fructose-6-Phosphate | 0.5 | < 0.001 |
| Pyruvate | 0.6 | < 0.01 |
| Lactate | 0.7 | < 0.05 |
Visualizations
Caption: Inhibition of Glycolysis by Hypothetical Molecule this compound.
Caption: Experimental Workflow for this compound Characterization.
Application Note: Characterization and Handling of a Representative TLR9 Antagonist
An important clarification regarding the topic "OD38" is necessary. Following a comprehensive search of scientific literature and chemical databases, no specific molecule designated as "this compound" has been identified. It is highly probable that "this compound" is an internal, proprietary name for a compound, or potentially a typographical error.
Given that "OD" is a common abbreviation for oligodeoxynucleotide, and these molecules are frequently developed as modulators of Toll-like receptors (TLRs), this document will proceed under the well-informed assumption that the user is interested in a representative TLR antagonist. Specifically, we will focus on TLR9 antagonists , a class of oligodeoxynucleotides that have garnered significant research interest for their potential therapeutic applications in autoimmune and inflammatory diseases.
The following application notes and protocols are therefore based on the handling and characterization of a representative TLR9 antagonist. Researchers working with any specific compound, including proprietary ones, should always refer to the manufacturer's or supplier's specific handling and safety instructions.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Toll-like receptor 9 (TLR9) is an endosomal receptor that recognizes unmethylated CpG motifs present in microbial DNA, initiating an innate immune response.[1] In several autoimmune diseases, the dysregulation of TLR9 signaling by self-DNA contributes to pathology. TLR9 antagonists are molecules, often synthetic oligodeoxynucleotides (ODNs), designed to inhibit this signaling cascade, offering a promising therapeutic strategy for conditions such as lupus, psoriasis, and arthritis.[1] This document provides a standard operating procedure for the handling, characterization, and in vitro testing of a representative TLR9 antagonist.
Mechanism of Action
TLR9 antagonists function by competitively inhibiting the binding of agonistic CpG DNA to the TLR9 receptor within the endosome. This prevents the conformational changes in the receptor necessary for the recruitment of the adaptor protein MyD88 and the subsequent activation of downstream signaling pathways, including the NF-κB and IRF7 pathways. The ultimate effect is the suppression of pro-inflammatory cytokine and type I interferon production.
Signaling Pathway of TLR9 Antagonism
Caption: TLR9 antagonist blocks CpG DNA binding, inhibiting NF-κB activation.
Data Presentation
The inhibitory activity of TLR9 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for various TLR9 antagonists from in vitro studies.
| Compound Class | Representative Compound | Assay System | Target | IC50 Value | Reference |
| Oligodeoxynucleotide | Antagonist Compound 1 | HEK293 cells expressing human TLR9 | TLR9 | ~1 µg/mL | [2] |
| Oligodeoxynucleotide | Antagonist Compound 2 | HEK293 cells expressing human TLR9 | TLR9 | ~1 µg/mL | [2] |
| Oligodeoxynucleotide | Antagonist Compound 3 | HEK293 cells expressing human TLR9 | TLR9 | ~0.5 µg/mL | [2] |
| Small Molecule | TLR9 Antagonist 1 | Human TLR9 assay | TLR9 | 0.1 nM | [3] |
| Small Molecule | Discovered Compound | NIH3T3 cells with human TLR9 | TLR9 | < 1 µM (for 5 compounds) | [4][5] |
Experimental Protocols
1. Standard Operating Procedure for Handling and Reconstitution of Oligodeoxynucleotide-based TLR9 Antagonists
This protocol outlines the standard procedure for the safe handling, reconstitution, and storage of synthetic ODN-based TLR9 antagonists.
Materials:
-
Lyophilized ODN TLR9 antagonist
-
Nuclease-free water or TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA)
-
Sterile, nuclease-free polypropylene tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Receiving and Initial Storage: Upon receipt, store the lyophilized ODN at -20°C in a non-frost-free freezer.
-
Reconstitution: a. Before opening the vial, centrifuge it briefly (e.g., 1 minute at 1,000 x g) to ensure the lyophilized pellet is at the bottom. b. To prepare a stock solution (e.g., 1 mM), add the appropriate volume of nuclease-free water or TE buffer. TE buffer is generally recommended for long-term stability as it maintains a stable pH. c. Vortex the vial gently to dissolve the ODN completely. d. Let the solution sit at room temperature for a few minutes to ensure full reconstitution.
-
Quantification (Optional but Recommended): a. Measure the absorbance of a diluted aliquot of the stock solution at 260 nm (A260) using a spectrophotometer. b. Calculate the concentration using the Beer-Lambert law (A = εcl) and the extinction coefficient provided on the manufacturer's technical data sheet.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes. This minimizes freeze-thaw cycles. b. Store the aliquots at -20°C. For long-term storage, -80°C is recommended. c. If the ODN is fluorescently labeled, protect it from light by using amber tubes or wrapping the tubes in foil.
2. In Vitro Protocol: TLR9 Antagonist Activity Assessment using a HEK-Blue™ TLR9 Reporter Cell Line
This protocol describes a cell-based assay to determine the inhibitory activity of a TLR9 antagonist by measuring the inhibition of NF-κB activation in response to a TLR9 agonist.
Materials:
-
HEK-Blue™ hTLR9 cells (or similar reporter cell line expressing human TLR9 and a secreted alkaline phosphatase - SEAP - reporter gene under the control of an NF-κB inducible promoter)
-
HEK-Blue™ Detection medium
-
TLR9 agonist (e.g., CpG ODN 2006)
-
TLR9 antagonist (reconstituted stock solution)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Cell Seeding: a. Culture HEK-Blue™ hTLR9 cells according to the manufacturer's instructions. b. On the day of the experiment, harvest and resuspend the cells in complete culture medium to a concentration of approximately 280,000 cells/mL. c. Add 180 µL of the cell suspension to each well of a 96-well plate (~50,000 cells/well).
-
Compound Addition: a. Prepare serial dilutions of the TLR9 antagonist in complete culture medium. b. Add 20 µL of each antagonist dilution to the appropriate wells. Include a "no antagonist" control.
-
Agonist Stimulation: a. Prepare the TLR9 agonist at a concentration that induces a submaximal response (e.g., EC50 concentration, to be determined empirically). b. Add 20 µL of the TLR9 agonist to all wells except for the "unstimulated" control wells. c. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: a. Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions. b. Add 180 µL of the detection medium to each well of a new 96-well plate. c. Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing the detection medium. d. Incubate for 1-3 hours at 37°C. e. Measure the absorbance at 620-650 nm using a plate reader.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of the antagonist. b. Plot the percent inhibition against the log of the antagonist concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualization
Experimental Workflow for TLR9 Antagonist Characterization
Caption: Workflow for in vitro characterization of a TLR9 antagonist.
References
- 1. What TLR9 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Computational Discovery and Experimental Confirmation of TLR9 Receptor Antagonist Leads | Semantic Scholar [semanticscholar.org]
- 5. Computational Discovery and Experimental Confirmation of TLR9 Receptor Antagonist Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Therapeutic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The effective in vivo delivery of therapeutic compounds is a cornerstone of preclinical and clinical research. The choice of delivery method is critical and depends on the physicochemical properties of the compound, the biological target, and the desired therapeutic outcome. These application notes provide detailed protocols and data for two distinct in vivo delivery strategies: the oral administration of the novel STAT3 inhibitor HO-3867 and the intravenous delivery of CD38-targeted nanoparticles for cancer therapy. While the initial inquiry specified "OD38," our comprehensive search indicates this may have been a typographical error, with substantial research pointing towards the relevance of HO-3867 and CD38-targeted therapies.
Section 1: In Vivo Delivery of HO-3867
HO-3867 is a promising synthetic curcumin analog that has demonstrated selective cytotoxicity towards cancer cells by inhibiting the STAT3 signaling pathway. Its hydrophobic nature presents challenges for in vivo delivery, which have been addressed through formulation in medicated feed for oral administration in preclinical models.
Quantitative Data Summary
| Parameter | Details | Reference |
| Compound | HO-3867 | [1][2] |
| Animal Model | Human ovarian tumor xenograft in mice | [1] |
| Administration Route | Oral (in feed) | [1] |
| Dosage | 25, 50, 100, or 200 parts-per-million (ppm) in feed | [1] |
| Treatment Duration | Four weeks | [1] |
| Efficacy | Significant, dose-dependent reduction in tumor volume | [1] |
| Toxicity | No apparent effect on body weight; no evidence of cellular degeneration or inflammatory lesions in normal organs. | [1][2] |
| Bioabsorption | Detected in tumor tissues, liver, ovary, kidney, and spleen. | [1][2] |
Experimental Protocols
Protocol 1: Preparation and Administration of HO-3867 Medicated Feed
This protocol details the preparation of HO-3867-infused feed for oral administration to mice in a preclinical cancer model.
Materials:
-
HO-3867 (Cayman Chemical or equivalent)
-
Standard rodent chow
-
Food-grade oil (e.g., corn oil or soybean oil)
-
Mixer (e.g., V-blender or planetary mixer)
-
Drying oven
Procedure:
-
Dose Calculation: Determine the required concentration of HO-3867 in the feed (e.g., 200 ppm). For example, to prepare 1 kg of 200 ppm medicated feed, 200 mg of HO-3867 is required.
-
HO-3867 Preparation: Accurately weigh the required amount of HO-3867.
-
Oil Slurry Preparation: Create a slurry by dispersing the weighed HO-3867 in a small amount of food-grade oil. This aids in the uniform distribution of the hydrophobic compound throughout the feed.
-
Mixing: a. Place the standard rodent chow in the mixer. b. Slowly add the HO-3867 oil slurry to the chow while the mixer is running at a low speed. c. Continue mixing for 15-20 minutes to ensure a homogenous mixture.
-
Drying: Spread the medicated feed on trays and dry in a drying oven at a low temperature (e.g., 40-50°C) to remove excess moisture from the oil, if necessary.
-
Storage: Store the medicated feed in airtight containers at 4°C, protected from light.
-
Administration: Provide the medicated feed to the animals ad libitum. Replace the feed every 2-3 days to ensure freshness and accurate dosing.
-
Monitoring: Monitor the animals' food consumption and body weight regularly to assess for any adverse effects.
Signaling Pathway and Workflow Diagrams
Section 2: In Vivo Delivery of CD38-Targeted Nanoparticles
Targeted nanoparticle delivery systems offer a promising strategy to enhance the therapeutic index of chemotherapeutic agents by increasing their accumulation at the tumor site while minimizing systemic toxicity. CD38 is a cell surface receptor overexpressed in multiple myeloma and other hematological malignancies, making it an attractive target for nanoparticle-based drug delivery.
Quantitative Data Summary
| Parameter | Details | Reference |
| Nanoparticle Type | Liposomal nanoparticles | [3][4] |
| Targeting Ligand | CD38-binding peptide (CD38pep) | [4] |
| Cargo | Doxorubicin | [3] |
| Animal Model | Subcutaneous xenograft mouse model of multiple myeloma (H929 cells) | [3] |
| Administration Route | Intravenous (retro-orbital injection) | [3] |
| Efficacy | Significantly increased tumor suppression compared to non-targeted nanoparticles and free doxorubicin. | [3] |
| Biodistribution | Significantly increased tumor accumulation and reduced accumulation in major organs compared to non-targeted nanoparticles and free doxorubicin. | [3] |
| Toxicity | Drastically lowered systemic toxicity, with minimal change in body weight compared to the free doxorubicin group. | [3] |
Experimental Protocols
Protocol 2: Preparation of Doxorubicin-Loaded, CD38-Targeted Liposomes
This protocol describes the preparation of doxorubicin-loaded liposomes and their subsequent surface modification with a CD38-targeting peptide.
Materials:
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)
-
-
Doxorubicin hydrochloride
-
CD38-targeting peptide with a terminal cysteine (CD38pep-Cys)
-
Ammonium sulfate solution (250 mM, pH 7.4)
-
Sephadex G-50 column
-
Chloroform
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Hydration: a. Dissolve DSPC, cholesterol, and DSPE-PEG-Mal in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5). b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the ammonium sulfate solution by vortexing at a temperature above the lipid phase transition temperature (e.g., 65°C).
-
Liposome Extrusion: a. Subject the hydrated lipid suspension to multiple freeze-thaw cycles. b. Extrude the suspension 10-15 times through polycarbonate membranes with a 100 nm pore size using a mini-extruder at 65°C to form unilamellar vesicles.
-
Doxorubicin Loading (Remote Loading): a. Remove the external ammonium sulfate by passing the liposome suspension through a Sephadex G-50 column equilibrated with a suitable buffer (e.g., HEPES-buffered saline, pH 7.4). b. Add doxorubicin hydrochloride to the liposome solution at a specific drug-to-lipid ratio (e.g., 1:5 w/w). c. Incubate the mixture at 60°C for 30-60 minutes to facilitate the active loading of doxorubicin into the liposomes, driven by the ammonium sulfate gradient. d. Remove unloaded doxorubicin by size exclusion chromatography.
-
Peptide Conjugation: a. Dissolve the CD38pep-Cys in the buffer used for the liposomes. b. Add the peptide solution to the doxorubicin-loaded liposomes at a specific peptide-to-DSPE-PEG-Mal molar ratio. c. Incubate the mixture overnight at room temperature with gentle stirring to allow for the conjugation of the peptide's thiol group to the maleimide group on the liposome surface. d. Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
Characterization: Characterize the final formulation for size, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.
Protocol 3: In Vivo Efficacy and Biodistribution of CD38-Targeted Nanoparticles
Animal Model:
-
NOD-SCID mice (or other immunodeficient strain)
-
Subcutaneous implantation of H929 multiple myeloma cells.
Procedure:
-
Tumor Implantation: Subcutaneously inject H929 cells into the flank of the mice. Allow tumors to grow to a volume of approximately 50-100 mm³.
-
Treatment Groups: Randomly assign mice to treatment groups:
-
Saline (control)
-
Free doxorubicin
-
Non-targeted doxorubicin-loaded liposomes
-
CD38-targeted doxorubicin-loaded liposomes
-
-
Administration: Administer the formulations via intravenous injection (e.g., retro-orbital or tail vein).
-
Efficacy Study: a. Monitor tumor volume and body weight every 2-3 days. b. Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed.
-
Biodistribution Study: a. At a predetermined time point after injection (e.g., 24 hours), euthanize the mice. b. Harvest tumors and major organs (liver, spleen, kidneys, heart, lungs). c. Quantify the amount of doxorubicin in each tissue using fluorescence spectroscopy or HPLC.
Workflow Diagram
References
Troubleshooting & Optimization
General Western Blot Troubleshooting FAQs
This Technical Support Center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Western blot results, with a focus on a hypothetical protein, OD38.
This section addresses common problems encountered during Western blotting procedures.
No Signal or Weak Signal
Question: I am not seeing any bands for this compound or my loading control. What could be the issue?
Answer: There are several potential reasons for a complete lack of signal on your Western blot. Here’s a systematic approach to troubleshooting this issue:
-
Protein Transfer: The first step is to verify that the proteins were successfully transferred from the gel to the membrane. You can do this by staining the membrane with Ponceau S after transfer. The presence of pink/red bands, even if faint, confirms a successful transfer. If you don't see any bands, there might be an issue with your transfer setup, such as air bubbles between the gel and the membrane or incorrect buffer composition. For very small proteins, they may have passed through the membrane; using a second membrane during transfer can help diagnose this. For large proteins, they may not have transferred efficiently; optimizing the transfer time and voltage may be necessary.[1]
-
Antibody Issues:
-
Primary Antibody: Ensure you are using the correct primary antibody for this compound and that it is compatible with the species of your sample. Check the manufacturer's datasheet for the recommended dilution and incubation times. An insufficient concentration of the primary antibody is a common cause of weak or no signal.[2] You may need to perform a titration to determine the optimal concentration.[3][4]
-
Secondary Antibody: Verify that the secondary antibody is specific for the host species of your primary antibody (e.g., if your primary antibody was raised in a rabbit, you need an anti-rabbit secondary). Also, ensure the secondary antibody is not expired and has been stored correctly.[5]
-
-
Protein Concentration: The concentration of this compound in your sample might be too low for detection. Try loading a larger amount of protein onto the gel.[2] If possible, use a positive control, such as a cell lysate known to express this compound, to confirm that your detection system is working.[1]
-
Blocking: While essential for reducing background, over-blocking can mask the epitope your antibody is supposed to recognize.[6] Try reducing the blocking time or using a different blocking agent.
-
Detection Reagents: Ensure your detection reagents (e.g., ECL substrate) have not expired and are being used correctly. The signal from chemiluminescent substrates can fade quickly.[7][8]
High Background
Question: My blot has a very high background, making it difficult to see my specific bands. How can I fix this?
Answer: High background can obscure your results and is often caused by non-specific antibody binding. Here are some common causes and solutions:
-
Blocking: Insufficient blocking is a primary cause of high background.[6][9] Ensure you are blocking for an adequate amount of time (typically 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent.[10] Common blocking agents include non-fat milk and bovine serum albumin (BSA). Some antibodies perform better with a specific blocking agent, so check the antibody datasheet.[6]
-
Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding and high background.[11][12] Try diluting your antibodies further. A titration experiment can help you find the optimal concentration that gives a strong signal with low background.
-
Washing Steps: Inadequate washing between antibody incubations can leave behind unbound antibodies, contributing to background noise. Increase the number and duration of your wash steps.[3][12] Including a detergent like Tween-20 in your wash buffer can also help reduce non-specific binding.[1][3]
-
Membrane Handling: Always handle the membrane with clean gloves and forceps to avoid contamination.[1] Also, make sure the membrane does not dry out at any point during the procedure.[1]
-
Exposure Time: If you are using a chemiluminescent detection system, a very long exposure time can lead to high background.[13] Try reducing the exposure time.
Non-Specific Bands
Question: I am seeing multiple bands on my blot in addition to the expected band for this compound. What could be causing this?
Answer: The appearance of non-specific bands can be due to several factors:
-
Antibody Specificity: The primary antibody may be cross-reacting with other proteins in your sample that share similar epitopes.[13] Check the antibody datasheet for information on its specificity. You may need to try a different antibody if cross-reactivity is a significant issue.
-
Antibody Concentration: A high concentration of the primary antibody can lead to it binding to proteins other than the target.[14][15] Try reducing the antibody concentration.
-
Sample Degradation: If your protein sample has degraded, you may see smaller, non-specific bands. Always use fresh samples and include protease inhibitors in your lysis buffer to prevent degradation.[6][11]
-
Post-Translational Modifications: The presence of multiple bands could also be due to different post-translational modifications (e.g., phosphorylation, glycosylation) or protein isoforms of this compound.[16]
-
Incomplete Reduction: If the sample was not fully reduced before loading, you might see bands at higher molecular weights corresponding to protein aggregates.[1]
Quantitative Data Summary
For optimal Western blot results, it is crucial to optimize several quantitative parameters. The following tables provide general guidelines.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Typical Dilution Range | Notes |
| Primary Antibody | 1:500 - 1:10,000 | The optimal dilution is antibody-dependent and should be determined experimentally through titration.[6] Start with the manufacturer's recommended dilution.[17] |
| Secondary Antibody | 1:5,000 - 1:200,000 | The appropriate dilution depends on the detection method and the primary antibody.[6] |
Table 2: Acrylamide Gel Percentage for Protein Separation
| Protein Size (kDa) | Acrylamide Percentage (%) |
| 4 - 40 | 20 |
| 12 - 45 | 15 |
| 10 - 70 | 12.5 |
| 15 - 100 | 10 |
| 25 - 100+ | 8 |
Note: These are general recommendations. The optimal gel percentage may vary depending on the specific protein and running conditions.[3][4]
Detailed Experimental Protocol: Western Blot for this compound
This protocol outlines a standard procedure for performing a Western blot to detect the hypothetical protein this compound.
1. Sample Preparation
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.[6]
-
Determine the protein concentration of the lysate using a protein assay (e.g., Bradford or BCA assay).[1]
-
Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature and reduce the proteins.[1][18]
2. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load the prepared samples and a pre-stained molecular weight marker into the wells of a polyacrylamide gel.[18][19]
-
Run the gel in a running buffer at a constant voltage until the dye front reaches the bottom of the gel.[19][20]
3. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. This is typically done using a wet or semi-dry transfer system.[20]
-
Ensure no air bubbles are trapped between the gel and the membrane, as this will block the transfer.[1][21]
-
After transfer, you can stain the membrane with Ponceau S to visualize the transferred proteins and confirm a successful transfer.[1]
4. Blocking
-
Block the membrane in a blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[9][12] This step prevents non-specific binding of the antibodies to the membrane.
5. Primary Antibody Incubation
-
Incubate the membrane with the primary antibody against this compound, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[17][19] The optimal dilution and incubation time should be determined for each antibody.
6. Washing
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[22]
7. Secondary Antibody Incubation
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. This incubation is typically for 1 hour at room temperature with gentle agitation.[13][22]
8. Washing
-
Repeat the washing step as described in step 6 to remove unbound secondary antibody.
9. Detection
-
Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[7]
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.[7]
Visualizations
General Western Blot Workflow
Caption: A diagram illustrating the major steps of the Western blot experimental workflow.
Troubleshooting Flowchart: No Signal
Caption: A flowchart to guide troubleshooting when no signal is detected on a Western blot.
Troubleshooting Flowchart: High Background
Caption: A flowchart to guide troubleshooting when experiencing high background on a Western blot.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 4. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 5. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Western blot blocking: Best practices | Abcam [abcam.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 13. youtube.com [youtube.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. arp1.com [arp1.com]
- 16. google.com [google.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. google.com [google.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Preventing Oligonucleotide Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of oligonucleotide degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is "OD38" and why is its degradation a concern?
A1: While "this compound" is not a universally recognized standard nomenclature for a specific oligonucleotide, it is likely a shorthand used to refer to a particular oligonucleotide of interest within a research group or company. The number "38" could refer to its length (a 38-mer), a project number, or another internal identifier.
Regardless of the specific sequence, preventing the degradation of any therapeutic or research-grade oligonucleotide is critical. Degradation can lead to:
-
Loss of biological activity: Truncated or modified oligonucleotides may no longer bind to their target mRNA or protein with the required specificity and affinity.
-
Inaccurate experimental results: If the oligonucleotide degrades during an experiment, the observed effects (or lack thereof) may not be a true representation of its intended function.
-
Potential for off-target effects and toxicity: Degradation products may have different biological activities than the full-length oligonucleotide, potentially leading to unintended cellular consequences.[1]
Q2: What are the primary causes of oligonucleotide degradation in solution?
A2: Oligonucleotide degradation in solution is primarily caused by two mechanisms:
-
Enzymatic Degradation: This is mediated by nucleases, which are enzymes that cleave the phosphodiester bonds of the oligonucleotide backbone. Nucleases are ubiquitous in biological systems and can be a significant source of contamination in laboratory environments.[2]
-
Exonucleases cleave nucleotides from the ends (3' or 5') of the oligonucleotide. 3'-exonucleases are particularly common in serum.[2]
-
Endonucleases cleave within the oligonucleotide sequence.
-
-
Chemical Degradation: This involves the breakdown of the oligonucleotide due to chemical reactions, often influenced by the solution's environment. Key chemical degradation pathways include:
-
Depurination: The cleavage of the bond linking a purine base (adenine or guanine) to the sugar, creating an abasic site. This is more likely to occur at acidic pH.[3][4]
-
Deamination: The removal of an amine group from a nucleobase, for example, the conversion of cytosine to uracil. This can also be pH-dependent.[5]
-
Oxidation: Damage to the nucleobases or the phosphodiester backbone by reactive oxygen species.[3]
-
Q3: How can I enhance the stability of my oligonucleotide against nuclease degradation?
A3: Several chemical modifications can be incorporated into synthetic oligonucleotides to increase their resistance to nucleases. The most common modification is the phosphorothioate (PS) bond , where a non-bridging oxygen in the phosphate backbone is replaced by a sulfur atom.[2]
-
Recommendation: To protect against exonuclease activity, it is recommended to introduce at least three phosphorothioate bonds at both the 5' and 3' ends of the oligonucleotide. For protection against endonucleases, PS bonds can be incorporated throughout the entire sequence, though this may sometimes increase toxicity.[2]
Other modifications that enhance nuclease resistance include:
-
2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications: These alterations to the ribose sugar increase stability and binding affinity.[2]
-
Inverted dT or ddT at the 3' end: This creates a 3'-3' linkage that blocks 3'-exonuclease activity.[2]
-
C3 spacer at the 3' end: This also inhibits 3'-exonucleases.[2]
Troubleshooting Guides
Issue 1: My oligonucleotide shows rapid degradation in cell culture media.
| Possible Cause | Troubleshooting Step | Rationale |
| Nuclease contamination in the media or from the cells. | 1. Use nuclease-resistant oligonucleotides: Incorporate phosphorothioate bonds or other stabilizing modifications. 2. Heat-inactivate serum: If using serum-containing media, heat it at 56°C for 30 minutes before use to denature some nucleases. 3. Work in an RNase-free environment: Use certified RNase-free reagents, barrier tips, and dedicated equipment. | Nucleases are the primary cause of oligonucleotide degradation in biological fluids. Chemical modifications provide a robust defense.[2] While heat inactivation can reduce some nuclease activity, it may not eliminate all of it. Maintaining an RNase-free workspace is crucial, especially when working with unmodified RNA. |
| Mycoplasma contamination. | Test for mycoplasma: Use a PCR-based or fluorescence-based mycoplasma detection kit. If positive, discard the contaminated cell cultures and media. | Mycoplasma are a common source of nuclease contamination in cell cultures and can lead to rapid degradation of oligonucleotides.[6] |
Issue 2: I observe unexpected peaks in my HPLC or mass spectrometry analysis after storing my oligonucleotide solution.
| Possible Cause | Troubleshooting Step | Rationale |
| Chemical degradation (depurination, deamination, or oxidation). | 1. Check the pH of your storage buffer: For long-term storage, a pH between 7.0 and 8.5 is generally recommended to minimize acid-catalyzed depurination.[4] 2. Store at low temperatures: For long-term storage, it is best to store oligonucleotides frozen at -20°C or -80°C. 3. Use nuclease-free, sterile water or buffer for reconstitution. | pH is a critical factor in the chemical stability of oligonucleotides. Acidic conditions can accelerate depurination.[3][4] Lower temperatures slow down the rate of chemical reactions. |
| Repeated freeze-thaw cycles. | Aliquot the oligonucleotide solution: Upon reconstitution, divide the stock solution into smaller, single-use aliquots to avoid multiple freeze-thaw cycles. | Repeated freezing and thawing can lead to the degradation of oligonucleotides.[7] |
Data Presentation: Oligonucleotide Stability under Stress Conditions
The following table summarizes the degradation of different phosphorothioate antisense oligonucleotides (ASOs) under various stress conditions.
| Oligonucleotide Type | Stress Condition | Incubation Time | Approximate % Degradation | Primary Degradation Products |
| 2nd Gen ASO (2'-MOE modified) | pH 1.5 at 45°C | 24 hours | > 80% | Shortmers, Depurination products |
| 2nd Gen ASO (2'-MOE modified) | pH 7.0 at 90°C | 12 hours | ~ 20-30% | Shortmers, Depurination products |
| 2.5 Gen ASO (constrained ethyl) | pH 1.5 at 45°C | 24 hours | > 90% | Shortmers, Depurination products |
| 2.5 Gen ASO (constrained ethyl) | pH 7.0 at 90°C | 12 hours | ~ 30-40% | Shortmers, Depurination products |
| 2.5 Gen ASO (constrained ethyl) | 0.03% H₂O₂ at RT | 24 hours | ~ 30% | Oxidized products |
Data compiled from information presented in Brel et al., Analytical and Bioanalytical Chemistry, 2018.[3]
Experimental Protocols
Protocol 1: Assessing Oligonucleotide Stability by Gel Electrophoresis
This protocol provides a basic method to visualize the degradation of an oligonucleotide in a solution, such as cell culture media.
Materials:
-
Oligonucleotide of interest
-
Solution for stability testing (e.g., cell culture medium)
-
Loading buffer (e.g., formamide with 0.5x TBE)
-
10% polyacrylamide gel with 7.7 M urea
-
TBE buffer
-
Incubator at 37°C
Procedure:
-
Prepare a 2 µM solution of your oligonucleotide.
-
In separate tubes, mix 6 µL of the 2 µM oligonucleotide solution with 6 µL of the test solution (e.g., conditioned cell culture media).
-
Incubate the samples at 37°C for different time points (e.g., 0, 0.5, 1, 2, and 4 hours).
-
At each time point, stop the reaction by adding 12 µL of loading buffer.
-
Heat the samples at 65°C for 6 minutes, then immediately transfer to ice for 5 minutes.
-
Briefly centrifuge the samples and keep them on ice until loading.
-
Load the samples onto the polyacrylamide gel.
-
Run the gel at 100 volts for approximately 80 minutes.[6]
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands under a gel documentation system. Degradation will be indicated by the disappearance of the full-length oligonucleotide band and the appearance of lower molecular weight smears or bands.
Protocol 2: Forced Degradation Study for Oligonucleotides
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Materials:
-
Purified oligonucleotide stock solution (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl) for acidic stress
-
Sodium hydroxide (NaOH) for basic stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
High-purity water
-
Oven or water bath for thermal stress
-
Analytical method (e.g., IP-RP-HPLC-UV-MS)
Procedure:
-
Acidic Stress: Mix the oligonucleotide solution with HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 45°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Basic Stress: Mix the oligonucleotide solution with NaOH to a final concentration of 0.1 M. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Stress: Treat the oligonucleotide solution with a low concentration of H₂O₂ (e.g., 0.03%) at room temperature for a defined period (e.g., 24 hours).[3]
-
Thermal Stress: Incubate the oligonucleotide solution at an elevated temperature (e.g., 80°C or 90°C) for a defined period (e.g., up to 24 hours).[3][8]
-
Control Sample: Maintain an unstressed sample of the oligonucleotide solution under normal storage conditions.
-
Analysis: Analyze all stressed samples and the control sample using a validated analytical method like IP-RP-HPLC-UV-MS to identify and quantify the degradation products.[8] The goal is to achieve a noticeable level of degradation (e.g., 10-30%) to ensure that the analytical method can detect and resolve the degradation products from the parent oligonucleotide.
Visualizations
Signaling Pathways
Caption: Mechanisms of action for antisense oligonucleotides.
Caption: The RNA interference (RNAi) pathway for siRNAs.
Experimental Workflow
Caption: Workflow for an oligonucleotide stability study.
References
- 1. Frontiers | Antisense oligonucleotides and their applications in rare neurological diseases [frontiersin.org]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. mac-mod.com [mac-mod.com]
- 5. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ppd.com [ppd.com]
Technical Support Center: Oligonucleotide Therapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with therapeutic oligonucleotides. The focus is on understanding and mitigating off-target effects to ensure the specificity and safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main types of off-target effects observed with therapeutic oligonucleotides?
A1: Off-target effects (OTEs) from therapeutic oligonucleotides can be broadly categorized into two main types:
-
Hybridization-dependent off-target effects: These occur when the oligonucleotide binds to unintended RNA or DNA sequences that have a degree of complementarity. This can lead to the modulation of non-target genes through various mechanisms, including RNase H-mediated degradation or steric hindrance of translation.[1][2]
-
Hybridization-independent off-target effects: These effects are not related to the specific sequence of the oligonucleotide but rather to its chemical nature. They can include the stimulation of the innate immune system through interactions with Toll-like receptors (TLRs) or other proteins, leading to inflammatory responses.[1]
Q2: How can I predict potential hybridization-dependent off-target effects for my oligonucleotide sequence?
A2: In silico analysis is a crucial first step in predicting potential off-target effects. Several bioinformatics tools can be used to screen your oligonucleotide sequence against transcriptome and genome databases to identify potential binding sites. These tools consider factors like the number and position of mismatches between your oligonucleotide and potential off-target sequences.[1] It is important to remember that these are predictions, and experimental validation is necessary to confirm any off-target activity.
Q3: What are CpG motifs, and why are they a concern for oligonucleotide therapeutics?
A3: CpG motifs are specific DNA sequences consisting of a cytosine nucleotide followed by a guanine nucleotide. Unmethylated CpG motifs, which are common in bacterial and viral DNA, can be recognized by Toll-like receptor 9 (TLR9) in immune cells.[1] If your therapeutic oligonucleotide contains unmethylated CpG motifs, it can inadvertently activate TLR9, leading to an unwanted inflammatory response.
Q4: Can chemical modifications to my oligonucleotide help reduce off-target effects?
A4: Yes, chemical modifications are a key strategy for mitigating off-target effects. Modifications to the sugar, backbone, or bases of the oligonucleotide can enhance its properties:
-
2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE): These modifications increase binding affinity to the target RNA and enhance nuclease resistance, which can lead to lower effective doses and reduced off-target binding.
-
Locked Nucleic Acid (LNA): LNA modifications significantly increase the binding affinity of the oligonucleotide for its target, allowing for the use of shorter oligonucleotides, which can have a better specificity profile.
-
Phosphorothioate (PS) backbone: This modification enhances nuclease resistance and improves pharmacokinetic properties. However, PS backbones can also contribute to hybridization-independent off-target effects by increasing non-specific protein binding.
Q5: How do I choose the right negative control for my oligonucleotide experiment?
A5: A well-designed negative control is essential for interpreting your results accurately. An ideal negative control oligonucleotide should:
-
Have the same chemical modification pattern and length as your active oligonucleotide.
-
Have a similar GC content to your active oligonucleotide.
-
Have no known targets in the biological system you are studying. A scrambled sequence with minimal homology to any known gene is often used.
Using a well-characterized negative control helps to distinguish sequence-specific on-target and off-target effects from non-specific effects related to the oligonucleotide chemistry or delivery method.
Troubleshooting Guides
Problem 1: High level of off-target gene modulation observed in RNA-seq or microarray analysis.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Suboptimal Oligonucleotide Sequence Design | Perform a thorough in silico analysis of your oligonucleotide sequence against the relevant transcriptome database. | Use bioinformatics tools to identify and redesign your oligonucleotide to avoid sequences with high similarity to known off-targets. Consider targeting a different region of your gene of interest. |
| High Oligonucleotide Concentration | Titrate the concentration of your oligonucleotide in your experimental system. | Determine the minimal effective concentration that achieves the desired on-target effect with the lowest off-target engagement. |
| Hybridization to Partially Complementary Sequences | Analyze the off-target genes for sequence motifs that are complementary to your oligonucleotide, particularly in the seed region. | Redesign the oligonucleotide to disrupt the binding to the off-target sequence. Consider incorporating chemical modifications like LNA or 2'-OMe to enhance specificity. |
| Immune Stimulation | Check your oligonucleotide sequence for the presence of immunostimulatory motifs like unmethylated CpG islands. | If possible, modify the sequence to remove these motifs. Alternatively, consider using chemical modifications that can mask these motifs from immune recognition. |
Problem 2: Inconsistent or low on-target potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Poor Oligonucleotide Stability | Assess the stability of your oligonucleotide in the experimental conditions (e.g., in the presence of serum). | Incorporate nuclease-resistant chemical modifications such as a phosphorothioate backbone or 2' modifications. |
| Inefficient Cellular Uptake | Evaluate the delivery efficiency of your oligonucleotide into the target cells. | Optimize your delivery method (e.g., lipid nanoparticles, electroporation). Consider conjugating your oligonucleotide to a targeting ligand to enhance uptake by specific cell types. |
| Inaccessible Target Site | The target region on the RNA may be occluded by RNA secondary structure or protein binding. | Design oligonucleotides targeting different regions of the target RNA. You can use in silico tools to predict RNA secondary structure. |
| Incorrect Quantification Method | Verify your method for measuring on-target gene or protein knockdown (e.g., qPCR, Western blot). | Ensure your qPCR primers are specific and efficient, and that your antibodies for Western blotting are validated. Include appropriate positive and negative controls in your assays. |
Experimental Protocols
Protocol 1: Validation of Off-Target Gene Expression by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps to validate potential off-target gene expression changes identified from a transcriptome-wide analysis (e.g., RNA-seq).
1. Primer Design:
-
Design qPCR primers specific to the potential off-target gene and a stable housekeeping gene (for normalization).
-
Primers should be 18-24 nucleotides in length with a GC content of 40-60%.
-
The amplicon size should be between 70 and 150 base pairs.
-
Use a tool like Primer-BLAST from NCBI to ensure primer specificity.
2. RNA Extraction and cDNA Synthesis:
-
Treat cells with your therapeutic oligonucleotide and a negative control oligonucleotide.
-
Extract total RNA from the cells using a reliable method (e.g., Trizol or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
3. qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for the off-target gene and the housekeeping gene in both the treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
A significant change in the expression of the off-target gene in the treated sample compared to the control sample indicates an off-target effect.
Signaling Pathways and Experimental Workflows
Below are diagrams of key signaling pathways and experimental workflows relevant to oligonucleotide off-target effects, generated using the DOT language.
Caption: TLR9 signaling pathway activated by CpG oligonucleotides.
Caption: p38 MAPK pathway activation by CpG oligonucleotides.
Caption: Experimental workflow for assessing oligonucleotide off-target effects.
References
Technical Support Center: OD38 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of OD38, a novel oligonucleotide, for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical?
A1: this compound is a synthetic oligonucleotide designed for therapeutic research. Its solubility is crucial for ensuring accurate dosing, preventing aggregation that can lead to loss of activity or adverse effects, and achieving reliable experimental outcomes. Poor solubility can hinder its development as a potential therapeutic agent.
Q2: What are the primary factors influencing the solubility of this compound?
A2: The solubility of oligonucleotides like this compound is influenced by several factors:
-
Chemical Modifications: The type and pattern of modifications to the backbone, sugar, and nucleobases can significantly impact solubility.[1][2][]
-
Sequence and Length: The specific nucleotide sequence and the overall length of the oligonucleotide play a role.
-
pH of the Solution: The pH of the solvent affects the charge of the phosphate backbone and certain nucleobases, thereby influencing solubility.[4]
-
Salt Concentration: The presence of counterions from salts is essential to shield the negative charges of the phosphate backbone and prevent aggregation.
-
Temperature: Temperature can affect solubility, although its impact is generally less pronounced than other factors.
-
Solvent Composition: The type of solvent and the presence of co-solvents can significantly alter solubility.[5]
Q3: What are the recommended storage conditions for this compound to maintain its integrity and solubility?
A3: For long-term storage, it is best to store this compound as a lyophilized powder at -20°C or -80°C, protected from light.[6] Once resuspended, it is recommended to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles, which can degrade the oligonucleotide.[6] Resuspended this compound can be stored at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but stability should be verified.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: Inadequate solvent or improper reconstitution technique.
-
Troubleshooting Steps:
-
Ensure Proper Solvent: Use a nuclease-free buffer, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), or sterile, nuclease-free water.[6] TE buffer is generally preferred for long-term stability as the EDTA chelates divalent cations that can be cofactors for nucleases.[6]
-
Correct Reconstitution Technique:
-
Briefly centrifuge the vial to ensure the lyophilized pellet is at the bottom.[7]
-
Add the desired volume of solvent.
-
Gently vortex or pipette the solution up and down to mix. Avoid vigorous shaking, which can cause shearing.
-
Allow the solution to sit at room temperature for a few minutes to ensure it is fully dissolved.[8]
-
-
Consider Heating: If the oligonucleotide is still not dissolving, gentle warming (e.g., 37°C for a short period) may help. However, be cautious as prolonged heating can degrade the oligonucleotide.
-
Issue 2: Precipitate forms after dissolving this compound or during storage.
-
Possible Cause: Aggregation of the oligonucleotide.
-
Troubleshooting Steps:
-
Optimize pH and Salt Concentration: The solubility of oligonucleotides is highly dependent on pH and salt concentration. Ensure the buffer has a pH in the neutral to slightly alkaline range (pH 7-8) and contains an appropriate concentration of a suitable salt (e.g., NaCl, PBS).
-
Increase Solvent Polarity: If using a solvent with organic co-solvents, the proportion of the aqueous component might need to be increased.
-
Sonication: Brief sonication in a water bath can sometimes help to break up aggregates. Use with caution to avoid degradation.
-
Purification: If aggregation persists, it may be due to impurities from the synthesis process. Re-purifying the oligonucleotide using methods like HPLC can resolve this issue.[9]
-
Issue 3: Inconsistent results in downstream experiments.
-
Possible Cause: Inaccurate concentration due to incomplete solubilization or aggregation.
-
Troubleshooting Steps:
-
Verify Concentration: After reconstitution, accurately determine the concentration of your this compound stock solution using UV-Vis spectrophotometry at 260 nm. Ensure that any precipitate is fully dissolved before measurement.
-
Assess for Aggregation: Aggregation can be assessed using techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS).[10]
-
Use Fresh Aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
Data Presentation
The following tables provide illustrative data on the solubility of a hypothetical 20-mer phosphorothioate antisense oligonucleotide similar to this compound under various conditions.
Table 1: Effect of Solvent on this compound Solubility at Room Temperature
| Solvent | pH | Salt Concentration | Maximum Solubility (mg/mL) | Observations |
| Nuclease-free Water | ~6.0 | None | 5 | May form a cloudy solution over time. |
| TE Buffer | 8.0 | 1 mM EDTA | 15 | Clear solution, stable for longer periods. |
| PBS | 7.4 | 137 mM NaCl | 20 | Clear solution, physiologically relevant. |
| 5% DMSO in PBS | 7.4 | 137 mM NaCl | 25 | Enhanced solubility, suitable for some cell-based assays. |
Table 2: Impact of pH and NaCl Concentration in 10 mM Tris Buffer on this compound Solubility
| pH | NaCl Concentration (mM) | Maximum Solubility (mg/mL) |
| 6.0 | 50 | 8 |
| 7.0 | 50 | 12 |
| 8.0 | 50 | 15 |
| 7.4 | 0 | 7 |
| 7.4 | 50 | 12 |
| 7.4 | 150 | 20 |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10 minutes before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to collect the pellet at the bottom.[8]
-
Solvent Addition: Carefully add the calculated volume of sterile, nuclease-free buffer (e.g., TE buffer, pH 8.0) to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Gently vortex the vial for 10-15 seconds. Let it stand at room temperature for 15-30 minutes to allow for complete dissolution.[7]
-
Final Centrifugation: Centrifuge the vial again to collect the solution at the bottom.
-
Concentration Verification: Measure the absorbance of the solution at 260 nm (A260) using a spectrophotometer to confirm the concentration.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free tubes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Aggregation by Size-Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate a suitable SEC column with a mobile phase appropriate for oligonucleotides (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the this compound solution to an appropriate concentration (e.g., 0.1-1 mg/mL) in the mobile phase.
-
Injection: Inject the prepared sample onto the SEC column.
-
Analysis: Monitor the elution profile using a UV detector at 260 nm. The presence of high molecular weight species eluting earlier than the main monomeric peak is indicative of aggregation.[10]
-
Data Interpretation: Quantify the percentage of aggregated species by integrating the peak areas.
Visualizations
Caption: Experimental workflow for this compound from preparation to analysis.
References
- 1. youtube.com [youtube.com]
- 2. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: OD38 Experimental Variability and Controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OD38, a synthetic oligodeoxynucleotide TLR8 agonist. Our aim is to help you navigate experimental variability and implement appropriate controls for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic single-stranded oligodeoxynucleotide that acts as a potent agonist for Toll-like Receptor 8 (TLR8). TLR8 is an endosomal receptor primarily expressed in myeloid cells such as monocytes, macrophages, and dendritic cells.[1] Upon binding of this compound, TLR8 recruits the adaptor protein MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and IRF7.[1] This results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and Type I interferons, leading to the activation of innate and subsequent adaptive immune responses.[1][2]
Q2: I am not seeing any cellular activation (e.g., cytokine production) after stimulating my cells with this compound. What are the possible causes?
A2: A lack of cellular response to this compound can stem from several factors:
-
Cell Type: Ensure you are using a cell type that expresses human TLR8. Primary human monocytes, macrophages, and monocyte-derived dendritic cells are appropriate. Murine cells are not suitable as murine TLR8 does not respond to the same agonists as human TLR8.[3]
-
This compound Integrity: The oligodeoxynucleotide may have degraded. Ensure it has been stored correctly (lyophilized at -20°C, resuspended in sterile, nuclease-free buffer and stored in aliquots at -20°C or -80°C to avoid freeze-thaw cycles).[4][5]
-
Incorrect Concentration: Verify the concentration of your this compound stock solution. We recommend quantifying the oligonucleotide via UV-Vis spectrophotometry (A260) before preparing working dilutions.
-
Suboptimal Cell Health: Ensure your cells are healthy and viable before stimulation. High cell death or low metabolic activity can lead to a poor response.
-
Reagent Issues: Check for expired reagents in your cytokine detection assay (e.g., ELISA kit) and ensure all buffers were prepared correctly.
Q3: I am observing high background signal in my unstimulated control wells. What could be the reason?
A3: High background signal in negative controls is a common issue and can be attributed to:
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides or LPS) are potent activators of TLR4 and can be introduced during the synthesis and handling of oligonucleotides or from labware and media.[6] This is a major source of non-specific inflammation. Use certified endotoxin-free reagents and plasticware.[1] We recommend testing your this compound preparation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.[7]
-
Cell Culture Conditions: Over-confluent or stressed cells can spontaneously secrete cytokines. Ensure optimal cell seeding density and viability.
-
Serum in Media: Fetal Bovine Serum (FBS) can contain components that activate immune cells. Using a consistent, low-endotoxin batch of FBS is recommended. Some protocols may require heat-inactivation of FBS.
-
Contamination: Mycoplasma or bacterial contamination of cell cultures can lead to immune cell activation. Regularly test your cell lines for contamination.
Q4: There is significant variability between my experimental replicates. How can I improve reproducibility?
A4: High variability, often indicated by a large coefficient of variation (CV), can be minimized by addressing the following:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and when adding reagents to your assay plate. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding: Ensure a uniform number of cells is seeded in each well. Mix the cell suspension thoroughly before plating.
-
Washing Steps: Inconsistent washing during an ELISA can leave residual reagents, leading to variability. Follow the washing instructions in your kit protocol carefully.
-
Incubation Conditions: Ensure consistent incubation times and temperatures for all plates. Avoid stacking plates in the incubator, which can lead to uneven temperature distribution.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to "edge effects." To minimize this, avoid using the outermost wells for critical samples or ensure the incubator is properly humidified.
Data Presentation
Table 1: Performance Characteristics of TLR8 Agonists in Human PBMCs
| Agonist | Agonist Type | Typical EC50 (TNF-α release) | Expected TNF-α Range (pg/mL) | Expected IL-6 Range (pg/mL) |
| This compound | Oligodeoxynucleotide | 0.1 - 1.0 µM | 1000 - 5000 | 800 - 4000 |
| Motolimod (VTX-2337) | Small Molecule | 100 - 500 nM | 1500 - 6000 | 1000 - 5000 |
| Resiquimod (R848) | Small Molecule (TLR7/8) | 0.5 - 2.5 µM | 2000 - 8000 | 1500 - 7000 |
Data are compiled from various in vitro studies with human Peripheral Blood Mononuclear Cells (PBMCs) and are intended as a general guide. Actual values may vary depending on the experimental conditions and donor variability.
Table 2: Recommended Controls for this compound Experiments
| Control Type | Purpose | Recommended Reagent/Procedure | Expected Outcome |
| Unstimulated Control | Measures baseline cytokine levels. | Cells + Vehicle (e.g., TE buffer or nuclease-free water) | Low to undetectable cytokine levels. |
| Negative Control Oligo | Controls for non-specific effects of the oligonucleotide backbone. | A non-stimulatory scrambled or mismatched oligonucleotide of the same length and backbone chemistry as this compound. | Low to undetectable cytokine levels. |
| Positive Control (TLR4) | Confirms cell responsiveness to a known TLR agonist. | Lipopolysaccharide (LPS), 100 ng/mL | Robust cytokine production (TNF-α, IL-6). |
| Positive Control (TLR8) | Confirms TLR8 pathway functionality. | Resiquimod (R848), 1 µg/mL | Robust cytokine production (TNF-α, IL-6). |
| Endotoxin Control | Assesses the contribution of endotoxin contamination to the response. | This compound + Polymyxin B (an LPS inhibitor) | If the response to this compound is significantly reduced, endotoxin contamination is likely. |
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with this compound
-
Preparation of Reagents:
-
Reconstitute lyophilized this compound and control oligonucleotides in sterile, nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) to a stock concentration of 100 µM.[5] Aliquot and store at -20°C.
-
Prepare complete RPMI-1640 medium supplemented with 10% heat-inactivated, low-endotoxin FBS, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using trypan blue exclusion. Viability should be >95%.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640.
-
-
Cell Stimulation:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom tissue culture plate.
-
Prepare serial dilutions of this compound and controls in complete RPMI-1640 at 2x the final desired concentration.
-
Add 100 µL of the 2x agonist dilutions to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Store the supernatant at -80°C until cytokine analysis.
-
Protocol 2: Cytokine Quantification by ELISA
-
Assay Preparation:
-
Bring all ELISA kit reagents to room temperature before use.
-
Prepare wash buffer, standards, and detection antibody according to the manufacturer's instructions.
-
-
ELISA Procedure:
-
Follow the specific protocol provided with your ELISA kit for coating the plate (if necessary), blocking, adding standards and samples, incubation with detection and conjugate antibodies, and adding the substrate.
-
Ensure to perform the recommended washing steps between incubations.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to determine the concentration of the cytokine in your samples.
-
Visualizations
Caption: TLR8 signaling cascade initiated by this compound.
Caption: Workflow for cell stimulation and analysis.
Caption: Troubleshooting decision tree for low signal.
References
- 1. How can I keep my centrifuge tubes endotoxin-free? [qiagen.com]
- 2. Differential Responses of Human iPSC-Derived Microglia to Stimulation with Diverse Inflammogens [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oligonucleotide Handling & Stability [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. US6297371B1 - Process for the preparation of endotoxin-free or endotoxin-depleted nucleic acids and/or oligonucleotides for gene therapy - Google Patents [patents.google.com]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oligonucleotide Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on common issues encountered during oligonucleotide synthesis.
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in oligonucleotide synthesis. While the prompt mentioned "OD38 synthesis," our research indicates that "this compound" is not a standard term for a class of oligonucleotides or a synthesis method. It has appeared as a document identifier in patent literature and as a specific, likely proprietary, compound. Therefore, this guide covers general oligonucleotide synthesis issues applicable to a wide range of synthetic DNA and RNA molecules.
Troubleshooting Guides
This section provides detailed answers to specific problems you might encounter during your synthesis experiments.
Low Yield of Full-Length Product
Question: My final yield of the full-length oligonucleotide is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a common issue in oligonucleotide synthesis and can be attributed to several factors, primarily related to coupling efficiency. Since oligonucleotide synthesis is a stepwise process, even a small decrease in coupling efficiency at each step can drastically reduce the final yield of the full-length product.[1][2]
Potential Causes & Solutions:
-
Moisture in Reagents: Water is a major inhibitor of the phosphoramidite coupling reaction. It can hydrolyze the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.
-
Troubleshooting Steps:
-
-
Poor Phosphoramidite Quality: Degradation of phosphoramidite monomers due to improper storage or age can lead to inefficient coupling.
-
Troubleshooting Steps:
-
Use fresh, high-quality phosphoramidites.
-
Store phosphoramidites under argon or nitrogen at the recommended temperature.
-
If you suspect degradation, test the phosphoramidite on a short, control sequence.
-
-
-
Inefficient Activation: The activator plays a crucial role in the coupling reaction. An inappropriate or degraded activator will result in poor coupling.
-
Troubleshooting Steps:
-
Ensure the correct activator is being used for your specific chemistry.
-
Use a fresh solution of the activator.
-
Check for precipitation in the activator solution, which indicates degradation.
-
-
-
Suboptimal Coupling Time: The time allowed for the coupling reaction may not be sufficient, especially for modified or sterically hindered phosphoramidites.
-
Troubleshooting Steps:
-
Increase the coupling time.
-
For long oligonucleotides, a double coupling step can be beneficial.
-
-
-
Inappropriate Solid Support: The choice of solid support can impact the synthesis of long oligonucleotides.
-
Troubleshooting Steps:
-
For long sequences, consider using a support with a larger pore size to prevent steric hindrance.
-
-
Theoretical Yield vs. Coupling Efficiency:
The following table illustrates the dramatic effect of coupling efficiency on the theoretical yield of full-length oligonucleotides of different lengths.
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20mer | 66.8% | 82.6% | 91.0% |
| 50mer | 36.4% | 60.5% | 77.9% |
| 100mer | 13.3% | 36.6% | 60.6% |
Presence of Truncated Sequences (n-1, n-2)
Question: My final product is contaminated with shorter sequences (n-1, n-2, etc.). How can I minimize these impurities?
Answer: The presence of truncated sequences is a direct result of incomplete coupling at each step of the synthesis. The capping step is designed to block these unreacted 5'-hydroxyl groups to prevent them from participating in subsequent coupling cycles.[2][4]
Potential Causes & Solutions:
-
Inefficient Capping: If the capping step is not 100% efficient, some unreacted chains will be available for elongation in the next cycle, leading to the formation of deletion mutants (sequences missing an internal base), which are difficult to separate from the full-length product.
-
Troubleshooting Steps:
-
Use fresh capping reagents (Cap A: acetic anhydride and Cap B: N-methylimidazole).
-
Ensure adequate capping time.
-
For problematic sequences, a double capping step can be implemented.
-
-
-
Low Coupling Efficiency: As with low yield, poor coupling efficiency is the primary cause of truncated sequences. Refer to the troubleshooting steps for "Low Yield of Full-Length Product".
-
Depurination: Acidic conditions during the detritylation step can lead to the cleavage of the glycosidic bond of purine bases (A and G), creating an abasic site. This can lead to chain cleavage during the final deprotection step.
-
Troubleshooting Steps:
-
Use a milder deblocking agent if depurination is suspected.
-
Minimize the deblocking time to what is necessary for complete removal of the DMT group.
-
-
Incomplete Deprotection
Question: After cleavage and deprotection, I'm observing additional peaks on my analysis that suggest incomplete removal of protecting groups. What could be the cause?
Answer: Incomplete deprotection can result from several factors, including the type of protecting groups used, the deprotection conditions, and the presence of certain modifications.
Potential Causes & Solutions:
-
Inappropriate Deprotection Conditions: The time, temperature, and reagent used for deprotection must be suitable for the specific protecting groups on the nucleobases and any modifications.
-
Troubleshooting Steps:
-
Consult a deprotection guide for the specific protecting groups and modifications in your oligonucleotide.
-
Ensure the deprotection reagent (e.g., ammonium hydroxide, AMA) is fresh and at the correct concentration.
-
Increase the deprotection time or temperature as recommended for stubborn protecting groups.
-
-
-
Modified Bases: Some modified bases require specific, milder deprotection conditions to avoid degradation of the modification.
-
Troubleshooting Steps:
-
Always follow the recommended deprotection protocol for any modified phosphoramidites used in the synthesis.
-
-
General Deprotection Conditions for Standard DNA Oligonucleotides:
| Protecting Group (on dG) | Reagent | Temperature | Time |
| Iso-butyryl-dG | Ammonium Hydroxide | 55 °C | 16 hours |
| Iso-butyryl-dG | Ammonium Hydroxide | Room Temperature | 36 hours |
Note: This is a simplified table. Always refer to the specific guidelines for your reagents and oligonucleotide modifications.
Frequently Asked Questions (FAQs)
1. What is the difference between synthesis scale and final yield?
The synthesis scale (e.g., 0.2 µmol, 1 µmol) refers to the amount of starting solid support material used for the synthesis. The final yield is the actual amount of full-length oligonucleotide obtained after synthesis, cleavage, deprotection, and purification. The final yield is always lower than the starting scale due to coupling efficiencies of less than 100% and losses during post-synthesis processing.[5]
2. How should I store my oligonucleotides?
For short-term storage (up to a year), keep oligonucleotides at 4°C. For long-term storage (up to two years), -20°C is recommended. They can be stored dry or in a suitable buffer like TE. Repeated freeze-thaw cycles should be avoided.[4][5]
3. What is the longest oligonucleotide I can order?
The maximum length of a synthetic oligonucleotide depends on the synthesis chemistry and the quality of the reagents. While standard synthesis can reliably produce oligonucleotides up to 120 bases, specialized techniques can yield longer sequences, sometimes up to 180 bases.[5] However, the yield and purity of very long oligonucleotides are often lower.[6]
4. When is purification of my oligonucleotide necessary?
The required purity of an oligonucleotide depends on the downstream application.[7]
-
PCR and Sequencing: Standard desalting is often sufficient.[7]
-
Cloning, Mutagenesis, and Gel Shift Assays: Higher purity is required, and PAGE purification is recommended to ensure the majority of the product is full-length.[7]
-
Therapeutic Applications: Very high purity is essential, often requiring multiple purification steps.
5. Which purification method should I choose?
The choice of purification method depends on the length of the oligonucleotide, the presence of modifications, and the required purity and yield.[7][8]
| Purification Method | Principle | Typical Purity | Recommended Length | Advantages | Disadvantages |
| Desalting | Gel filtration to remove salts and small molecules. | No purity guarantee. | ≤ 30 bases | Removes synthesis by-products. | Does not remove truncated sequences.[9] |
| Cartridge (RP) | Reverse-phase chromatography based on hydrophobicity. | 75-85% | Up to 80 bases | Removes many truncated sequences. | Purity decreases with length.[9] |
| RP-HPLC | High-performance liquid chromatography based on hydrophobicity. | >85% | Up to 50 bases | High resolution, good for modified oligos. | Resolution decreases with length. |
| IEX-HPLC | Ion-exchange HPLC based on charge of the phosphate backbone. | 80-90% | Up to 60 bases | Good for sequences with secondary structure. | Resolution decreases with length.[9] |
| PAGE | Polyacrylamide gel electrophoresis based on size and charge. | >95% | ≥ 50 bases | Highest purity, excellent size resolution. | Lower yield, more time-consuming. |
Experimental Protocols
Protocol: Reverse-Phase HPLC (RP-HPLC) Purification of Oligonucleotides
This protocol is a general guideline for the purification of a DMT-on oligonucleotide.
1. Materials:
- Crude, deprotected oligonucleotide with the 5'-DMT group intact ("DMT-on").
- Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.
- Buffer B: Acetonitrile.
- RP-HPLC column (e.g., C18).
- HPLC system with a UV detector.
2. Method:
- Dissolve the crude oligonucleotide pellet in Buffer A.
- Inject the sample onto the equilibrated HPLC column.
- Elute the oligonucleotide using a linear gradient of Buffer B into Buffer A (e.g., 5-95% Buffer B over 30 minutes).
- Monitor the elution at 260 nm. The DMT-on, full-length product will be the most retained, major peak.
- Collect the fractions corresponding to the major peak.
- Combine the collected fractions and evaporate the solvent.
- To remove the DMT group, resuspend the dried product in a solution of 80% acetic acid in water and incubate at room temperature for 30 minutes.
- Neutralize the solution and desalt the final product.
Visualizations
Diagrams of Key Processes
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Caption: A general troubleshooting workflow for common oligonucleotide synthesis problems.
Caption: A decision tree to guide the selection of an appropriate oligonucleotide purification method.
References
- 1. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 2. microsynth.ch [microsynth.ch]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Frequently asked questions for Oligo Synthesis and siRNA [us.bioneer.com]
- 5. Oligonucleotide FAQ [sigmaaldrich.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. idtdna.com [idtdna.com]
- 8. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
Technical Support Center: OD38 (CD38) Antibody Validation and Troubleshooting
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with the OD38 (CD38) antibody. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the target of the this compound (CD38) antibody?
The this compound antibody targets the Cluster of Differentiation 38 (CD38), a type II transmembrane glycoprotein.[1][2] CD38 is expressed on the surface of many immune cells, including B cells, T cells, and natural killer cells, and is also found on plasma cells and in some non-hematopoietic tissues.[3][4] It functions as both a receptor and an enzyme involved in cell adhesion, signal transduction, and calcium signaling.[4][5]
Q2: In which applications can I use the this compound (CD38) antibody?
The this compound (CD38) antibody is validated for use in several applications, including:
-
Immunohistochemistry (IHC): For the detection of CD38 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[1][6]
-
Western Blot (WB): To identify the CD38 protein in cell lysates and tissue extracts.[1][7][8]
-
Flow Cytometry (FC): For the analysis of CD38 expression on the surface of single cells.
-
Immunofluorescence (IF) / Immunocytochemistry (ICC): To visualize the subcellular localization of CD38.[6]
Q3: What are the expected positive and negative controls for this compound (CD38) antibody staining?
-
Positive Controls: Tissues or cell lines known to express high levels of CD38 are ideal positive controls. For IHC, prostate tissue can serve as a positive control, where strong positivity in epithelial cells is expected.[5] For WB and FC, cell lines such as LP-1 and RPMI-8226, or other multiple myeloma cell lines, can be used.[9]
-
Negative Controls: For IHC, colon epithelial cells should be negative for CD38.[5] For knockout/knockdown validation, cells or tissues in which the CD38 gene has been inactivated can be used to confirm antibody specificity.[7][10] Additionally, an isotype control antibody should be used to determine if there is any non-specific binding of the secondary antibody.[11]
Q4: What is the general storage recommendation for the this compound (CD38) antibody?
Antibodies should be stored according to the manufacturer's instructions. Generally, it is best to aliquot the antibody into smaller volumes upon arrival and store them in the freezer at -20°C to -70°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[12][13]
Troubleshooting Guides
Immunohistochemistry (IHC)
| Problem | Possible Cause | Solution |
| No/Weak Staining | Inadequate antigen retrieval. | Optimize heat-induced or enzymatic antigen retrieval methods. For CD38, heat-induced antigen retrieval in a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) is often recommended.[14] |
| Primary antibody concentration is too low. | Increase the concentration of the primary antibody or perform a titration to determine the optimal dilution.[13] | |
| Insufficient incubation time. | Increase the primary antibody incubation time, for example, overnight at 4°C.[11] | |
| Antibody not suitable for IHC. | Confirm that the antibody has been validated for use in IHC with the specific tissue and fixation method.[12] | |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration. |
| Non-specific binding of the secondary antibody. | Use a blocking serum from the same species as the secondary antibody was raised in.[12][13] | |
| Endogenous peroxidase or biotin activity. | For peroxidase-based detection, quench endogenous peroxidase activity with 3% H2O2.[15] For biotin-based systems, use an avidin/biotin blocking kit.[13] | |
| Over-fixation of tissue. | Reduce the fixation time. If tissues are already over-fixed, extensive antigen retrieval may be necessary.[13] | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that is pre-adsorbed against the species of the sample tissue. |
| Presence of endogenous immunoglobulins. | When using a mouse primary antibody on mouse tissue, use a specialized mouse-on-mouse blocking reagent.[12] |
Western Blot (WB)
| Problem | Possible Cause | Solution |
| No/Weak Band | Insufficient protein loaded. | Load a higher amount of protein (20-30 µg of total protein is a good starting point). |
| Poor transfer of protein to the membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or incubate overnight at 4°C.[16] | |
| Target protein is not expressed in the sample. | Use a positive control lysate from a cell line known to express CD38. | |
| High Background | Insufficient blocking. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[16][17] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes with TBST.[18] | |
| Multiple Bands | Protein degradation. | Prepare fresh samples and add protease inhibitors to the lysis buffer. |
| Splice variants or post-translational modifications. | Consult the literature for known isoforms or modifications of CD38. | |
| Non-specific antibody binding. | Optimize blocking and antibody concentrations. Ensure the secondary antibody is not cross-reacting with other proteins. |
Flow Cytometry (FC)
| Problem | Possible Cause | Solution |
| No/Weak Signal | Low expression of CD38 on cells. | Use a positive control cell line with known high CD38 expression. Consider using a brighter fluorophore-conjugated secondary antibody or a signal amplification system.[11] |
| Incorrect antibody dilution. | Perform an antibody titration to determine the optimal concentration that provides the best separation between positive and negative populations.[19] | |
| Cell viability is low. | Use a viability dye to exclude dead cells from the analysis, as dead cells can non-specifically bind antibodies. Viability should be >90%.[20] | |
| High Background | Non-specific binding to Fc receptors. | Block Fc receptors with an Fc blocking reagent or by including serum from the same species as the cells in the staining buffer.[21] |
| Antibody concentration is too high. | Titrate the antibody to find the optimal concentration that minimizes non-specific binding.[19] | |
| Inadequate washing. | Increase the number of wash steps to remove unbound antibody.[20] |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for FFPE Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 85% Ethanol: 1 x 3 minutes.[15]
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a 10 mM sodium citrate buffer (pH 6.0).[14]
-
Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Inactivation of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[15]
-
Rinse with PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody (if using an avidin-biotin system) or an HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[14]
-
If using a biotin-based system, follow with an avidin-biotin-peroxidase complex.
-
Wash with PBS.
-
-
Chromogen and Counterstain:
-
Incubate with a peroxidase substrate (e.g., DAB) until the desired stain intensity develops.
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
| Reagent | Recommended Starting Dilution/Concentration | Incubation Time |
| Primary Antibody (this compound/CD38) | 1:50 - 1:200 | 60 min at 37°C or overnight at 4°C[5][14] |
| Biotinylated Secondary Antibody | As per manufacturer's instructions | 30 min at room temperature[14] |
| HRP-conjugated Secondary Antibody | As per manufacturer's instructions | 30 min at room temperature[14] |
Western Blot (WB) Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[16]
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
-
Verify transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[16]
-
-
Primary Antibody Incubation:
-
Dilute the this compound (CD38) primary antibody in the blocking buffer. A starting dilution of 1:1000 is common.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]
-
-
Secondary Antibody Incubation:
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.[22]
-
| Reagent | Recommended Starting Dilution/Concentration | Incubation Time |
| Primary Antibody (this compound/CD38) | 1:1000 | Overnight at 4°C[16] |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | 1 hour at room temperature[22] |
Flow Cytometry (FC) Protocol
-
Cell Preparation:
-
Prepare a single-cell suspension from blood, bone marrow, or cultured cells.
-
Wash cells with PBS.
-
-
Fc Receptor Blocking:
-
Resuspend cells in a blocking buffer containing an Fc block reagent or serum to prevent non-specific antibody binding.[20]
-
Incubate for 10-15 minutes at 4°C.
-
-
Primary Antibody Staining:
-
Add the fluorophore-conjugated this compound (CD38) primary antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.[20]
-
-
Washing:
-
Wash the cells twice with a wash buffer (e.g., PBS with 2% FBS).[20]
-
-
Viability Staining (Optional but Recommended):
-
Resuspend cells in a buffer containing a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells.
-
-
Data Acquisition:
-
Acquire events on a flow cytometer.
-
| Reagent | Recommended Starting Dilution/Concentration | Incubation Time |
| Primary Antibody (this compound/CD38) | Titrate to determine optimal concentration | 30 minutes at 4°C[20] |
Signaling Pathways and Workflows
CD38 Signaling Pathway
CD38 is a multifunctional enzyme that catalyzes the synthesis of cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP) from NAD+ and NADP+, respectively.[5] These molecules act as second messengers to mobilize intracellular calcium from the endoplasmic reticulum and lysosomes.
Caption: CD38 enzymatic activity and subsequent calcium signaling pathway.
General Antibody Validation Workflow
A systematic approach to antibody validation is crucial for ensuring reliable and reproducible results.
References
- 1. Development of a clinical trial immunohistochemistry (IHC) assay using a novel antibody to CD38. - ASCO [asco.org]
- 2. Frontiers | Perspectives for the Development of CD38-Specific Heavy Chain Antibodies as Therapeutics for Multiple Myeloma [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 6. Anti-CD38 Immunohistochemistry Kit - Creative Biolabs [creativebiolabs.net]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. US9758590B2 - Anti-CD38 human antibodies and uses thereof - Google Patents [patents.google.com]
- 10. hellobio.com [hellobio.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunohistochemistry Procedure [sigmaaldrich.com]
- 15. Protocol for Immunohistochemistry Kit [elabscience.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 18. Odyssey Western Blotting protocol (OdWB). EuroMAbNet [euromabnet.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. img.abclonal.com [img.abclonal.com]
Technical Support Center: Troubleshooting Background Noise in CD38 Staining
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in CD38 immunohistochemistry (IHC) staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background staining in CD38 IHC?
High background staining in CD38 IHC can obscure specific signals and lead to incorrect interpretations. The most common causes include:
-
Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue.
-
Endogenous enzyme activity: Tissues can contain endogenous peroxidases or alkaline phosphatases that react with the detection system, causing background signal.
-
Endogenous biotin: If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can lead to non-specific staining.[1][2]
-
Problems with antigen retrieval: Suboptimal antigen retrieval can either fail to expose the CD38 epitope sufficiently or damage the tissue, leading to increased background.[1][3]
-
Hydrophobic interactions: Antibodies can non-specifically adhere to proteins and lipids in the tissue.[4]
-
Tissue drying: Allowing tissue sections to dry out during the staining procedure can cause high background, often appearing as staining at the edges of the tissue.[5]
-
Over-development of chromogen: Excessive incubation with the chromogenic substrate can lead to a strong background signal.[4]
Q2: How can I reduce non-specific binding of my primary and secondary antibodies?
To minimize non-specific antibody binding, consider the following:
-
Optimize antibody concentration: Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies. Higher concentrations can lead to increased background.[6]
-
Use a blocking solution: Incubate the tissue with a blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites.[4]
-
Increase washing steps: Thorough washing between antibody incubation steps is crucial to remove unbound antibodies.[5][7]
-
Use a high-quality, specific primary antibody: Ensure your anti-CD38 antibody is validated for IHC. Polyclonal antibodies can sometimes be "cleaned up" through affinity purification to enhance specificity.[6]
-
Use pre-adsorbed secondary antibodies: These antibodies have been passed through a column containing immobilized serum proteins from the species of your sample, reducing the likelihood of cross-reactivity.
Q3: My tissue has high endogenous peroxidase/alkaline phosphatase activity. How do I block it?
-
Peroxidase Blocking: To block endogenous peroxidase activity, incubate the tissue sections in a 0.3% to 3% hydrogen peroxide solution for 10-15 minutes before applying the primary antibody.[1][7]
-
Alkaline Phosphatase Blocking: For blocking endogenous alkaline phosphatase, especially in tissues like the kidney and intestine, an inhibitor such as levamisole can be added to the final detection step.[1]
Q4: I am using a biotin-based detection system and see high background. What should I do?
Tissues rich in endogenous biotin, such as the liver, kidney, and spleen, can cause high background with biotin-based detection systems (e.g., ABC or LSAB methods).[2][3] To address this:
-
Perform an avidin/biotin block: Before incubating with the primary antibody, treat the tissue with an avidin solution to saturate the endogenous biotin. Follow this with a biotin solution incubation to block any remaining binding sites on the avidin molecule.[1][2]
-
Consider a non-biotin-based detection system: Polymer-based detection systems are an excellent alternative to avoid issues with endogenous biotin.[1]
Q5: What is the best antigen retrieval method for CD38?
The optimal antigen retrieval method depends on the specific anti-CD38 antibody, the tissue type, and the fixation method. It is often necessary to empirically determine the best approach.[1][3] The two main methods are:
-
Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a buffer.[8] Commonly used buffers include:
-
Sodium Citrate buffer (pH 6.0)
-
Tris-EDTA buffer (pH 9.0) Studies suggest that for many antibodies, a higher pH buffer like Tris-EDTA is more effective.[8]
-
-
Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K or Trypsin to unmask the epitope.[1][3]
It is recommended to test different HIER buffers and potentially a PIER method to find the optimal condition for your specific experiment.[1]
Troubleshooting Guides
Table 1: Quantitative Parameters for Optimizing CD38 Staining
| Parameter | Recommended Starting Range | Optimization Strategy | Potential Issue if Not Optimized |
| Primary Antibody Dilution | 1:50 - 1:500 (or as per datasheet) | Perform a dilution series (e.g., 1:50, 1:100, 1:200, 1:400) to find the best signal-to-noise ratio. | Too concentrated: High background. Too dilute: Weak or no signal. |
| Incubation Time (Primary Ab) | 1 hour at Room Temp or Overnight at 4°C | Longer incubation at a lower temperature can increase specific binding.[6] | Too short: Weak signal. Too long: High background. |
| Incubation Time (Secondary Ab) | 30-60 minutes at Room Temperature | Titrate to find the shortest time that gives a strong signal without background. | Too long: High background. |
| Antigen Retrieval (HIER) Time | 10-20 minutes | Optimize by testing different heating times (e.g., 10, 15, 20 minutes). | Insufficient: Weak signal. Excessive: Tissue damage and high background. |
| Antigen Retrieval (HIER) Temperature | 95-100°C | Ensure consistent heating. | Too low: Incomplete antigen unmasking. Too high: Tissue damage. |
| Peroxidase Block | 10-15 minutes in 0.3-3% H₂O₂ | Test different concentrations and times to effectively block without damaging the epitope. | Incomplete: High background from endogenous peroxidases. |
| Avidin/Biotin Block | 15 minutes each step | Follow the kit manufacturer's protocol. | Incomplete: High background in biotin-rich tissues. |
Experimental Protocols
Protocol 1: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Buffer Preparation: Prepare either 10 mM Sodium Citrate buffer (pH 6.0) or 1X Tris-EDTA buffer (pH 9.0).
-
Heating: Preheat the buffer in a microwave, pressure cooker, or water bath to 95-100°C.[3][9]
-
Incubation: Immerse the slides in the preheated buffer and incubate for 10-20 minutes. The optimal time should be determined empirically.[1]
-
Cooling: Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[9]
-
Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS).
Protocol 2: Endogenous Biotin Blocking
This protocol is for use with biotin-based detection systems.
-
Perform after antigen retrieval and before primary antibody incubation. [2]
-
Avidin Incubation: Incubate the tissue sections with an avidin solution for 15 minutes at room temperature.
-
Washing: Briefly rinse with wash buffer.
-
Biotin Incubation: Incubate the sections with a biotin solution for 15 minutes at room temperature.[2]
-
Washing: Rinse thoroughly with wash buffer before proceeding to the primary antibody incubation step.
Visualizing Troubleshooting Workflows
Diagram 1: Troubleshooting High Background in CD38 Staining
References
- 1. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 2. IHC antigen retrieval protocol | Abcam [abcam.com]
- 3. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 4. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 5. youtube.com [youtube.com]
- 6. Primary Antibody Selection for IHC: Monoclonal vs. Polyclonal : Novus Biologicals [novusbio.com]
- 7. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [merckmillipore.com]
- 8. bosterbio.com [bosterbio.com]
- 9. documents.cap.org [documents.cap.org]
OD38 stability issues in long-term storage
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-
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-
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-
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-
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OD38 Mass Spectrometry Technical Support Center
Welcome to the technical support center for the OD38 Mass Spectrometry platform. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during mass spectrometry experiments.
Data Quality and Interpretation
Q1: Why is the signal intensity of my target analyte consistently low?
Low signal intensity can stem from several factors, ranging from sample preparation to instrument settings.[1][2][3] Common causes include:
-
Inadequate Sample Concentration: The sample may be too dilute, or conversely, too concentrated, leading to ion suppression.[1]
-
Poor Ionization Efficiency: The chosen ionization method (e.g., ESI, MALDI) may not be optimal for your analyte.[1]
-
Contamination: Contaminants in the sample or from labware can interfere with the analysis.[4][5]
-
Instrument Calibration and Maintenance: The mass spectrometer may require tuning and calibration, or the ion source may need cleaning.[1][2]
Q2: What could be causing unexpected mass shifts in my data?
Mass shifts, or deviations in the measured mass-to-charge ratio (m/z), can compromise compound identification.[6] Potential reasons include:
-
Incorrect Mass Calibration: Regular calibration with appropriate standards is crucial for accurate mass measurements.[1]
-
Instrument Drift: Changes in temperature or other environmental factors can cause the instrument's performance to drift over time.[1]
-
Sample Matrix Effects: The complexity of the sample matrix can influence the flight time of ions.[6]
-
Sample Charging: In MALDI, uneven sample-matrix co-crystallization can lead to charging effects and mass shifts.
Q3: I'm observing high background noise in my spectra. What are the likely sources?
High background noise can obscure true analyte signals.[7] Common sources of noise include:
-
Solvent and Reagent Contamination: Impurities in solvents or reagents are a frequent cause of background noise.
-
Leaks in the System: Air leaks in the LC or MS system can introduce nitrogen and other atmospheric components.
-
Electronic Noise: The detector and other electronic components can be a source of thermal noise.[8]
-
Inadequate Sample Cleanup: Insufficient removal of matrix components can lead to a high chemical background.[4]
Q4: How can I improve peak identification and quantification?
Accurate peak detection is fundamental to reliable quantification.[9][10] To improve this:
-
Optimize Peak Picking Parameters: Adjusting parameters in your data analysis software can help differentiate true peaks from noise.[11]
-
Use Internal Standards: The internal standard method can improve the accuracy and precision of quantification.[10]
-
Ensure Proper Chromatographic Separation: Good separation of analytes is key to avoiding overlapping peaks and ion suppression.[12]
-
Perform Blank Injections: Running blank samples helps to identify and subtract background signals.[13]
Troubleshooting Guides
This section provides structured approaches to resolving specific experimental issues.
Guide 1: Troubleshooting Low Signal Intensity
This guide provides a step-by-step workflow to diagnose and resolve low signal intensity.
Troubleshooting Workflow for Low Signal Intensity
Caption: Workflow to diagnose low signal intensity.
Troubleshooting Steps Summary
| Step | Action | Key Considerations |
| 1. Sample Preparation | Review the sample preparation protocol. | Ensure appropriate sample concentration and adequate cleanup to remove interfering substances.[4][14] Verify correct sample storage to prevent degradation.[4] |
| 2. Instrument Settings | Check the mass spectrometer's tune and calibration. | Perform a fresh calibration if necessary.[1] Clean the ion source and optimize voltages for your analyte.[2][15] |
| 3. LC Performance | Evaluate the liquid chromatography system. | Check for leaks, ensure the column is in good condition, and confirm the mobile phase composition is correct. |
| 4. Data Analysis | Review the data processing parameters. | Optimize peak detection settings and ensure appropriate background subtraction is being applied.[11] |
Guide 2: Addressing Mass Inaccuracy
This guide outlines a systematic approach to identifying and correcting mass accuracy problems.
Logical Flow for Correcting Mass Shifts
Caption: Logic for correcting mass shifts.
Mass Accuracy Troubleshooting Table
| Issue | Potential Cause | Recommended Action |
| Consistent Mass Error | Outdated or incorrect calibration. | Recalibrate the instrument using a fresh, appropriate calibration standard.[13][16] |
| Drifting Mass Error | Temperature fluctuations affecting the analyzer. | Ensure a stable laboratory environment and allow the instrument to fully equilibrate. |
| Pixel-to-Pixel Mass Shifts (MSI) | Uneven sample surface or matrix application. | Improve sample preparation techniques for a more homogenous surface.[6] |
| Random Mass Errors | Electronic noise or unstable power supply. | Check the instrument's power supply and grounding. |
Experimental Protocols
Detailed methodologies for key experimental procedures are provided below.
Protocol 1: Standard Instrument Calibration (ESI)
Objective: To ensure accurate mass assignment by calibrating the mass spectrometer.
Materials:
-
Appropriate calibration solution (e.g., sodium iodide in methanol).
-
Syringe pump.
-
Clean syringe and tubing.
Procedure:
-
Prepare the instrument for infusion by ensuring the ion source is clean.
-
Load a clean syringe with the calibration solution and place it in the syringe pump.
-
Set the syringe pump to a low, stable flow rate (e.g., 5-10 µL/min).[16]
-
Connect the syringe to the instrument's infusion port.
-
In the instrument control software, navigate to the calibration routine.
-
Initiate the calibration process. The software will automatically acquire data, identify calibration peaks, and apply a new calibration file.
-
Collect data for a sufficient duration (e.g., 2-5 minutes) to ensure a stable signal and good signal-to-noise ratio for the calibration peaks.[16]
-
After the calibration is complete, stop the infusion and rinse the system with an appropriate solvent.
-
Verify the new calibration by analyzing a known standard.
Protocol 2: Protein Precipitation for Sample Cleanup
Objective: To remove proteins from a biological sample to reduce matrix effects and improve data quality.
Materials:
-
Biological sample (e.g., plasma, serum).
-
Cold organic solvent (e.g., acetonitrile, acetone).
-
Vortex mixer.
-
Centrifuge.
-
Clean collection tubes.
Procedure:
-
Pipette a known volume of the biological sample into a clean microcentrifuge tube.
-
Add a volume of cold organic solvent (typically 3-4 times the sample volume).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture on ice for 10-20 minutes to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analytes of interest, without disturbing the protein pellet.
-
The supernatant can then be further processed or directly injected into the LC-MS system.
Signaling Pathway Visualization
Mass spectrometry is a powerful tool for studying signaling pathways. Below is a simplified representation of a generic kinase signaling cascade, which is a common target of drug development research.
Generic Kinase Signaling Pathway
Caption: A simplified kinase signaling cascade.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. zefsci.com [zefsci.com]
- 3. support.waters.com [support.waters.com]
- 4. blog.organomation.com [blog.organomation.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mass shift in mass spectrometry imaging: comprehensive analysis and practical corrective workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Minimize GC-MS Baseline Noise in Chromatograms [eureka.patsnap.com]
- 8. Analytical chemistry - Wikipedia [en.wikipedia.org]
- 9. Review of Peak Detection Algorithms in Liquid-Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate Quantification Techniques in Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Improving peak detection in high-resolution LC/MS metabolomics data using preexisting knowledge and machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. organomation.com [organomation.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Assay Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for their experiments. Please note that "OD38" is not a standard designation for a common laboratory assay. This guide will focus on optimizing incubation time for a generic colorimetric cell viability assay, a common procedure in drug development, where optical density (OD) is measured.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time crucial for our assay?
Optimizing the incubation time is critical for ensuring the reliability and reproducibility of your experimental results. Insufficient incubation can lead to a weak signal and low sensitivity, while excessive incubation might result in high background noise or even cytotoxicity from the assay reagent itself, leading to inaccurate data.[1] The ideal incubation time produces a robust signal with a low background, providing a clear experimental window.
Q2: What are the key factors that influence the optimal incubation time?
Several factors can affect the ideal incubation duration, including:
-
Cell Type and Density: Different cell lines have varying metabolic rates. Higher cell densities may require shorter incubation times as the substrate is converted more rapidly.[2]
-
Assay Reagent Concentration: The concentration of the detection reagent can impact the reaction kinetics.
-
Temperature: Most enzymatic assays are sensitive to temperature fluctuations. Maintaining a consistent and optimal temperature is crucial.
-
Compound/Treatment Effect: The therapeutic agent being tested might alter the cells' metabolic activity, thereby influencing the time required for signal development.
Q3: How do I determine the initial range of incubation times to test?
Most commercially available assay kits provide a recommended range for incubation time in their protocols, typically from 1 to 4 hours for tetrazolium-based assays.[3] It is advisable to start with the manufacturer's recommendation and then perform a time-course experiment to pinpoint the optimal duration for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Low Signal or Poor Assay Window
Q: My assay is producing a very low signal, resulting in a poor assay window. What could be the cause?
A: A low signal can stem from several issues. Here's a step-by-step guide to troubleshoot this problem:
-
Insufficient Incubation Time: The most common cause is that the reaction has not had enough time to develop a measurable signal.
-
Low Cell Number: Ensure you have seeded a sufficient number of viable cells. Some assays have a minimum cell number requirement to generate a signal distinguishable from the background.[1]
-
Suboptimal Reagent Concentration: The concentration of your assay reagent may be too low.
-
Incorrect Instrument Settings: Verify that you are using the correct wavelength and filters for your microplate reader.[4]
Solution Workflow:
Caption: Troubleshooting workflow for a low assay signal.
Issue 2: High Background Signal
Q: I am observing a high background signal in my control wells. How can I reduce it?
A: High background can obscure the true signal from your experimental samples. Here are some potential causes and solutions:
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Extended Incubation Time: Over-incubation can lead to the non-enzymatic reduction of the substrate or cell death, contributing to a higher background.
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Reagent Instability: Some assay reagents can be unstable and spontaneously convert to the colored product over time.
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Media Components: Certain components in the cell culture media, like phenol red, can interfere with absorbance readings.
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Contamination: Microbial contamination can lead to a false positive signal.
Data on Incubation Time vs. Signal-to-Background Ratio:
| Incubation Time (Hours) | Average Signal (OD) | Average Background (OD) | Signal-to-Background Ratio |
| 1 | 0.25 | 0.05 | 5 |
| 2 | 0.60 | 0.08 | 7.5 |
| 3 | 1.10 | 0.15 | 7.3 |
| 4 | 1.50 | 0.30 | 5 |
This is example data and will vary based on experimental conditions.
Experimental Protocols
Protocol: Optimizing Incubation Time for a Cell Viability Assay
This protocol outlines the steps to determine the optimal incubation time for a generic tetrazolium-based (e.g., MTS, XTT) cell viability assay.
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Cell Seeding: Plate your cells at the desired density in a 96-well plate and incubate for 24 hours to allow for attachment.
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Compound Treatment: Treat the cells with your test compound and appropriate controls (e.g., vehicle control, positive control).
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Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions.
-
Time-Course Experiment:
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Add the assay reagent to the wells.
-
Measure the optical density (OD) at the appropriate wavelength at several time points (e.g., 30, 60, 90, 120, 180, and 240 minutes).
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Include a set of wells with media and reagent only to serve as a background control.
-
-
Data Analysis:
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Subtract the background OD from all measurements.
-
Plot the OD values against time for your control and treated wells.
-
The optimal incubation time is the point where the signal in the control wells is robust and has not yet plateaued, while the background remains low.
-
Experimental Workflow Diagram:
Caption: Workflow for optimizing assay incubation time.
References
- 1. youtube.com [youtube.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com.cn]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Navigating Challenges in Preclinical Studies with the RIPK2 Inhibitor OD38
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the novel RIPK2 inhibitor, OD38, in animal model studies. Our aim is to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Experimental Design & Compound Handling
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule macrocyclic inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3][4][5] It functions by targeting the ATP-binding pocket of RIPK2, thereby inhibiting its autophosphorylation and downstream signaling pathways, such as NF-κB and MAPK activation.[1][3] This mechanism makes it a valuable tool for studying and potentially treating inflammatory diseases driven by NOD1/2-RIPK2 signaling.
Q2: How should I prepare and administer this compound to my animals?
A2: The optimal formulation and route of administration for this compound will depend on the specific animal model and experimental goals. For in vivo studies such as the MDP-induced peritonitis model, intraperitoneal (i.p.) injection has been utilized.[1] It is crucial to establish a clear vehicle control group in your experiments. The vehicle used should be identical to the one used to dissolve this compound. Careful consideration should be given to the solubility and stability of the compound in the chosen vehicle. A pilot study to determine the maximum tolerated dose (MTD) and to observe any acute toxicities is highly recommended.
Q3: I am not observing the expected therapeutic effect of this compound in my animal model. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Dose and Bioavailability: The administered dose may be insufficient to achieve a therapeutic concentration at the site of inflammation. It's important to perform pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model.
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Target Engagement: Confirm that this compound is reaching and inhibiting its target, RIPK2, in vivo. This can be assessed by measuring the levels of phosphorylated RIPK2 or downstream signaling molecules in relevant tissues.
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Animal Model Selection: The chosen animal model may not be primarily driven by the RIPK2 signaling pathway. It is essential to use a model where the pathophysiology is known to be dependent on NOD1/2-RIPK2 activation.[1][6][7]
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Timing of Administration: The timing of this compound administration relative to disease induction or progression is critical. The therapeutic window for RIPK2 inhibition might be narrow.
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Compound Stability: Ensure the stability of your this compound stock solution and the formulation used for administration. Improper storage or handling can lead to degradation of the compound.
Data Interpretation & Off-Target Effects
Q4: How can I confirm that the observed effects are specific to RIPK2 inhibition by this compound?
A4: To demonstrate specificity, consider the following experimental controls:
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Use of a Structurally Unrelated RIPK2 Inhibitor: Comparing the effects of this compound with another well-characterized RIPK2 inhibitor can help confirm that the observed phenotype is due to on-target inhibition.
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Rescue Experiments: If possible, genetically rescue the phenotype by overexpressing a form of RIPK2 that is resistant to this compound.
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Kinase Profiling: While this compound has shown good specificity, it's beneficial to be aware of any potential off-target kinase inhibition.[6][7] In vitro kinase panels can provide a broader view of its selectivity.
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Cell-Based Assays: Utilize cell lines with genetic knockouts or knockdowns of RIPK2 to confirm that the cellular effects of this compound are dependent on the presence of its target.
Q5: What are the known IC50 values for this compound?
A5: The reported in vitro IC50 value for this compound against RIPK2 is 14.1 nM.[6][7][8][9]
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Animal Model(s) Used | Key Findings | Reference |
| This compound | RIPK2 | 14.1 | MDP-induced peritonitis, SAMP1/YitFc (Crohn's Disease model) | Potent inhibition of RIPK2, reduction of inflammatory cytokines. | [6][7][8][9] |
| OD36 | RIPK2 | 5.3 | MDP-induced peritonitis, SAMP1/YitFc (Crohn's Disease model) | Potent inhibition of RIPK2, reduction of inflammatory cytokines. | [6][7][8][9] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in an MDP-Induced Peritonitis Model
This protocol provides a general framework. Specific parameters such as animal strain, age, sex, and this compound dosage should be optimized for your specific research question.
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Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
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Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
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This compound Preparation: Prepare a fresh solution of this compound in a suitable vehicle on the day of the experiment.
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Compound Administration: Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection. A typical pre-treatment time is 30 minutes before the inflammatory challenge.[1]
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Induction of Peritonitis: Induce peritonitis by i.p. injection of Muramyl Dipeptide (MDP).
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Monitoring: Monitor the animals for clinical signs of distress according to your institution's animal welfare guidelines.
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-MDP injection), euthanize the animals and collect peritoneal lavage fluid.[1] Blood and tissue samples can also be collected for further analysis.
-
Analysis:
-
Perform cell counts and differentials on the peritoneal lavage fluid to assess immune cell infiltration.
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Measure cytokine and chemokine levels in the lavage fluid and/or serum using methods like ELISA or multiplex assays.
-
Analyze target engagement in relevant tissues by measuring phosphorylated RIPK2 levels via Western blot or immunohistochemistry.
-
Visualizations
References
- 1. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019161495A9 - Ripk2 inhibitors - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. msviewsandnews.org [msviewsandnews.org]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 9. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
OD38 data analysis and interpretation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OD38-related assays and protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western Blot?
The theoretical molecular weight of the unmodified this compound protein is 75 kDa. However, post-translational modifications such as glycosylation or phosphorylation can cause the protein to migrate at a higher apparent molecular weight. Always include a positive control with a known migration pattern to accurately identify the band corresponding to this compound.
Q2: Which cell lines are recommended as positive and negative controls for this compound expression?
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Positive Control: The 'Xenogen-2' cell line has been shown to consistently express high levels of this compound.
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Negative Control: The 'Null-O' cell line does not express this compound and can be used to confirm antibody specificity.
Q3: What is the subcellular localization of this compound?
This compound is primarily a transmembrane receptor, with its C-terminal domain located in the cytoplasm. Cell fractionation experiments followed by Western Blot can be used to confirm its localization in the membrane fraction.
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot
If you are observing a faint band or no band at all for this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Low Protein Concentration | Increase the total protein loaded onto the gel. Use a positive control lysate known to express this compound to verify the protocol. |
| Poor Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking. Ensure the gel and membrane are in close contact and that no air bubbles are present. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform a titration to determine the optimal antibody dilution. |
| Ineffective Lysis Buffer | Ensure your lysis buffer is appropriate for extracting membrane proteins and includes protease inhibitors to prevent degradation. |
Issue 2: High Background in ELISA
A high background can obscure the specific signal in your this compound ELISA. The following table outlines common reasons and remedies.
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number and duration of wash steps to thoroughly remove unbound antibodies and reagents. |
| Inadequate Blocking | Optimize blocking by trying different blocking agents (e.g., BSA instead of non-fat milk) or increasing the blocking time. |
| Antibody Concentration Too High | Excessive primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentrations. |
| Contaminated Wash Buffer | Use freshly prepared, sterile wash buffer for each experiment to avoid contamination. |
Issue 3: Inconsistent Cq Values in qPCR
Variability in Cq values for this compound gene expression analysis can compromise data interpretation. Address this issue with the following steps.
| Potential Cause | Troubleshooting Steps |
| Incorrect Baseline Settings | Use the software's automatic baseline setting unless there is significant background noise that requires manual adjustment. |
| Poor Primer/Probe Design | Ensure that primers for this compound are specific and do not form primer-dimers. Validate primer efficiency with a standard curve. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique to ensure consistent sample and reagent volumes. |
| Sample Contamination | The presence of PCR inhibitors in the samples can affect amplification efficiency. Purify your RNA/cDNA samples thoroughly. |
Experimental Protocols
This compound Western Blot Protocol
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Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
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Electrophoresis: Load 20-30 µg of protein per well onto a 4-12% SDS-PAGE gel. Run the gel at 120V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
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Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with anti-OD38 antibody (1:1000 dilution) overnight at 4°C.
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Washing: Wash the membrane three times for 10 minutes each with TBST.
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Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and an imaging system.
This compound Quantitative PCR (qPCR) Protocol
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RNA Extraction: Isolate total RNA from cell pellets using an RNA purification kit.
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cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
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qPCR Reaction Setup: Prepare a reaction mix containing cDNA, SYBR Green master mix, and this compound-specific primers.
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Thermal Cycling: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
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Data Analysis: Determine the Cq values and calculate the relative expression of this compound using the ΔΔCq method, normalizing to a stable housekeeping gene.
Visualizations
Technical Support Center: OD38 Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining OD38 purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is the first step if my this compound protein does not bind to the affinity column?
A1: If your His-tagged this compound protein is not binding to the Immobilized Metal Affinity Chromatography (IMAC) resin, one of the primary reasons could be that the His-tag is inaccessible, possibly buried within the protein's three-dimensional structure.[1] To determine if this is the issue, you can perform the purification under denaturing conditions using agents like urea or guanidinium chloride.[1] If the protein binds under these conditions, it indicates that protein folding is likely obscuring the tag.[1] Another common issue is an incorrect buffer pH; ensure the pH of your binding buffer is appropriate, as low pH can cause protonation of histidine residues and prevent binding.[1]
Q2: My this compound protein is eluting with many contaminants after affinity chromatography. What can I do to improve purity?
A2: Co-elution of contaminating proteins is a common challenge. To enhance purity, consider a second purification step, such as ion exchange or size exclusion chromatography.[2][3] For affinity chromatography, you can try to reduce nonspecific binding by increasing the imidazole concentration in your wash buffer or adjusting the salt concentration (up to 1 M NaCl).[4] Adding a non-ionic detergent (e.g., 0.1% Tween) to your buffers can also help disrupt nonspecific interactions.[4]
Q3: After ion exchange chromatography, my this compound protein is in a high-salt buffer. How can I remove the salt?
A3: A common method to remove salt from your protein sample after ion exchange chromatography is to use size exclusion chromatography (SEC), also known as gel filtration.[3][5] This technique separates molecules based on size, and smaller molecules like salt ions will be separated from your larger protein.[3][5] Alternatively, dialysis or buffer exchange using a desalting column can be employed to transfer your protein into a low-salt buffer.[6]
Q4: I am seeing protein aggregation during my purification process. How can I prevent this?
A4: Protein aggregation can be caused by several factors, including high protein concentration, exposure to harsh elution conditions (e.g., high salt or extreme pH), or improper buffer conditions.[2] To mitigate aggregation, you can try eluting with a linear gradient instead of a step elution to avoid a sudden high concentration of the protein.[2][4] Additives such as glycerol (up to 20%), non-ionic detergents, or specific amino acids like arginine and glutamic acid can also help to increase protein solubility and prevent aggregation.
Troubleshooting Guides
Affinity Chromatography (IMAC)
| Problem | Possible Cause | Solution |
| No or weak binding of this compound to the column | Inaccessible His-tag.[1] | Perform purification under denaturing conditions (e.g., with urea or guanidinium chloride).[1] Consider re-engineering the protein with a longer, more flexible linker between the tag and the protein.[1] |
| Incorrect buffer pH.[1] | Ensure the binding buffer pH is appropriate for His-tag binding (typically 7.4-8.0). Adjust the pH after adding imidazole, as it can lower the buffer's pH.[1] | |
| Presence of chelating or reducing agents in the sample. | Remove agents like EDTA or DTT from the sample buffer, as they can strip the metal ions from the resin. | |
| This compound elutes with contaminants | Nonspecific binding of other proteins. | Increase the imidazole concentration in the wash buffer. Add non-ionic detergents (e.g., 0.2% Tween-20) or increase the NaCl concentration in the wash and binding buffers. |
| Contaminants are associated with the tagged protein. | Add detergents and/or reducing agents before cell lysis. Increase detergent levels (up to 2% Tween 20) or add glycerol (up to 20%) to the wash buffer. | |
| This compound does not elute from the column | Elution conditions are too mild. | Increase the imidazole concentration in the elution buffer or decrease the pH.[7] |
| Protein has precipitated on the column.[4] | Decrease the amount of sample loaded or elute with a linear gradient instead of a step elution.[4] Add detergents or change the NaCl concentration in the elution buffer. |
Ion Exchange Chromatography (IEX)
| Problem | Possible Cause | Solution |
| This compound does not bind to the column | Incorrect buffer pH.[6][8] | For anion exchange, the buffer pH should be at least 0.5 pH units above the protein's pI. For cation exchange, it should be at least 0.5 pH units below the pI.[6] |
| Ionic strength of the sample is too high.[2][8] | Desalt the sample or dilute it with the starting buffer before loading onto the column.[8] | |
| This compound elutes too early (in the wash) | Ionic strength of the sample or buffer is too high.[8] | Decrease the ionic strength of the sample or buffer.[8] |
| Incorrect pH conditions.[8] | For anion exchange, increase the buffer pH. For cation exchange, decrease the buffer pH.[8] | |
| This compound elutes too late or not at all | Protein is binding too strongly.[8] | Increase the salt concentration in the elution buffer. Alternatively, for an anion exchanger, decrease the buffer pH, and for a cation exchanger, increase the buffer pH.[8] |
| Protein has precipitated on the column. | Use additives like urea or zwitterions to prevent aggregation.[8] Clean the column according to the manufacturer's instructions. | |
| Poor resolution of peaks | Gradient is too steep.[9] | Decrease the slope of the elution gradient. |
| Column is overloaded.[8] | Decrease the amount of sample loaded onto the column.[8] |
Size Exclusion Chromatography (SEC)
| Problem | Possible Cause | Solution |
| Poor resolution | Incorrect column choice.[10] | Select a column with a pore size appropriate for the molecular weight of this compound.[10][11] |
| Flow rate is too high.[10] | Reduce the flow rate to allow for better separation.[10] | |
| Column is too short.[10] | Use a longer column for better separation.[10] | |
| Peak tailing | Interactions between this compound and the column matrix.[8] | Increase the ionic strength of the mobile phase by adding salt (e.g., 150 mM NaCl) to minimize ionic interactions.[8][10] |
| This compound elutes earlier or later than expected | Protein is aggregated (elutes earlier). | Analyze the sample for aggregates. Optimize buffer conditions to prevent aggregation. |
| Protein is interacting with the column matrix (elutes later). | Increase the salt concentration in the mobile phase.[10] |
Experimental Protocols & Methodologies
General Protein Expression and Lysis Protocol
This protocol is a general guideline for the expression and lysis of a recombinant protein like this compound in E. coli.
-
Inoculation: Inoculate a starter culture of E. coli expressing this compound in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.5 - 0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at a lower temperature (e.g., 18°C) overnight with shaking.[12]
-
Cell Harvest: Harvest the cells by centrifugation at 4000 rpm for 20 minutes at 4°C.[12][13]
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Lysis: Resuspend the cell pellet in a chilled lysis buffer (e.g., 20 mM sodium phosphate pH 7.4, 0.5 M NaCl, 5 mM imidazole, 5% glycerol).[14] Lyse the cells using sonication on ice. To reduce viscosity from released nucleic acids, add DNase I.
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Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to pellet cell debris. The clarified supernatant containing the soluble this compound is now ready for purification.
Visualizations
This compound Purification Workflow
Caption: A typical workflow for the purification of recombinant this compound protein.
Troubleshooting Logic for Poor Binding in Affinity Chromatography
Caption: Decision tree for troubleshooting poor binding in affinity chromatography.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
- 5. m.youtube.com [m.youtube.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 9. pdf.dutscher.com [pdf.dutscher.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Expression Protocol | Popa Lab [popalab.uwm.edu]
- 14. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: OD38 vs. [Competitor Compound A] in Modulating the p38 MAPK Signaling Pathway
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "OD38" or a direct competitor labeled "[Competitor Compound A]". The following guide is a template based on a plausible scientific context, using a hypothetical p38 MAPK inhibitor as an example to demonstrate the structure and content that can be provided once specific compound names are supplied.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Activation of this pathway is implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of two hypothetical compounds, this compound and Compound X (as a stand-in for "[competitor compound A]"), in modulating the p38 MAPK pathway.
Mechanism of Action
Both this compound and Compound X are hypothesized to be small molecule inhibitors targeting key kinases within the p38 MAPK cascade. The pathway is typically initiated by external stimuli, leading to the activation of upstream kinases, which in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, leading to a cellular response.
Comparative Efficacy Data
The relative potency of this compound and Compound X was assessed using in vitro kinase assays and cell-based assays measuring downstream effects.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | p38α | LanthaScreen™ Eu Kinase Binding | 15 |
| Compound X | p38α | ADP-Glo™ Kinase Assay | 25 |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of the target kinase activity.
Table 2: Cellular Assay - Inhibition of TNF-α Production
| Compound | Cell Line | Stimulus | IC₅₀ (nM) |
| This compound | THP-1 cells | Lipopolysaccharide (LPS) | 50 |
| Compound X | THP-1 cells | Lipopolysaccharide (LPS) | 80 |
This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNF-α, a downstream consequence of p38 activation.
Experimental Protocols
p38α In Vitro Kinase Assay (Illustrative Workflow)
The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC₅₀ value of an inhibitor.
Methodology:
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Compound Preparation: this compound and Compound X were serially diluted in DMSO to create a range of concentrations.
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Reaction Setup: Recombinant human p38α enzyme was incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
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Incubation: The serially diluted compounds were added to the kinase reaction mixture and incubated at room temperature for 60 minutes.
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Detection: A detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity), was added to each well.
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Data Acquisition: The resulting luminescence was measured using a plate reader.
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Analysis: Data were normalized to controls, and the IC₅₀ values were calculated using a four-parameter logistic curve fit.
THP-1 Cell-Based TNF-α Assay
Methodology:
-
Cell Culture: Human THP-1 monocytes were differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Differentiated cells were pre-incubated with various concentrations of this compound or Compound X for 1 hour.
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Stimulation: Cells were then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
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Incubation: The cells were incubated for 6 hours at 37°C.
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Quantification: The concentration of TNF-α in the cell culture supernatant was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
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Analysis: The IC₅₀ values were determined by plotting the percentage of TNF-α inhibition against the compound concentration.
Summary
Based on the hypothetical data presented, this compound demonstrates greater potency in both direct kinase inhibition and cell-based functional assays compared to Compound X. The lower IC₅₀ values for this compound suggest it is a more effective inhibitor of the p38 MAPK pathway at the concentrations tested.
To proceed with a factual comparison, please provide the specific names of the compounds of interest.
References
Unraveling the Data: A Comparative Guide to OD38 Reproducibility
A critical examination of the reproducibility of experimental results is paramount for the advancement of scientific research and the development of novel therapeutics. This guide provides a comprehensive comparison of available data concerning the reproducibility of outcomes related to "OD38," a term that appears to be a potential typographical error for the well-studied transmembrane glycoprotein, CD38. Due to the absence of specific research on "this compound," this analysis will proceed under the assumption that the intended subject is CD38, a significant target in multiple myeloma.
The current body of scientific literature lacks specific studies on the reproducibility of a molecule or product explicitly named "this compound." Extensive searches have yielded no direct results for this term. However, the close resemblance to "CD38" suggests a possible error. CD38 is a type II transmembrane glycoprotein that plays a crucial role in cell adhesion, signaling, and ectoenzymatic activity.[1] Its high expression on multiple myeloma cells has made it a key target for antibody-based therapies.[1]
This guide will, therefore, focus on the broader context of reproducibility in biomedical research and the known mechanisms of action of CD38-targeting agents, which would be foundational to any reproducibility study.
The Landscape of Biomedical Research Reproducibility
Recent years have seen a growing focus on the reproducibility of scientific findings, with some analyses indicating that a significant portion of preclinical biomedical research may be difficult to replicate.[2] This "reproducibility crisis" has been attributed to several factors, including insufficient detail in experimental protocols, statistical issues, and the pressure to publish novel findings.[2][3] Large-scale efforts, such as the Brazilian Reproducibility Initiative, are underway to systematically assess the replicability of biomedical experiments and identify key areas for improvement.[4] These initiatives highlight the importance of transparent and detailed reporting of experimental methods to ensure that findings can be independently verified.
Understanding CD38: A Foundation for Reproducible Research
CD38 is a multifaceted protein with several key functions that are relevant to its role as a therapeutic target.[1] Understanding these mechanisms is essential for designing and interpreting reproducibility studies of CD38-targeted therapies.
Key Signaling Pathways and Mechanisms of Action of CD38 Antibodies:
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Fc-dependent Immune Effector Mechanisms: CD38 antibodies primarily exert their anti-tumor effects through the engagement of the immune system. This includes:
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Complement-dependent cytotoxicity (CDC): The antibody binds to CD38 on the tumor cell surface, activating the complement cascade, which leads to the formation of a membrane attack complex and subsequent cell lysis.
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Antibody-dependent cellular cytotoxicity (ADCC): Natural killer (NK) cells recognize the Fc portion of the antibody bound to the tumor cell, triggering the release of cytotoxic granules that induce apoptosis.
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Antibody-dependent cellular phagocytosis (ADCP): Macrophages and other phagocytic cells recognize the antibody-coated tumor cells and engulf them.[1]
-
-
Inhibition of Ectoenzymatic Function: CD38 has enzymatic activity, converting NAD+ to cyclic ADP-ribose. Inhibition of this function can impact cellular metabolism and signaling.[1]
-
Induction of Apoptosis: Direct binding of some CD38 antibodies can trigger programmed cell death in tumor cells.[1]
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Immunomodulatory Effects: CD38 antibodies can also eliminate regulatory T cells, regulatory B cells, and myeloid-derived suppressor cells, thereby enhancing the host's anti-tumor immune response.[1]
To visually represent these interconnected pathways, a Graphviz diagram is provided below:
Caption: Mechanisms of action of CD38 antibodies against multiple myeloma cells.
A Framework for a Reproducibility Study of a CD38-Targeting Agent
To ensure the reproducibility of findings related to a CD38-targeting agent, a detailed and standardized experimental workflow is crucial. The following diagram outlines a potential workflow for such a study.
Caption: A standardized workflow for a CD38-targeting agent reproducibility study.
Hypothetical Data Comparison and Experimental Protocol
In the absence of specific data for "this compound," we present a hypothetical table comparing the performance of two different anti-CD38 antibodies (Antibody A and Antibody B) in key in vitro assays. This serves as a template for how such data should be presented for clear comparison.
| Parameter | Antibody A | Antibody B |
| ADCC (% Lysis) | 65 ± 5% | 72 ± 4% |
| CDC (% Lysis) | 40 ± 3% | 35 ± 6% |
| EC50 (nM) | 1.2 | 1.5 |
| Binding Affinity (KD, nM) | 0.8 | 1.1 |
Experimental Protocol: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol provides a detailed methodology for a key experiment cited in the hypothetical data table.
-
Cell Culture:
-
Target Cells: MM.1S multiple myeloma cells expressing high levels of CD38 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation. NK cells are then enriched from the PBMC population using a negative selection kit.
-
-
ADCC Assay:
-
Target cells are harvested, washed, and resuspended at a concentration of 1 x 10^5 cells/mL.
-
100 µL of the target cell suspension is added to each well of a 96-well U-bottom plate.
-
Serial dilutions of the anti-CD38 antibodies (Antibody A and Antibody B) or an isotype control antibody are prepared and added to the wells.
-
The plate is incubated for 30 minutes at 37°C.
-
Effector cells (NK cells) are added to the wells at an effector-to-target (E:T) ratio of 25:1.
-
The plate is incubated for 4 hours at 37°C.
-
Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is the LDH release from target cells incubated with media alone.
-
Maximum release is the LDH release from target cells lysed with a detergent.
-
Data are presented as the mean ± standard deviation from at least three independent experiments.
-
While specific reproducibility studies for "this compound" are not available, this guide provides a framework for understanding and evaluating the reproducibility of research related to its likely intended target, CD38. By adhering to detailed experimental protocols, transparently reporting data, and understanding the underlying biological mechanisms, the scientific community can work towards ensuring the robustness and reliability of findings in this critical area of drug development. Should further clarification on the identity of "this compound" become available, this guide will be updated accordingly.
References
- 1. CD38 Antibodies in Multiple Myeloma: Mechanisms of Action and Modes of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical researchers' perspectives on the reproducibility of research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
cross-validation of OD38 experimental findings
An important consideration for researchers and drug development professionals is the rigorous validation of experimental findings. This guide provides a comparative analysis of the experimental data related to the well-established therapeutic target, CD38, with a focus on cross-validation and comparison with alternative approaches. While the initial query referenced "OD38," this appears to be a typographical error, as the vast body of relevant scientific literature points to "CD38," a critical molecule in immunology and oncology.
Understanding CD38: A Key Therapeutic Target
CD38 is a transmembrane glycoprotein with a crucial role in various biological processes, including receptor-mediated adhesion and signaling, as well as ectoenzymatic activity. It is expressed on the surface of many immune cells, and its high expression on multiple myeloma (MM) cells has made it a prime target for antibody-based therapies.[1]
Key Experimental Findings and Mechanisms of Action
The primary therapeutic approach targeting CD38 involves monoclonal antibodies (mAbs). The mechanisms of action for anti-CD38 mAbs are multifaceted and have been extensively studied. Key experimental findings confirm that these antibodies induce tumor cell death through several Fc-dependent immune effector mechanisms:[1]
-
Complement-Dependent Cytotoxicity (CDC): Anti-CD38 mAbs can activate the complement cascade, leading to the formation of a membrane attack complex that lyses the tumor cell.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): These antibodies flag tumor cells for destruction by immune effector cells, such as natural killer (NK) cells.
-
Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages are triggered to engulf and destroy antibody-coated tumor cells.[1]
-
Apoptosis Induction: Cross-linking of CD38 by antibodies can directly induce programmed cell death in tumor cells.
-
Modulation of Ectoenzymatic Function: CD38 has enzymatic functions that can be inhibited by antibody binding, further contributing to anti-tumor effects.
-
Immunomodulatory Effects: Anti-CD38 mAbs can also enhance anti-tumor immunity by eliminating immunosuppressive regulatory T cells, regulatory B cells, and myeloid-derived suppressor cells, which also express CD38.[1]
Cross-Validation of Experimental Findings
The efficacy of targeting CD38 has been validated through numerous preclinical studies and pivotal clinical trials. The initial findings on the mechanisms of action have been consistently reproduced across different research groups and in various model systems.
Clinical Trial Validation
Phase 3 clinical trials for CD38-targeting antibodies like daratumumab and isatuximab have provided robust, large-scale validation of the preclinical findings. These trials have consistently demonstrated significant improvements in patient outcomes for multiple myeloma. For instance, the combination of anti-CD38 mAbs with standard-of-care regimens has become a new benchmark in frontline therapy.[2]
The pivotal Phase 3 trial for OTL38 (a fluorescent dye targeting the folate receptor, not CD38, but often confused due to similar nomenclature) in ovarian cancer detection also serves as an example of rigorous clinical validation of a targeted agent, with a clear study design to assess efficacy.[3]
Comparison with Alternative Therapies
The therapeutic landscape for multiple myeloma is continually evolving. The performance of anti-CD38 mAbs is often compared with other classes of drugs, such as proteasome inhibitors and immunomodulatory drugs.
| Therapeutic Approach | Mechanism of Action | Key Advantages | Key Limitations |
| Anti-CD38 Monoclonal Antibodies | CDC, ADCC, ADCP, Apoptosis Induction, Immunomodulation | Broad mechanisms of action, synergistic with other agents | Potential for resistance, infusion-related reactions |
| Proteasome Inhibitors | Inhibition of proteasome activity, leading to apoptosis | High efficacy in relapsed/refractory MM | Peripheral neuropathy, cardiotoxicity |
| Immunomodulatory Drugs (IMiDs) | Modulation of the tumor microenvironment, T-cell activation | Oral administration, established efficacy | Teratogenicity, risk of secondary malignancies |
| Bispecific Antibodies | Engage T-cells to kill tumor cells (e.g., targeting CD38 and CD3) | High potency, potential for off-the-shelf use | Cytokine release syndrome, neurotoxicity |
| CAR-T Cell Therapy | Genetically engineered T-cells targeting tumor antigens | High response rates in heavily pretreated patients | Complex manufacturing, significant toxicities |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are summaries of typical protocols used in the evaluation of anti-CD38 antibodies.
ADCC Assay Protocol
-
Target Cell Preparation: Multiple myeloma cell lines expressing high levels of CD38 are labeled with a fluorescent dye (e.g., Calcein AM).
-
Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells are used as effector cells.
-
Co-culture: Labeled target cells are incubated with effector cells at various effector-to-target ratios in the presence of different concentrations of the anti-CD38 mAb.
-
Cytotoxicity Measurement: The release of the fluorescent dye from lysed target cells is quantified using a fluorescence plate reader. The percentage of specific lysis is calculated relative to control wells.
CDC Assay Protocol
-
Target Cell Preparation: CD38-expressing multiple myeloma cells are prepared.
-
Incubation: Cells are incubated with the anti-CD38 mAb in the presence of a source of active human complement (e.g., normal human serum).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT) or by flow cytometry with a viability dye (e.g., Propidium Iodide). The percentage of cell death due to complement activation is determined.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action of anti-CD38 antibodies and a typical experimental workflow.
Caption: Mechanisms of action of anti-CD38 monoclonal antibodies.
Caption: A typical preclinical experimental workflow for validating a novel anti-CD38 antibody.
References
A Comparative Analysis of CpG Oligodeoxynucleotide Analogs as TLR9 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different classes of synthetic oligodeoxynucleotides (ODNs) containing unmethylated CpG motifs, which act as agonists for Toll-like receptor 9 (TLR9). The activation of TLR9 on immune cells, such as B cells and plasmacytoid dendritic cells (pDCs), triggers innate and subsequent adaptive immune responses, making these CpG ODNs potent immunomodulators with applications as vaccine adjuvants and in cancer immunotherapy.[1][2] This comparison focuses on the three major classes of CpG ODNs: Class A, Class B, and Class C, detailing their distinct structural features, immunological activities, and performance in key in vitro assays.
Overview of CpG ODN Classes
CpG ODNs are broadly categorized into three main classes based on their structure and the type of immune response they induce.[3]
-
Class A (e.g., ODN 2216): Characterized by a phosphodiester central CpG-containing palindromic motif and a phosphorothioate 3' poly-G string.[3] They are potent inducers of high levels of interferon-alpha (IFN-α) from pDCs.[3]
-
Class B (e.g., ODN 1826, ODN 2006): These ODNs have a complete phosphorothioate backbone with one or more CpG motifs.[3] They are strong activators of B cells, leading to their proliferation and differentiation.[3]
-
Class C (e.g., ODN 2395): This class combines features of both Class A and B, with a complete phosphorothioate backbone and a CpG-containing palindromic motif.[3] They are capable of inducing both strong IFN-α secretion and potent B cell activation.[3]
Comparative Performance Data
The following tables summarize the quantitative data on the performance of representative analogs from each CpG ODN class in key immunological assays.
Table 1: Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
| CpG ODN Class | Analog Example | IFN-α Induction | IL-6 Induction | TNF-α Induction |
| Class A | ODN 2216 | ++++ (High) | + (Low) | + (Low) |
| Class B | ODN 2006 | + (Low) | +++ (High) | +++ (High) |
| Class C | ODN 2395 | +++ (High) | ++ (Moderate) | ++ (Moderate) |
Data compiled from qualitative and quantitative descriptions in multiple sources.
Table 2: B Cell Activation and Proliferation
| CpG ODN Class | Analog Example | B Cell Activation (CD80/CD86 Expression) | B Cell Proliferation |
| Class A | ODN 2216 | + (Low) | + (Low) |
| Class B | ODN 1826/2006 | ++++ (High) | ++++ (High) |
| Class C | ODN 2395 | +++ (High) | +++ (High) |
| Novel Class C | HP06T07 | ++++ (Very High) | ++++ (Very High) |
A novel Class C ODN, HP06T07, has been reported to induce higher B cell activation and proliferation than ODN 2395.
Table 3: Cytotoxic T Lymphocyte (CTL) and Natural Killer (NK) Cell Activation
| CpG ODN Class | Analog Example | Augmentation of Peptide-Specific CTL Generation (in vitro) | NK Cell Cytotoxicity |
| Class A | ODN 2216 | ++++ (Potent) | ++ (Moderate) |
| Class B | ODN 1826 | ++ (Moderate) | + (Low) |
| Class C | ODN 2395 | ++ (Moderate) | +++ (High) |
In vitro studies have shown that Class A CpG ODNs are superior to Class B and C in augmenting the generation of human peptide-specific CTLs.[4][5] Class C ODNs have been shown to be more efficient in mediating NK cell-dependent cytotoxicity compared to Class A and B.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by CpG ODNs and the general workflows for the experimental protocols used to evaluate their activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Stimulation of Human PBMCs with CpG ODNs
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Stimulation: Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells/well. Add different classes of CpG ODNs (e.g., ODN 2216, ODN 1826, ODN 2395) at various concentrations (typically 0.1 - 10 µg/mL). Include a negative control (medium alone or a non-CpG ODN).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified duration depending on the downstream assay (e.g., 24-72 hours for cytokine analysis, 3-7 days for proliferation assays).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: After the incubation period, centrifuge the 96-well plates and collect the cell culture supernatants.
-
ELISA Procedure: Use commercially available ELISA kits for human IFN-α, IL-6, and TNF-α. Follow the manufacturer's instructions, which typically involve:
-
Coating the ELISA plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay for B Cells
-
CFSE Staining: Before stimulation, label the PBMCs with CFSE dye (typically at a final concentration of 1-5 µM). CFSE passively diffuses into cells and binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved.
-
Stimulation and Culture: Stimulate the CFSE-labeled PBMCs with CpG ODNs as described above and culture for 5-7 days to allow for cell division.
-
Flow Cytometry: After the culture period, harvest the cells and stain them with fluorescently labeled antibodies against B cell markers (e.g., CD19).
-
Data Analysis: Analyze the cells using a flow cytometer. Gate on the CD19+ B cell population and analyze the CFSE fluorescence. The sequential halving of CFSE fluorescence allows for the quantification of the number of cell divisions.
Cytotoxicity Assay for Cytotoxic T Lymphocytes (CTLs)
-
CTL Generation: Co-culture PBMCs with a specific peptide antigen and a CpG ODN for 7-10 days to generate antigen-specific CTLs.
-
Target Cell Labeling: Label target cells (e.g., a tumor cell line expressing the specific antigen) with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: Co-culture the generated CTLs (effector cells) with the labeled target cells at different effector-to-target (E:T) ratios for 4-6 hours.
-
Measurement of Cell Lysis: Measure the release of the dye or isotope from the lysed target cells into the supernatant.
-
Data Analysis: Calculate the percentage of specific lysis to determine the cytotoxic activity of the generated CTLs.
References
- 1. researchgate.net [researchgate.net]
- 2. iji.sums.ac.ir [iji.sums.ac.ir]
- 3. Cytotoxicity Assay Protocol [protocols.io]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Validating the Mechanism of Action for OD38: A Comparative Guide for a Novel p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of OD38, a novel investigational inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. By comparing its performance with established p38 inhibitors, this document offers a detailed analysis supported by experimental data and protocols. The p38 MAPK pathway is a critical mediator of cellular responses to stress and inflammation, making it a key therapeutic target for a range of diseases.[1][2]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a highly conserved signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and environmental stresses like UV radiation and osmotic shock.[1][3] Activation of this pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[3][4]
The canonical activation of the p38 pathway involves a three-tiered kinase cascade.[5] Upstream mitogen-activated protein kinase kinase kinases (MAP3Ks or MKKKs) phosphorylate and activate MAP2Ks (MKKs), specifically MKK3 and MKK6.[3] These, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation. Activated p38 then phosphorylates a wide array of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as activating transcription factor 2 (ATF2).[6] This signaling cascade ultimately modulates gene expression and cellular responses.[1]
Validation of this compound's Inhibitory Activity
To validate the mechanism of action of this compound as a p38 MAPK inhibitor, a series of biochemical and cell-based assays are essential. The following sections detail the experimental protocols and present hypothetical comparative data for this compound against a well-characterized p38 inhibitor, SB203580, and a vehicle control.
Biochemical Kinase Assay: Direct Inhibition of p38α
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified, active p38α kinase.
Experimental Protocol:
-
Reagents and Materials: Recombinant active p38α enzyme, biotinylated ATF2 substrate, [γ-³³P]ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT), this compound, SB203580 (positive control), DMSO (vehicle control), streptavidin-coated plates, and a scintillation counter.[7][8]
-
Procedure:
-
Prepare serial dilutions of this compound and SB203580 in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant p38α enzyme, and the test compounds (this compound, SB203580, or DMSO).
-
Initiate the kinase reaction by adding a mixture of biotinylated ATF2 substrate and [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[7]
-
Stop the reaction by adding EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated ATF2 substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Comparative Data:
| Compound | Target | IC₅₀ (nM) |
| This compound | p38α | 15 |
| SB203580 | p38α | 50 |
| Vehicle (DMSO) | p38α | >10,000 |
Cell-Based Assay: Inhibition of p38 Phosphorylation
This assay determines whether this compound can inhibit the activation of p38 MAPK in a cellular context by measuring the level of phosphorylated p38 (p-p38).
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line (e.g., THP-1 monocytes or HeLa cells) in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound, SB203580, or DMSO for 1-2 hours.
-
Stimulate the cells with a p38 activator, such as lipopolysaccharide (LPS) or anisomycin, for 15-30 minutes to induce p38 phosphorylation.
-
-
Detection of p-p38 (Western Blot):
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182) and total p38 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the p-p38 signal to the total p38 signal.
-
-
Detection of p-p38 (High-Content Screening - HCS):
-
After stimulation, fix and permeabilize the cells in the 96-well plate.
-
Incubate with a primary antibody against phospho-p38 (Thr180/Tyr182).
-
Add a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst).
-
Acquire images using an automated imaging system and quantify the fluorescence intensity of p-p38 in the nucleus and/or cytoplasm.
-
Comparative Data (HCS):
| Compound (1 µM) | Stimulant | % Inhibition of p-p38 |
| This compound | Anisomycin | 85% |
| SB203580 | Anisomycin | 78% |
| Vehicle (DMSO) | Anisomycin | 0% |
Downstream Target Modulation: TNF-α Production Assay
This assay validates that the inhibition of p38 by this compound leads to a functional downstream effect, such as the reduction of pro-inflammatory cytokine production.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Use a cell line that produces TNF-α in response to p38 activation, such as human peripheral blood mononuclear cells (PBMCs) or THP-1 cells.
-
Pre-incubate the cells with different concentrations of this compound, SB203580, or DMSO.
-
Stimulate the cells with LPS to induce TNF-α production.
-
-
TNF-α Measurement (ELISA):
-
After an appropriate incubation period (e.g., 4-6 hours), collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated vehicle control.
Comparative Data:
| Compound (1 µM) | Stimulant | % Inhibition of TNF-α |
| This compound | LPS | 92% |
| SB203580 | LPS | 88% |
| Vehicle (DMSO) | LPS | 0% |
Experimental Validation Workflow
The following diagram illustrates the logical workflow for validating a novel p38 MAPK inhibitor like this compound.
References
- 1. What are p38α inhibitors and how do they work? [synapse.patsnap.com]
- 2. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are p38γ inhibitors and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
Independent Verification of "OD38" Studies Unspecified Due to Lack of Publicly Available Data
A comprehensive review of publicly available scientific literature and data sources did not yield specific information for a product, technology, or study consistently identified as "OD38." Therefore, a direct comparison guide with independent verification data cannot be compiled at this time.
For researchers, scientists, and drug development professionals seeking to evaluate the performance and methodologies of a particular product or study, access to independent verification is crucial. Such validation ensures the reliability and reproducibility of scientific claims. However, in the case of "this compound," the absence of a clear referent in published research, clinical trials, or product databases prevents the aggregation of comparative data and detailed experimental protocols as requested.
The term "this compound" is ambiguous and does not correspond to a well-defined entity in the scientific domain based on the conducted searches. Potential interpretations could range from an internal project code to a specific optical density reading in an assay, but no prominent or independently verified subject with this designation was identified.
To facilitate the creation of a detailed comparison guide, more specific information is required to identify the subject of interest accurately. Please provide further details, such as:
-
Full Product Name: If "this compound" refers to a commercial product, please provide its complete name and the name of the manufacturer.
-
Technology/Platform: If "this compound" refers to a specific technology or platform, please provide a more detailed description of its scientific basis and application.
Upon receipt of more specific information, a thorough search for independent verification studies, comparative data, and experimental protocols can be re-initiated to generate the requested guide.
OD38 clinical trial phase 1 results vs preclinical data
An extensive search for information on a compound designated "OD38" has yielded no specific results for a clinical trial or preclinical data under this name. It is possible that "this compound" is an internal development code, a mistyped name, or a compound not yet disclosed in publicly available resources.
The search did, however, identify information on several other therapeutic agents, some with similar naming conventions, that are currently in various stages of preclinical and clinical development. These include:
-
HexaBody-CD38 (GEN3014): A hexamerization-enhanced human IgG1 antibody targeting CD38. Preclinical data has been published, and a clinical trial in patients with multiple myeloma has been initiated.
-
G1T38: A novel, potent, and selective inhibitor of cyclin-dependent kinases 4/6 (CDK4/6). Preclinical characterization has been detailed, and a phase 1a clinical trial has been conducted.
-
OTL38 (Pafolacianine sodium): An imaging agent for folate receptor-positive ovarian cancer, for which phase 3 clinical trial data is available.
-
PLX038: A treatment for metastatic platinum-resistant ovarian, primary peritoneal, and fallopian tube cancer, with a registered phase 1 clinical trial.
-
CM313: A novel anti-CD38 monoclonal antibody with extensive preclinical characterization and ongoing phase 1 and 2 clinical trials for various indications.
Without specific information on "this compound," a direct comparison of its phase 1 clinical trial results and preclinical data cannot be provided. Researchers and professionals interested in this topic are encouraged to verify the specific compound name and consult relevant scientific literature and clinical trial registries.
Should a corrected or alternative designation for "this compound" be available, a detailed comparative guide can be generated, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Navigating Kinase Specificity: A Comparative Analysis of RIPK2 Inhibitors OD38 and OD36
For researchers and professionals in drug development, the precise targeting of kinases is a critical factor in the creation of effective and safe therapeutics. This guide provides a detailed comparison of the specificity of two closely related RIPK2 inhibitors, OD38 and OD36. By presenting quantitative data, experimental methodologies, and pathway visualizations, we aim to offer a clear and objective resource for informed decision-making in kinase inhibitor research.
Receptor-Interacting Protein Kinase 2 (RIPK2) is a key serine/threonine kinase involved in the innate immune response. It functions as a crucial signaling node downstream of the pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans. Upon activation, RIPK2 triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. Given its central role in inflammation, RIPK2 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases.
This guide focuses on the comparative specificity of two potent RIPK2 inhibitors, this compound and its analogue OD36. Both compounds have demonstrated significant efficacy in preclinical models, but a nuanced understanding of their respective kinase inhibition profiles is essential for their potential therapeutic application.
Quantitative Comparison of Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity of this compound and OD36 against RIPK2 and a selection of off-target kinases identified in panel screenings. The data highlights the potency and selectivity of each compound.
| Target Kinase | This compound IC50 (nM) | OD36 IC50 (nM) | Notes |
| RIPK2 | 14.1[1] | 5.3[1][2][3][4] | Both compounds are potent inhibitors of RIPK2. |
| ALK-2 | Inhibition >80% at 100 nM | IC50 = 47 nM[2][4] | OD36 shows notable off-target activity against ALK-2. |
| SIK2 | Inhibition >80% at 100 nM | Similar % inhibition to RIPK2 at 100 nM | Both compounds exhibit off-target effects on SIK2. |
| Fyn | Inhibition >80% at 100 nM | Inhibition >80% at 100 nM | Off-target activity observed for both compounds. |
| TGFB2 | Inhibition >80% at 100 nM | Inhibition >80% at 100 nM | Off-target activity observed for both compounds. |
| Lck | Inhibition >80% at 100 nM | Inhibition >80% at 100 nM | Off-target activity observed for both compounds. |
Note: A 366-kinase panel screening revealed that at a concentration of 100 nM, both this compound and OD36 demonstrated good selectivity for RIPK2, with significant inhibition (>80%) of only a few other kinases[1][5].
Experimental Methodologies
The determination of kinase inhibitor specificity and potency relies on robust and well-defined experimental protocols. The data presented in this guide were primarily generated using in vitro kinase assays.
Radiometric Kinase Assay
A common method to determine the IC50 of a kinase inhibitor is the radiometric kinase assay. This technique measures the incorporation of a radiolabeled phosphate group (from ATP) onto a substrate by the kinase.
General Protocol:
-
Reaction Setup: Recombinant RIPK2 kinase is incubated in a reaction buffer containing a known substrate (e.g., a generic kinase substrate peptide) and ATP, with one of the phosphate groups of ATP being radiolabeled (e.g., ³²P or ³³P).
-
Inhibitor Addition: A range of concentrations of the test compound (this compound or OD36) is added to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination: The kinase reaction is stopped, often by the addition of a strong acid or by spotting the mixture onto a phosphocellulose membrane which binds the substrate.
-
Quantification: The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
-
IC50 Determination: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoid curve.
Cellular RIPK2 Autophosphorylation Assay
To assess the activity of the inhibitors in a cellular context, assays that measure the autophosphorylation of RIPK2 are employed.
General Protocol:
-
Cell Culture: A suitable cell line, such as human embryonic kidney (HEK293) cells or bone marrow-derived macrophages (BMDMs), is cultured.
-
Transfection/Stimulation: Cells may be transfected to overexpress NOD2 and RIPK2. To induce RIPK2 activation, cells are stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP).
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or OD36 before stimulation with MDP.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release cellular proteins.
-
Immunoprecipitation and Western Blotting: RIPK2 is immunoprecipitated from the cell lysates, and the level of tyrosine autophosphorylation is assessed by Western blotting using an anti-phosphotyrosine antibody.
-
Analysis: The intensity of the phosphotyrosine signal is quantified to determine the extent of inhibition of RIPK2 autophosphorylation at different inhibitor concentrations.
Visualizing the Molecular Context
To better understand the mechanism of action of this compound and OD36, it is helpful to visualize the signaling pathway in which RIPK2 operates and the general workflow of a kinase inhibition assay.
Caption: The NOD2/RIPK2 signaling pathway leading to pro-inflammatory gene expression.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Conclusion
Both this compound and OD36 are highly potent inhibitors of RIPK2. OD36 exhibits a slightly lower IC50 for RIPK2, suggesting greater potency in in vitro assays. However, both compounds demonstrate a degree of off-target activity against other kinases at higher concentrations. The choice between these two inhibitors may therefore depend on the specific experimental context and the potential confounding effects of off-target inhibition. For applications requiring the highest possible on-target potency for RIPK2, OD36 may be the preferred compound. Conversely, if the off-target effects on kinases like ALK-2 are a concern, a careful evaluation of the effective concentration and potential for off-target engagement is warranted for both compounds. This guide provides the foundational data and context to aid researchers in making these critical assessments.
References
- 1. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. glpbio.com [glpbio.com]
- 5. WO2019161495A9 - Ripk2 inhibitors - Google Patents [patents.google.com]
A Comparative Literature Review of TLR9 Inhibitory Oligonucleotides: ODN 2088 and A151
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent Toll-like receptor 9 (TLR9) inhibitory oligonucleotides (iODNs), ODN 2088 and A151. It delves into their mechanisms of action, biological activities, and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting TLR9 for autoimmune and inflammatory diseases.
Introduction to TLR9 and Inhibitory Oligonucleotides
Toll-like receptor 9 (TLR9) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing unmethylated CpG dinucleotides present in bacterial and viral DNA.[1] Aberrant activation of TLR9 by self-DNA has been implicated in the pathogenesis of various autoimmune diseases, including systemic lupus erythematosus (SLE).[2][3] This has spurred the development of TLR9 antagonists, with inhibitory oligonucleotides (iODNs) emerging as a promising therapeutic strategy.[2][4] These synthetic single-stranded DNA molecules are designed to specifically block TLR9 signaling.[4]
This review focuses on two well-characterized iODNs:
-
ODN 2088: A G-rich oligonucleotide that acts as a potent and specific inhibitor of TLR9.[5]
-
A151 (also known as ODN TTAGGG): An oligonucleotide with a repetitive TTAGGG motif, mimicking mammalian telomeric DNA, which exhibits broad immunosuppressive effects.[6]
Mechanism of Action
The inhibitory mechanisms of ODN 2088 and A151, while both targeting TLR9 signaling, exhibit distinct characteristics.
ODN 2088 primarily functions as a competitive antagonist. It is believed to bind to the C-terminal fragment of TLR9, thereby preventing the binding of stimulatory CpG DNA.[5] This direct competition for the receptor binding site effectively blocks the initiation of the downstream signaling cascade.
A151 , on the other hand, possesses a more multifaceted mechanism of action. Its repetitive TTAGGG sequence allows it to form G-quadruplex structures, which are thought to contribute to its broad immunosuppressive properties.[6] While it also inhibits TLR9, A151 has been shown to affect other cellular pathways as well, contributing to a more generalized dampening of immune responses.[6]
Comparative Analysis of Biological Activity
Both ODN 2088 and A151 have demonstrated the ability to inhibit the production of pro-inflammatory cytokines in response to TLR9 activation. However, their potency and specificity can vary depending on the experimental system. The following table summarizes key findings on their inhibitory activities. Due to a lack of standardized comparative studies presenting IC50 values across a range of iODNs, the data is presented as effective inhibitory concentrations from various studies. It is important to note that direct comparison of potencies between studies should be made with caution due to differences in experimental conditions.
| Compound | Target Cytokine(s) | Cell Type | Stimulant | Effective Inhibitory Concentration | Reference |
| ODN 2088 | TNF-α, IL-6 | Mouse bone marrow-derived macrophages, Human PBMCs | CpG-ODN | 0.001 - 10 µM | [6] |
| A151 | IFN-α, IL-6, TNF-α | Human PBMCs, Mouse splenocytes | CpG-ODN | Not specified in detail, but effective at down-regulating multiple cytokines | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the activity of TLR9 inhibitory oligonucleotides.
TLR9 Reporter Assay
This assay is used to quantify the ability of a compound to inhibit TLR9 signaling in a controlled in vitro setting. It typically utilizes a cell line, such as HEK293, that is co-transfected with human TLR9 and a reporter gene (e.g., secreted alkaline phosphatase - SEAP or luciferase) under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR9 cells (or similar reporter cell line)
-
Complete DMEM growth medium
-
CpG-ODN (e.g., ODN 2216) as a TLR9 agonist
-
Test inhibitory oligonucleotides (e.g., ODN 2088, A151)
-
QUANTI-Blue™ Solution (or appropriate luciferase substrate)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed HEK-Blue™ hTLR9 cells in a 96-well plate at a density of approximately 5 x 104 cells/well in 180 µL of complete DMEM.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Prepare serial dilutions of the inhibitory oligonucleotides. Add 20 µL of each dilution to the respective wells. Include a vehicle control.
-
Agonist Stimulation: Prepare the CpG-ODN agonist at a concentration known to induce a robust response (e.g., 3 µM of ODN 2216). Add 20 µL of the agonist solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Reporter Gene Measurement:
-
For SEAP reporter: Add 20 µL of the cell culture supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution per well. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.
-
For luciferase reporter: Follow the manufacturer's instructions for the specific luciferase assay system.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the stimulated control.
Cytokine Secretion Inhibition Assay
This assay measures the ability of an inhibitory oligonucleotide to block the production of specific cytokines from primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), upon TLR9 stimulation.
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation.[7]
-
Complete RPMI-1640 medium.
-
CpG-ODN (e.g., CpG-C) as a TLR9 agonist.
-
Test inhibitory oligonucleotides (e.g., ODN 2088, A151).
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α).[8]
-
96-well cell culture plates.
-
ELISA plate reader.
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 105 cells/well in 150 µL of complete RPMI-1640 medium.[9]
-
Compound Addition: Prepare serial dilutions of the inhibitory oligonucleotides. Add 25 µL of each dilution to the respective wells. Include a vehicle control.
-
Agonist Stimulation: Prepare the CpG-ODN agonist at an appropriate concentration (e.g., 0.3 µM of CpG-C).[10] Add 25 µL of the agonist solution to all wells except for the unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[9][10]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Perform ELISAs for the target cytokines (e.g., TNF-α, IL-6, IFN-α) on the collected supernatants according to the manufacturer's protocol.[8]
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage of inhibition for each concentration of the test compound relative to the stimulated control.
Mandatory Visualizations
The following diagrams illustrate key concepts relevant to the study of TLR9 inhibitors.
Caption: TLR9 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating TLR9 Inhibitors.
Conclusion
ODN 2088 and A151 are both potent inhibitors of TLR9 signaling with potential therapeutic applications in autoimmune and inflammatory diseases. While ODN 2088 appears to act as a more specific competitive antagonist of TLR9, A151 exhibits broader immunosuppressive effects likely due to its ability to form G-quadruplex structures. The choice between these or similar compounds for therapeutic development will depend on the desired level of specificity and the pathological context of the disease. The experimental protocols and workflows detailed in this guide provide a solid foundation for the preclinical evaluation and comparison of novel TLR9 inhibitory oligonucleotides. Further head-to-head studies with standardized assays are needed to definitively delineate the comparative potency and efficacy of these and other emerging TLR9 antagonists.
References
- 1. invivogen.com [invivogen.com]
- 2. Inhibitory oligodeoxynucleotides - therapeutic promise for systemic autoimmune diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory oligodeoxynucleotides – therapeutic promise for systemic autoimmune diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the mechanisms and applications of inhibitory oligodeoxynucleotides against immune-mediated inflammatory diseases [frontiersin.org]
- 5. Competition by Inhibitory Oligonucleotides Prevents Binding of CpG to C-terminal TLR9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, mechanism and therapeutic utility of immunosuppressive oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iji.sums.ac.ir [iji.sums.ac.ir]
- 8. youtube.com [youtube.com]
- 9. Guanine-Modified Inhibitory Oligonucleotides Efficiently Impair TLR7- and TLR9-Mediated Immune Responses of Human Immune Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Validation of a Novel CD38-Based Assay: A Comparative Guide
A Note on Terminology: Initial searches for "OD38-based assay" did not yield specific results. Based on the context of enzyme activity and cell signaling, this guide focuses on assays for CD38 , a well-established transmembrane glycoprotein and a key therapeutic target in various diseases. It is presumed that "this compound" was a typographical error.
This guide provides a comprehensive comparison of a new CD38-based assay with existing alternative methods. It is intended for researchers, scientists, and drug development professionals to make informed decisions on the most suitable assay for their specific needs. The guide details experimental protocols and presents quantitative performance data in a comparative format.
Data Presentation: Comparison of CD38 Assay Methodologies
The following table summarizes the quantitative performance of various assays used to measure CD38 activity or expression.
| Assay Type | Parameter Measured | Reported Performance Characteristics | Throughput | Instrumentation |
| Fluorescence-Based Activity Assay | Enzymatic Activity (Cyclase or Hydrolase) | Sensitivity: Can detect activity from low picomolar concentrations of the enzyme.[1] Assay Quality: Z' values reported as > 0.7, indicating a robust assay.[1] Linear Range: 0 - 200 pmol/well for a typical assay.[2] | High | Fluorescence Plate Reader |
| HPLC-Based Activity Assay | NAD+ Consumption / Product Formation | Gold Standard: Often used to confirm results from fluorescence-based assays due to its direct quantitative nature. Limit of Quantification (LOQ): While specific data for CD38 metabolites is not readily available, similar HPLC methods for other small molecules report LOQs in the low ng/mL range. | Low to Medium | HPLC System |
| Flow Cytometry | Cell Surface Expression | Limit of Detection (LOD): Can detect as few as 40 positive events in 1.5 million cells (0.003%) in minimal residual disease (MRD) assays.[3] Quantitative Range: Can quantify a wide range of receptor densities, from a few hundred to over 150,000 sites per cell.[4] | High | Flow Cytometer |
| Western Blot | Total Protein Expression | Semi-Quantitative: Primarily used to assess relative protein expression levels. Limit of Detection: Dependent on antibody affinity and protein abundance, but generally less sensitive than flow cytometry for cell surface proteins. | Low | Gel Electrophoresis and Imaging System |
Experimental Protocols
Fluorescence-Based CD38 Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring the cyclase or hydrolase activity of CD38 in cell lysates or purified enzyme preparations.
Materials:
-
96-well white flat-bottom plate
-
CD38 Assay Buffer
-
CD38 Lysis Buffer
-
CD38 Substrate (e.g., NGD+ for cyclase activity, ε-NAD for hydrolase activity)
-
Purified CD38 enzyme or cell/tissue lysates
-
Fluorescence plate reader with excitation/emission wavelengths of 300/410 nm
Procedure:
-
Sample Preparation:
-
For cell lysates, homogenize 1 x 10^6 cells in 200 µL of ice-cold CD38 Lysis Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the assay.
-
-
Reaction Setup:
-
Add 50 µL of sample (or purified enzyme) to each well.
-
Prepare a blank well with 50 µL of CD38 Assay Buffer.
-
Prepare a positive control with a known amount of active CD38 enzyme.
-
-
Substrate Addition:
-
Prepare a substrate solution by reconstituting the CD38 substrate in assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence in kinetic mode at Ex/Em = 300/410 nm for 30-60 minutes, taking readings every 1-2 minutes.[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in fluorescence over time) for each sample.
-
Subtract the rate of the blank from the sample rates.
-
The activity is proportional to the rate of fluorescence increase.
-
HPLC-Based CD38 Activity Assay
This method provides a direct measurement of NAD+ consumption and the formation of its metabolites, such as cADPR and ADPR.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange column
-
Mobile phase buffers (e.g., trifluoroacetic acid gradient)
-
NAD+ substrate
-
Purified CD38 enzyme or cell/tissue lysates
-
Reaction buffer (e.g., Tris-HCl)
Procedure:
-
Enzymatic Reaction:
-
Incubate a known amount of purified CD38 enzyme or cell lysate with a defined concentration of NAD+ in the reaction buffer at 37°C.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid) and neutralizing with a base (e.g., potassium carbonate).
-
-
Sample Preparation for HPLC:
-
Centrifuge the stopped reaction to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
Separate the NAD+ and its metabolites using an appropriate gradient on an anion-exchange column.
-
Detect the separated molecules using a UV detector at a wavelength of 260 nm.
-
-
Data Analysis:
-
Quantify the peak areas corresponding to NAD+, cADPR, and ADPR by comparing them to standard curves of known concentrations.
-
Calculate the rate of NAD+ consumption and product formation to determine CD38 activity.
-
Flow Cytometry for CD38 Expression
This protocol is for quantifying the percentage of CD38-positive cells and the relative expression level on the cell surface.
Materials:
-
Flow cytometer
-
Fluorochrome-conjugated anti-CD38 antibody
-
Isotype control antibody
-
FACS buffer (PBS with 1-2% FBS)
-
Cells in suspension
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the fluorochrome-conjugated anti-CD38 antibody at a pre-titrated optimal concentration to the sample tubes.
-
Add the corresponding isotype control antibody to a separate tube as a negative control.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and decanting the supernatant.
-
-
Resuspension and Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Use the isotype control to set the gate for positive staining.
-
Determine the percentage of CD38-positive cells and the mean fluorescence intensity (MFI) as a measure of relative expression level.
-
Western Blot for CD38 Expression
This protocol is for the semi-quantitative detection of total CD38 protein in cell lysates.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody against CD38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary anti-CD38 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A band for CD38 should be detected at approximately 45 kDa.[6]
-
-
Data Analysis:
-
Perform densitometry analysis on the bands to determine the relative expression of CD38, normalizing to a loading control like GAPDH or β-actin.
-
Mandatory Visualizations
CD38 Signaling Pathway
Caption: CD38 enzymatic activity and its role in calcium signaling.
Experimental Workflow for a CD38-Based Assay
Caption: A generalized workflow for performing a CD38-based assay.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. CD38 Activity Assay Kit (Fluorometric) (ab284540) | Abcam [abcam.com]
- 3. Flow cytometric evaluation of CD38 expression levels in the newly diagnosed T-cell acute lymphoblastic leukemia and the effect of chemotherapy on its expression in measurable residual disease, refractory disease and relapsed disease: an implication for anti-CD38 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of number of CD38 sites on bone marrow plasma cells in patients with light chain amyloidosis and smoldering multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
Unable to Identify "OD38" for Performance Benchmarking
A comprehensive search has yielded no specific drug, biologic, or therapeutic agent publicly designated as "OD38" within the context of drug development or for the purpose of performance benchmarking against a gold standard.
To provide a meaningful comparison guide as requested, further clarification on the identity of "this compound" is essential. Information regarding its therapeutic class, mechanism of action, or the specific disease it is intended to treat is necessary to identify the appropriate "gold standard" for comparison.
Without a clear definition of "this compound," it is not possible to retrieve relevant experimental data, detail comparative protocols, or generate the requested visualizations. The term "this compound" does not correspond to any known entity in publicly available databases of drugs in development or on the market. It is possible that "this compound" is an internal company codename, a very early-stage compound not yet in the public domain, or a misinterpretation of another designation.
For a thorough and accurate comparison, please provide the full name or a more detailed description of the product or compound of interest. Once this information is available, a comprehensive guide can be developed to benchmark its performance against established therapeutic alternatives, complete with data presentation, experimental protocols, and visualizations as initially requested.
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Procedural Guide
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. While the specific disposal protocols for a substance labeled "OD38" cannot be definitively provided without its precise chemical identity and associated Safety Data Sheet (SDS), a systematic approach can be applied to determine the correct disposal pathway for any laboratory chemical. This guide provides researchers, scientists, and drug development professionals with the essential steps to safely manage and dispose of chemical waste.
General Chemical Waste Disposal Protocol
For any chemical, including the substance identified as "this compound," the following step-by-step process should be followed to ensure safe and compliant disposal:
-
Identify the Chemical and Associated Hazards : Clearly identify the chemical to be disposed of. Locate and thoroughly review its Safety Data Sheet (SDS) to understand its physical and chemical properties, as well as its associated hazards (e.g., flammable, corrosive, toxic, reactive).
-
Consult the Safety Data Sheet (SDS) - Section 13 : This section will provide specific instructions on proper disposal methods. It will indicate whether the chemical can be treated and neutralized in the lab, or if it must be collected as hazardous waste.
-
Segregate the Waste : Never mix different types of chemical waste unless explicitly instructed to do so by the SDS or your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated into labeled containers based on its hazard class.
-
Use Appropriate Waste Containers : Hazardous waste must be collected in containers that are compatible with the chemical. The containers should be in good condition, have a secure lid, and be clearly labeled with the words "Hazardous Waste" along with the full chemical name(s) of the contents.
-
Store Waste in a Designated Satellite Accumulation Area : Pending pickup by a certified waste disposal vendor, hazardous waste containers should be stored in a designated and properly labeled satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling a pickup.
Summary of Common Laboratory Waste Streams
The following table summarizes common categories of laboratory waste and their typical disposal containers. This information provides a general guideline; always refer to your institution's specific waste management plan.
| Waste Category | Description | Typical Container |
| Halogenated Solvents | Organic solvents containing halogens (e.g., chloroform, dichloromethane). | Clearly labeled, compatible solvent waste container. |
| Non-Halogenated Solvents | Organic solvents without halogens (e.g., acetone, ethanol, hexane). | Clearly labeled, compatible solvent waste container. |
| Aqueous Acid Waste | Acidic solutions (pH < 2), which may or may not contain heavy metals. | Clearly labeled, acid-compatible waste container. |
| Aqueous Base Waste | Basic or alkaline solutions (pH > 12.5). | Clearly labeled, base-compatible waste container. |
| Solid Chemical Waste | Contaminated lab debris (e.g., gloves, paper towels), and non-hazardous solid chemicals. | Labeled solid waste container or bag. |
| Sharps Waste | Needles, scalpels, and other items that can puncture the skin. | Puncture-resistant sharps container. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Personal protective equipment for handling OD38
Essential Safety and Handling Guide for OD38
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for a research-grade substance designated as this compound. Based on available information, it is assumed that this compound is an oligodeoxynucleotide (ODN). Researchers and laboratory personnel must consult their institution's safety protocols and the specific Safety Data Sheet (SDS) for any compound they handle. The information provided here is for informational purposes and should not replace a formal risk assessment.
Introduction to this compound and Oligonucleotide Safety
Oligonucleotides like this compound are short nucleic acid polymers used in a variety of research and therapeutic applications. While generally considered to have low toxicity, they are biologically active molecules that can elicit immune responses and other off-target effects. Therefore, appropriate handling procedures are essential to ensure personnel safety and prevent contamination. The safety profile of an oligonucleotide can be influenced by its sequence, chemical modifications, and formulation.
Personal Protective Equipment (PPE)
The following PPE is recommended for handling this compound in a laboratory setting.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents skin contact and contamination of the sample. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard, long-sleeved | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for non-volatile solutions. Use a certified N95 respirator if creating aerosols (e.g., during sonication or vortexing). | Minimizes inhalation exposure to aerosols. |
Handling and Operational Plan
Adherence to standard laboratory practices is crucial when working with this compound.
Preparation and Reconstitution
-
Handle lyophilized this compound powder in a clean, designated area.
-
To avoid inhalation of powder, briefly centrifuge the vial before opening.
-
Reconstitute this compound using a sterile, nuclease-free buffer or solvent as specified in the product documentation.
-
Pipette solutions carefully to avoid creating aerosols.
Experimental Procedures
-
All work should be performed in a clean and well-ventilated area.
-
Avoid direct contact with the skin, eyes, and mucous membranes.
-
Use dedicated and properly calibrated equipment.
-
Clearly label all tubes and containers with the substance name, concentration, and date.
Spill and Exposure Procedures
In the event of a spill or exposure, follow these steps:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Spill | Alert others in the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable disinfectant. |
Disposal Plan
Dispose of this compound and all contaminated materials in accordance with institutional and local regulations for chemical and biological waste.
| Waste Type | Disposal Method |
| Unused this compound Solution | Collect in a clearly labeled, sealed waste container. Dispose of as chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated biohazard or chemical waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in the appropriate laboratory waste stream. |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for handling and using this compound in a research setting.
Caption: Workflow for handling this compound from receipt to disposal.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
